4-Fluoro-2-hydroxybenzoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-hydroxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDBLQBTGDUWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594134 | |
| Record name | 4-Fluoro-2-hydroxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57976-99-5 | |
| Record name | 4-Fluoro-2-hydroxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Fluoro-2-hydroxybenzoyl Chloride from 4-Fluoro-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Fluoro-2-hydroxybenzoyl Chloride
This compound is a versatile chemical intermediate whose value is underscored by the trifecta of reactive sites within its molecular structure: a carboxylic acid group, a phenolic hydroxyl group, and a fluorine substituent.[1] This unique combination allows for a wide array of chemical transformations, making it an invaluable building block in the custom synthesis of complex molecules, particularly in the realm of pharmaceutical development.[1] The presence of the fluorine atom can significantly influence the electronic properties of the final compound, a desirable trait in the design of novel drug candidates.[1]
The conversion of 4-fluoro-2-hydroxybenzoic acid to its corresponding acyl chloride is a pivotal step in many synthetic pathways. This transformation activates the carboxylic acid, rendering it susceptible to nucleophilic attack and enabling the formation of esters, amides, and other derivatives.
Core Synthesis Pathway: Chlorination with Thionyl Chloride
The most prevalent and effective method for the synthesis of this compound from 4-fluoro-2-hydroxybenzoic acid is through the use of a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reagent is favored for its efficacy and the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.
The fundamental reaction is as follows:
C₇H₅FO₃ + SOCl₂ → C₇H₄ClFO₂ + SO₂ + HCl
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic acyl substitution. The carboxylic acid oxygen of 4-fluoro-2-hydroxybenzoic acid attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and the subsequent collapse of the intermediate, releasing sulfur dioxide and forming the acyl chloride. The presence of the hydroxyl group on the benzene ring can potentially lead to side reactions, making careful control of reaction conditions paramount.
Experimental Protocol: A Validated Approach
This protocol is a synthesis of established methodologies, designed for both clarity and reproducibility.
Materials and Equipment:
-
4-Fluoro-2-hydroxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)[2]
-
Round-bottom flask equipped with a reflux condenser and a gas outlet/scrubber
-
Heating mantle
-
Magnetic stirrer
-
Apparatus for distillation under reduced pressure
Workflow Diagram:
Caption: A streamlined workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Preparation: Ensure all glassware is thoroughly dried to prevent the hydrolysis of thionyl chloride and the product. In a round-bottom flask, combine 4-fluoro-2-hydroxybenzoic acid with a suitable anhydrous solvent such as toluene or benzene.[2][3][4]
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.[2] DMF facilitates the reaction by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent chlorinating agent.
-
Reagent Addition: While stirring, slowly add an excess of thionyl chloride to the flask. This addition should be performed cautiously, as the reaction can be exothermic.
-
Reaction: Heat the mixture to reflux for a period of 2-3 hours.[2][3] The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to ensure the complete consumption of the starting material.
-
Purification: Once the reaction is complete, remove the excess thionyl chloride and the solvent by distillation under reduced pressure.[3] The resulting crude this compound can be used directly in subsequent steps or further purified if necessary.
Quantitative Data Summary
| Parameter | Value/Range | Rationale/Notes |
| Molar Ratio (Acid:SOCl₂) | 1 : 1.5-2.0 | An excess of thionyl chloride ensures complete conversion of the carboxylic acid. |
| Solvent Volume | 5-10 mL per gram of acid | Sufficient to ensure proper mixing and heat transfer. |
| DMF (catalyst) | 0.1-0.2 mL per 10g of acid | A small amount is sufficient to catalyze the reaction effectively.[2] |
| Reflux Temperature | Dependent on Solvent (e.g., Toluene: ~111°C, Benzene: ~80°C) | Ensures a sufficient reaction rate without significant decomposition. |
| Reaction Time | 2-3 hours | Typically sufficient for complete conversion, but should be confirmed by monitoring.[2][3] |
| Expected Yield | >90% | High yields are expected with careful execution and anhydrous conditions. |
Safety: A Paramount Consideration
The synthesis of this compound involves the use of hazardous materials, and strict adherence to safety protocols is essential.
Thionyl Chloride (SOCl₂):
-
Hazards: Thionyl chloride is toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[5] It reacts violently with water, releasing toxic gases.[6]
-
Handling: Always handle thionyl chloride in a well-ventilated fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection (goggles and a face shield).[6][7] Ensure that an eyewash station and safety shower are readily accessible.[6][7]
-
Spills: In case of a spill, evacuate the area and use an absorbent material like sand or diatomaceous earth to contain it.[8][9] Do not use water.
-
First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[7] If inhaled, move to fresh air and seek immediate medical attention.[7][9]
Acyl Chlorides:
-
Hazards: Acyl chlorides are corrosive and react with moisture.
-
Handling: Handle in a dry, inert atmosphere whenever possible. Store in a tightly sealed container in a cool, dry place.[8]
Reaction Byproducts:
-
Hazards: Hydrogen chloride (HCl) and sulfur dioxide (SO₂) are corrosive and toxic gases.
-
Mitigation: The reaction should be equipped with a gas outlet leading to a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize these acidic gases.
Conclusion
The synthesis of this compound from 4-fluoro-2-hydroxybenzoic acid using thionyl chloride is a robust and efficient method. By understanding the underlying chemical principles, adhering to a well-defined protocol, and prioritizing safety, researchers can reliably produce this valuable intermediate for a wide range of applications in drug discovery and materials science. The insights provided in this guide are intended to empower scientists to perform this synthesis with confidence and precision.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzoyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
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Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2,4,5-trifluoro-3-hydroxybenzoyl chloride. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Fluoro-2-hydroxybenzoic Acid: A Versatile Intermediate for Custom Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN101376627A - Preparation of 4-hydroxybenzoyl chloride.
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physicochemical properties of 4-Fluoro-2-hydroxybenzoyl chloride
An In-depth Technical Guide to 4-Fluoro-2-hydroxybenzoyl chloride for Researchers and Drug Development Professionals
As a key intermediate in medicinal chemistry and materials science, this compound (CAS No. 57976-99-5) presents a unique combination of reactive sites. The presence of an acyl chloride, a phenolic hydroxyl group, and a fluorine atom on a single aromatic scaffold makes it a valuable building block for introducing complex functionality into target molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, analytical characterization, and safe handling, synthesized from available data and established chemical principles.
Molecular and Physicochemical Properties
Detailed experimental data for this compound is not extensively published in peer-reviewed literature. However, its fundamental properties can be established, and others can be reasonably estimated based on closely related analogs, such as 4-Fluorobenzoyl chloride.
| Property | Value | Source / Note |
| CAS Number | 57976-99-5 | [1] |
| Molecular Formula | C₇H₄ClFO₂ | [1] |
| Molecular Weight | 174.56 g/mol | [1] |
| Appearance | Expected to be a solid or liquid | Inferred from analogs. The precursor, 4-Fluoro-2-hydroxybenzoic acid, is a white solid[2]. The related 4-Fluorobenzoyl chloride is a colorless liquid with a melting point of 10-12 °C[3]. |
| Boiling Point | Not available | The analog 4-Fluorobenzoyl chloride has a boiling point of 193 °C[3]. The presence of the hydroxyl group in the target molecule would likely increase its boiling point due to hydrogen bonding. |
| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). | Inferred from the high reactivity of acyl chlorides.[3] |
Synthesis and Mechanistic Insights
The most direct and industrially relevant synthesis of this compound is the conversion of its corresponding carboxylic acid, 4-Fluoro-2-hydroxybenzoic acid, using a chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF).
Causality in Reagent Selection:
-
Thionyl Chloride (SOCl₂): It is preferred over other reagents like oxalyl chloride because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This simplifies purification, as the byproducts are easily removed from the reaction mixture, driving the equilibrium towards the product.
-
Catalytic DMF: The synthesis of acyl chlorides from carboxylic acids using thionyl chloride is significantly accelerated by DMF. The mechanism involves the initial formation of a Vilsmeier-Haack type intermediate, [(CH₃)₂N=CHCl]⁺Cl⁻, from the reaction of SOCl₂ and DMF. This intermediate is a much more powerful electrophile than SOCl₂ itself, readily reacting with the carboxylate to form a highly reactive acyl-iminium salt, which then collapses to the acyl chloride, regenerating the DMF catalyst.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for synthesizing hydroxybenzoyl chlorides.[4][5]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add 4-Fluoro-2-hydroxybenzoic acid (1.0 eq).
-
Solvent Addition: Add a suitable anhydrous aprotic solvent, such as toluene or dichloromethane.
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.5-2.0 eq) dropwise at room temperature. The reaction is exothermic, and gas evolution (SO₂ and HCl) will be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 40-80°C, depending on the solvent) and monitor the reaction progress by TLC or quenching a small aliquot and analyzing by LC-MS. The reaction is typically complete within 2-5 hours.[4]
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The crude this compound is often used directly in the next step without further purification due to its reactivity.
Caption: Key reactions of this compound.
Analytical Characterization Workflow
A newly synthesized batch of this compound should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region should display a complex splitting pattern consistent with a trisubstituted benzene ring. The phenolic proton (-OH) will appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent.
-
¹³C NMR: Expect to see 7 distinct carbon signals. The carbonyl carbon of the acyl chloride will be significantly downfield (>165 ppm). The carbons attached to fluorine will show C-F coupling.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing confirmation of the fluorine's chemical environment.
-
-
Infrared (IR) Spectroscopy:
-
A strong, sharp absorption band characteristic of the C=O stretch in an acyl chloride is expected around 1750-1800 cm⁻¹. This is typically at a higher wavenumber than the corresponding carboxylic acid.
-
A broad O-H stretching band from the phenolic hydroxyl group will be present, likely in the 3200-3600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Electron Impact (EI-MS) or Electrospray Ionization (ESI-MS) can be used. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight (174.56 g/mol ).
-
A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) should be clearly visible.
-
Safety and Handling Precautions
As with related benzoyl chlorides, this compound should be handled with extreme care.
-
Hazards: The compound is expected to be corrosive and cause severe skin burns and eye damage. [3]It is a lachrymator and harmful if inhaled. [3]It reacts violently with water. [3]* Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield. [5]* Handling: Use only in a well-ventilated area. Keep away from moisture, heat, and ignition sources. [4]Containers must be kept tightly closed under an inert gas.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Inhalation: Move the person to fresh air.
-
In all cases of exposure, seek immediate medical attention. [4]
-
Applications in Research and Development
The utility of this compound is rooted in its ability to serve as a scaffold in the synthesis of complex organic molecules.
-
Pharmaceutical Synthesis: It is a valuable intermediate for creating fluorinated aromatic compounds. The fluorine atom can improve metabolic stability, binding affinity, and lipophilicity of drug candidates. [6]The 4-fluoro-2-hydroxybenzoyl moiety itself is found in compounds investigated as pharmaceutical analytical impurities, such as for the antipsychotic drug Paliperidone, indicating its relevance in drug development and manufacturing processes. [7]* Agrochemicals: Similar to its use in pharmaceuticals, it can be used to synthesize novel pesticides and herbicides where the fluorinated phenyl group imparts desired biological activity.
-
Materials Science: Acyl chlorides are used to modify polymers and surfaces by creating stable ester or amide linkages. The fluorine content can enhance properties like thermal stability and chemical resistance.
References
- Google Patents. CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
-
Amerigo Scientific. This compound. [Link]
- Google Patents. CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.
-
PrepChem.com. Synthesis of 4-hydroxybenzoyl chloride. [Link]
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PubChem - National Institutes of Health. 4-Fluorobenzoyl chloride. [Link]
-
ResearchGate. ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). [Link]
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]
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4-Fluoro-2-hydroxybenzoyl chloride CAS number and molecular structure
An In-depth Technical Guide to 4-Fluoro-2-hydroxybenzoyl chloride: Synthesis, Reactivity, and Application in Pharmaceutical Research
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 57976-99-5), a key halogenated aromatic intermediate. While specific experimental data for this compound is not extensively documented in public literature, this paper synthesizes available information on its precursor, related isomers, and general chemical principles to offer a detailed resource for researchers and drug development professionals. The guide covers its core physicochemical properties, outlines a robust, representative synthetic pathway from its carboxylic acid precursor, delves into its reactivity profile, and presents a validated application in the synthesis of a known metabolite of the antipsychotic drug Paliperidone. Safety protocols and experimental methodologies are provided to ensure both efficacy and operational safety in a laboratory setting.
Introduction and Molecular Structure
This compound is a bifunctional organic compound featuring a highly reactive acyl chloride group and a nucleophilic hydroxyl group on a fluorinated benzene ring. Its Chemical Abstracts Service (CAS) registry number is 57976-99-5 [1]. The strategic placement of the fluoro, hydroxyl, and acyl chloride moieties makes it a valuable, albeit challenging, building block in medicinal chemistry and fine chemical synthesis.
The molecular structure consists of a benzene ring substituted at position 1 with a carbonyl chloride group, at position 2 with a hydroxyl group, and at position 4 with a fluorine atom. The presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group creates a unique electronic environment that influences the reactivity of the acyl chloride and the aromatic ring itself.
Molecular Structure:
This guide aims to consolidate the available knowledge and provide expert-derived insights into the handling and application of this versatile reagent.
Physicochemical and Spectroscopic Properties
Direct experimental data for the physical properties of this compound are not widely available in peer-reviewed literature. However, we can infer its characteristics and provide data for closely related analogs for contextual understanding.
Physical Properties
The compound is expected to be a solid or high-boiling liquid at room temperature, sensitive to moisture due to the reactive acyl chloride group.
| Property | Value for this compound | Comparative Data: 4-Fluorobenzoyl chloride[2][3] |
| CAS Number | 57976-99-5[1] | 403-43-0 |
| Molecular Formula | C₇H₄ClFO₂[1] | C₇H₄ClFO |
| Molecular Weight | 174.56 g/mol [1] | 158.56 g/mol |
| Appearance | Data not available (Expected: Colorless to light yellow solid/liquid) | Colorless to light yellow liquid |
| Melting Point | Data not available | 10-12 °C |
| Boiling Point | Data not available | 193 °C (at 760 mmHg); 82 °C (at 20 mmHg) |
| Solubility | Reacts with water and alcohols. Soluble in aprotic organic solvents (e.g., DCM, Toluene). | Decomposes in water. Soluble in ether and alcohol[3]. |
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the key spectral features can be predicted based on the functional groups present.
-
¹H NMR: The spectrum is expected to show three distinct aromatic protons. The proton ortho to the hydroxyl group will likely be the most downfield due to deshielding effects and may show coupling to fluorine. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: Approximately seven distinct carbon signals are expected. The carbonyl carbon of the acyl chloride will be significantly downfield (typically >165 ppm). The carbon atoms attached to fluorine and oxygen will show characteristic shifts and C-F coupling will be observed.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch for the acyl chloride, typically in the range of 1750-1800 cm⁻¹. A broad O-H stretching band around 3200-3600 cm⁻¹ is also expected, along with C-F and C-Cl stretching vibrations at lower frequencies.
Synthesis of this compound
The most direct and industrially relevant synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 4-Fluoro-2-hydroxybenzoic acid (CAS: 345-29-9). This precursor is a stable, commercially available solid[4]. The conversion is typically achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Rationale for Reagent Choice
Thionyl chloride is often the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) is commonly employed to facilitate the reaction via the formation of the Vilsmeier reagent, which is a more potent acylating agent.
Synthetic Workflow Diagram
Caption: Two-step synthesis of this compound.
Representative Laboratory Synthesis Protocol
Disclaimer: This protocol is a representative method based on established chemical principles for converting carboxylic acids to acyl chlorides and has not been independently validated for this specific substrate. Appropriate personal protective equipment (PPE) must be worn at all times.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-Fluoro-2-hydroxybenzoic acid (1.0 eq).
-
Solvent Addition: Add an anhydrous aprotic solvent, such as toluene or dichloromethane (DCM), to the flask (approx. 5-10 mL per gram of starting material).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the suspension.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (approx. 1.5-2.0 eq) dropwise to the stirred mixture at room temperature. The addition may be exothermic.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 50-80 °C, depending on the solvent) and maintain for 2-4 hours, or until gas evolution (HCl and SO₂) ceases and the reaction appears complete by TLC analysis.
-
Work-up: Cool the mixture to room temperature. Carefully remove the excess SOCl₂ and solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can often be used directly in the next step. If higher purity is required, distillation under high vacuum may be attempted, though care must be taken to avoid thermal decomposition.
Reactivity and Applications in Drug Development
Reactivity Profile
The reactivity of this compound is dominated by the electrophilic acyl chloride group.
-
Acylation of Nucleophiles: It readily reacts with nucleophiles such as amines, alcohols, and phenols to form the corresponding amides and esters. These reactions are typically rapid and exothermic. The presence of the ortho-hydroxyl group can potentially lead to intramolecular hydrogen bonding, which might modulate the reactivity of the acyl chloride.
-
Friedel-Crafts Acylation: As a benzoyl chloride derivative, it can be used as an acylating agent in Friedel-Crafts reactions to form substituted benzophenones[5][6]. The substitution pattern on the aromatic ring will be directed by the existing fluoro and hydroxyl groups.
-
Hydrolysis: The compound is highly sensitive to moisture and will readily hydrolyze back to the parent carboxylic acid, releasing hydrochloric acid. This necessitates handling and storage under strictly anhydrous conditions.
Key Application: Synthesis of Hydroxybenzoyl Paliperidone
A significant and documented application of this compound is in the synthesis of a key impurity and metabolite of Paliperidone, an atypical antipsychotic drug. The metabolite is chemically named 3-(2-(4-(4-Fluoro-2-hydroxybenzoyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 152542-03-5)[7][8].
This synthesis involves the N-acylation of a complex piperidine-containing intermediate with this compound. The formation of this stable amide bond highlights the primary utility of the title compound as a potent acylating agent.
Experimental Workflow: Acylation for Paliperidone Impurity Synthesis
Caption: Workflow for the N-acylation of a piperidine intermediate.
Safety and Handling
This compound is a hazardous chemical and must be handled with extreme care in a well-ventilated chemical fume hood.
-
Hazards: The compound is expected to be corrosive and cause severe skin burns and eye damage. It is a lachrymator. Upon contact with moisture, it releases HCl gas, which is corrosive to the respiratory tract.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles with a face shield.
-
Handling:
-
Always handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Use dry glassware and solvents.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents.
-
Spill & Disposal: In case of a spill, neutralize with a dry, inert material like sodium bicarbonate before carefully collecting for disposal. Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly reactive and synthetically valuable intermediate. While a comprehensive public dataset on its specific properties is lacking, a robust understanding of its chemistry can be built from the principles of its constituent functional groups and data from analogous compounds. Its demonstrated use in the synthesis of pharmaceutical-related compounds underscores its importance for drug development professionals. The representative protocols and safety information provided in this guide are intended to equip researchers with the foundational knowledge to handle and utilize this potent reagent effectively and safely in their synthetic endeavors.
References
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Shandong Lujing Chemical Technology Co., Ltd. (n.d.). 4-Fluoro-Benzoylchlorid. Retrieved from [Link]
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LookChem. (n.d.). 4-hydroxybenzoyl Chloride. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-hydroxybenzoyl Chloride. National Center for Biotechnology Information. Retrieved from [Link]
- Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 299-300.
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Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
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NIST. (n.d.). Benzoyl chloride, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
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Prakash, G. K. S., et al. (2012). Friedel-Crafts Acylation with Amides. PMC. Retrieved from [Link]
- Stevan, M., et al. (2016). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 349(10), 731-741.
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PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzoyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). Pyrido[4,3-d]pyrimidine compounds.
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Spectroscopic Blueprint of 4-Fluoro-2-hydroxybenzoyl Chloride: A Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Elucidating a Key Synthetic Intermediate
I. Molecular Structure and Synthetic Considerations
The first step in any spectroscopic analysis is a clear understanding of the molecule's synthesis and structure, as these directly influence the resulting spectra.
A. Synthesis Pathway: From Carboxylic Acid to Acyl Chloride
4-Fluoro-2-hydroxybenzoyl chloride is typically synthesized from its corresponding carboxylic acid, 4-fluoro-2-hydroxybenzoic acid. A common and effective method for this conversion is treatment with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF)[1][2][3][4][5].
The mechanism of this reaction is a cornerstone of organic synthesis. The carboxylic acid's hydroxyl group acts as a nucleophile, attacking the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent formation of a highly reactive chlorosulfite intermediate. The chloride ion then attacks the carbonyl carbon in a nucleophilic acyl substitution, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts, which drives the reaction to completion[1][2][3][4][5].
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Fluoro-2-hydroxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF, catalytic)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Rotary evaporator
-
Schlenk line or nitrogen atmosphere setup
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-fluoro-2-hydroxybenzoic acid in anhydrous DCM under a nitrogen atmosphere.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature.
-
Gently heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the reaction to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.
-
The resulting crude this compound can be used directly for subsequent reactions or purified by vacuum distillation.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. The following predictions are based on the analysis of substituent effects on the benzene ring, drawing comparisons with analogs like 4-fluorobenzoyl chloride, 2-fluorobenzoyl chloride, and other substituted benzoyl chlorides[6][7][8][9][10][11][12][13].
A. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and a broad singlet for the phenolic proton. The splitting patterns are a result of both proton-proton (H-H) and proton-fluorine (H-F) coupling.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 | 7.9 - 8.1 | dd | JH6-H5 ≈ 8.5 Hz, JH6-F4 ≈ 6.0 Hz |
| H-5 | 6.8 - 7.0 | ddd | JH5-H6 ≈ 8.5 Hz, JH5-F4 ≈ 9.0 Hz, JH5-H3 ≈ 2.5 Hz |
| H-3 | 7.0 - 7.2 | dd | JH3-F4 ≈ 10.0 Hz, JH3-H5 ≈ 2.5 Hz |
| 2-OH | 5.0 - 7.0 | br s | N/A |
Causality Behind Predictions:
-
H-6: This proton is ortho to the electron-withdrawing acyl chloride group, which deshields it significantly, pushing its chemical shift downfield. It will appear as a doublet of doublets due to coupling with H-5 and the fluorine at C-4.
-
H-5: This proton is coupled to H-6, H-3, and the fluorine at C-4, resulting in a complex doublet of doublet of doublets.
-
H-3: This proton is ortho to the fluorine atom and will therefore show a large coupling constant with it. It is also coupled to H-5.
-
2-OH: The phenolic proton will be a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.
B. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be characterized by the carbonyl carbon signal and six aromatic carbon signals, four of which will show C-F coupling.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C=O | 167 - 170 | ~2-4 Hz (small) |
| C-1 | 120 - 123 | ~15-20 Hz |
| C-2 | 158 - 161 | ~10-15 Hz |
| C-3 | 115 - 118 | ~20-25 Hz |
| C-4 | 165 - 168 | ~250-260 Hz (large) |
| C-5 | 118 - 121 | ~20-25 Hz |
| C-6 | 132 - 135 | ~5-10 Hz |
Expert Insights:
-
The carbonyl carbon (C=O) of an acyl chloride is typically found in the 165-175 ppm range.
-
The carbon directly bonded to fluorine (C-4) will exhibit a very large one-bond C-F coupling constant.
-
The carbons ortho and meta to the fluorine atom will show smaller, but still significant, C-F coupling constants.
-
The carbon bearing the hydroxyl group (C-2) will be shifted downfield due to the oxygen's electronegativity.
Experimental Protocol: NMR Data Acquisition
-
Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typically, 16-32 scans are sufficient.
-
Acquire the ¹³C NMR spectrum on the same instrument. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak.
III. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the key functional groups within a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the hydroxyl group, and the aromatic ring.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (phenolic) | 3200 - 3600 | Broad, Medium | The broadness is due to hydrogen bonding. |
| C-H stretch (aromatic) | 3000 - 3100 | Medium | |
| C=O stretch (acyl chloride) | 1750 - 1790 | Strong, Sharp | The high frequency is characteristic of acyl chlorides due to the inductive effect of the chlorine atom. |
| C=C stretch (aromatic) | 1580 - 1620 | Medium-Strong | Multiple bands are expected. |
| C-O stretch (phenolic) | 1200 - 1300 | Strong | |
| C-F stretch | 1100 - 1250 | Strong | |
| C-Cl stretch | 650 - 850 | Medium-Strong |
Trustworthiness of the Data: The carbonyl stretching frequency of benzoyl chlorides is consistently high. For example, benzoyl chloride itself shows a strong band around 1773 cm⁻¹[14][15]. The presence of the electron-withdrawing fluorine will likely keep this value high. The broad O-H stretch is a definitive feature of the phenolic group.
Experimental Protocol: IR Data Acquisition
A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.
-
For a liquid or low-melting solid, a thin film can be prepared by placing a drop of the neat sample between two KBr or NaCl plates.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for rapid analysis of the neat sample.
-
The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under electron ionization (EI).
A. Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (174.56 g/mol ). Due to the presence of chlorine, an M+2 peak at m/z 176 with an intensity of about one-third of the molecular ion peak will be observed, which is a characteristic isotopic signature of a monochlorinated compound.
-
Key Fragmentation Pathways: The fragmentation of benzoyl derivatives is well-documented[16][17][18][19]. The most common fragmentation involves the loss of the chlorine atom, followed by the loss of carbon monoxide.
Table 4: Predicted Key Fragments in the EI-MS of this compound
| m/z | Predicted Fragment Ion | Notes |
| 174/176 | [C₇H₄ClFO₂]⁺ | Molecular ion peak (M⁺) with its M+2 isotope peak. |
| 139 | [C₇H₄FO₂]⁺ | Loss of a chlorine radical ([M-Cl]⁺). This is expected to be a prominent peak. |
| 111 | [C₆H₄FO]⁺ | Subsequent loss of carbon monoxide from the [M-Cl]⁺ fragment ([M-Cl-CO]⁺). |
| 83 | [C₅H₄F]⁺ | Further fragmentation of the aromatic ring. |
Authoritative Grounding: The formation of a stable benzoyl cation (in this case, the 4-fluoro-2-hydroxybenzoyl cation at m/z 139) is a characteristic and often dominant fragmentation pathway for benzoyl chlorides[16][17]. The subsequent loss of a neutral CO molecule to form an aryl cation is also a very common process[17].
Experimental Protocol: MS Data Acquisition
-
Mass spectral data is typically acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
-
The GC separates the compound from any impurities before it enters the mass spectrometer.
-
The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio.
V. Visualizing the Workflow
To ensure clarity and reproducibility, the experimental and analytical workflows are summarized in the following diagrams.
Caption: Synthetic and analytical workflow for this compound.
Caption: Predicted major fragmentation pathway in EI-MS.
VI. Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from structural analogs and fundamental principles of spectroscopy, we have established a reliable blueprint for the ¹H NMR, ¹³C NMR, IR, and MS spectra of this important synthetic intermediate. These data and protocols are intended to empower researchers in drug discovery and materials science to confidently synthesize, identify, and utilize this compound in their work, ensuring the integrity and success of their synthetic endeavors.
References
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JoVE. (2025). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]
-
OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
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Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
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YouTube. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]
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PubMed Central. (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Fluorobenzoyl chloride - Optional[13C NMR] - Spectrum. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluorobenzoyl chloride. Retrieved from [Link]
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NIST. (n.d.). Benzoyl chloride, 4-fluoro-. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. Retrieved from [Link]
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PubChem. (n.d.). Benzoyl chloride. Retrieved from [Link]
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ResearchGate. (n.d.). a) ¹H NMR spectra of Benzoyl chloride and BZ‐Tp‐CPDs. b).... Retrieved from [Link]
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SpectraBase. (n.d.). Benzoylchloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). Benzoylchloride - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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VTechWorks. (n.d.). Mass spectrometry of substituted benzils. Retrieved from [Link]
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PubChemLite. (n.d.). 4-chloro-2-hydroxybenzoyl chloride (C7H4Cl2O2). Retrieved from [Link]
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NIST. (n.d.). Benzoyl chloride, 4-chloro-. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 4-Fluoro-2-hydroxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Fluoro-2-hydroxybenzoyl chloride (CAS No. 57976-99-5) is a bifunctional chemical intermediate of increasing importance in the synthesis of complex organic molecules, particularly within the pharmaceutical and specialty chemical sectors. Its unique structure, featuring a highly reactive acyl chloride, a nucleophilic hydroxyl group, and an electron-withdrawing fluorine atom, presents both synthetic opportunities and significant handling challenges. A thorough understanding of its solubility and stability is not merely academic; it is a prerequisite for the successful design, execution, and scale-up of synthetic routes. This guide provides a comprehensive analysis of the physicochemical properties, solubility profile, and stability characteristics of this compound, grounded in established chemical principles and supported by practical, field-proven protocols.
Core Physicochemical Properties
A foundational understanding of a reagent begins with its basic physical and chemical data. The properties of this compound are dictated by the interplay of its three key functional groups. The acyl chloride is a potent electrophile, the hydroxyl group can engage in hydrogen bonding, and the fluorine atom modulates the electronic properties of the aromatic ring.
| Property | Value | Source(s) |
| CAS Number | 57976-99-5 | [1][2][3] |
| Molecular Formula | C₇H₄ClFO₂ | [1][2][3] |
| Molecular Weight | 174.56 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid (inferred) | [4] |
| Hazard Class | 8 (Corrosive) | [2] |
| Hazard Statements | H314: Causes severe skin burns and eye damageH290: May be corrosive to metals | [2] |
Solubility Profile: A Guide to Solvent Selection
The solubility of this compound is a critical parameter for reaction and purification solvent system design. Its behavior is dictated by the classic principle of "like dissolves like," but with the crucial caveat of reactivity.
Theoretical Considerations & Qualitative Assessment
The molecule possesses both polar (hydroxyl, carbonyl) and nonpolar (aromatic ring) characteristics, suggesting solubility in a range of organic solvents. However, the high reactivity of the acyl chloride group is the dominant factor.
-
Protic Solvents (Water, Alcohols, etc.): These solvents are not suitable for dissolving the compound for storage or use in reactions where the acyl chloride moiety must be preserved. They will react exothermically to cause solvolysis (e.g., hydrolysis in water, esterification in alcohols), yielding the corresponding carboxylic acid or ester. This reactivity is a key consideration in workup procedures, where quenching with these solvents is often a deliberate step.
-
Aprotic Polar Solvents (THF, Dioxane, Ethyl Acetate, Acetonitrile): These are generally good solvents for dissolving and reacting this compound. They can solvate the polar regions of the molecule without reacting with the acyl chloride. However, these solvents must be rigorously dried, as even trace amounts of water can lead to degradation.
-
Aprotic Nonpolar Solvents (Toluene, Hexanes, Dichloromethane): The compound is expected to be soluble in chlorinated solvents like dichloromethane and moderately soluble in aromatic hydrocarbons like toluene.[4][5] These are excellent choices for reactions requiring an inert solvent system. Solubility in aliphatic hydrocarbons like hexanes is likely to be limited.
Experimental Protocol: Determining Empirical Solubility
This protocol provides a reliable, self-validating method to quantify solubility in a novel solvent system.
Objective: To determine the solubility of this compound in a selected anhydrous solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound
-
Anhydrous solvent of interest (e.g., Toluene)
-
Analytical balance (± 0.1 mg)
-
Vials with inert gas sealable caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Syringe and 0.2 µm PTFE filter
-
HPLC or GC-MS for concentration analysis
Methodology:
-
Preparation: Add a precisely weighed amount of the solvent (e.g., 2.00 mL) to several vials under an inert atmosphere (e.g., nitrogen or argon).
-
Saturation: Add small, accurately weighed portions of this compound to each vial until a persistent solid residue is observed.
-
Equilibration: Seal the vials and place them in a constant temperature bath set to 25 °C. Stir the suspensions vigorously for a minimum of 24 hours to ensure equilibrium is reached.
-
Sampling: After equilibration, stop stirring and allow the solid to settle for 2 hours. Carefully draw a known volume of the supernatant (e.g., 100 µL) using a syringe, and immediately filter it through a 0.2 µm PTFE filter into a pre-weighed HPLC vial.
-
Analysis: Weigh the vial containing the filtrate to determine the mass of the solution. Dilute the sample with a suitable anhydrous solvent and analyze the concentration using a pre-calibrated HPLC or GC-MS method.
-
Calculation: Calculate the solubility in mg/mL or g/L based on the determined concentration and the density of the solvent.
Caption: Workflow for Empirical Solubility Determination.
Stability Analysis: Understanding and Preventing Degradation
The utility of this compound is entirely dependent on its chemical stability. Its degradation is primarily driven by its inherent reactivity towards nucleophiles, especially water, and potential intramolecular interactions.
Primary Degradation Pathways
-
Hydrolysis: The most significant and rapid degradation pathway is hydrolysis. The electrophilic carbonyl carbon of the acyl chloride is highly susceptible to nucleophilic attack by water, leading to the formation of 4-Fluoro-2-hydroxybenzoic acid and corrosive hydrochloric acid gas. This reaction is often vigorous and exothermic. Therefore, the compound is classified as moisture-sensitive and must be handled under strictly anhydrous conditions.[6]
-
Intramolecular Reactivity: The ortho-positioning of the hydroxyl group to the acyl chloride introduces a potential pathway for intramolecular cyclization or intermolecular polymerization.[7] While direct formation of a six-membered lactone is sterically less favored, the hydroxyl group can act as a nucleophile, especially under basic conditions or at elevated temperatures, leading to oligomeric or polymeric side products. This inherent reactivity makes the purification of hydroxy-substituted benzoyl chlorides challenging.[8][9]
-
Reaction with Other Nucleophiles: The compound will react readily with alcohols, amines, and strong bases.[4] Storage and handling procedures must ensure it is kept separate from such materials.
Recommended Storage and Handling
To ensure the integrity and reactivity of the reagent, the following procedures are mandatory:
-
Storage: Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials.[10] The container must be tightly sealed. For long-term storage, sealing the container within a secondary bag containing a desiccant and storing under an inert atmosphere (nitrogen or argon) at 2-8 °C is recommended.
-
Handling: All manipulations should be performed in a certified chemical fume hood by personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. Use glass or PTFE-lined equipment. Do not allow contact with water or moist air.[4]
Experimental Protocol: HPLC-Based Stability Assessment
This protocol provides a framework for evaluating the stability of the compound under defined stress conditions.
Objective: To quantify the degradation of this compound over time when exposed to specific temperature and humidity conditions.
Methodology:
-
Standard Preparation: Prepare a stock solution of high-purity this compound in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL). Generate a calibration curve by diluting this stock to a range of concentrations.
-
Sample Preparation: Aliquot the stock solution into several vials. For a "control" set, seal them tightly under argon and store at -20°C. For "stress" sets, expose them to controlled conditions (e.g., one set at 40°C in a dry oven, another set in a desiccator with a known relative humidity at room temperature).
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), remove one vial from each condition. Immediately dilute a sample to a concentration within the calibration range using anhydrous acetonitrile.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection. A typical method might use a C18 column with a gradient elution of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Data Interpretation: Quantify the peak area of the parent compound at each time point against the calibration curve. Plot the percentage of remaining this compound versus time for each condition. The appearance of new peaks, such as that for 4-Fluoro-2-hydroxybenzoic acid, should also be monitored.
Caption: Workflow for HPLC-Based Stability Assessment.
Practical Implications in Synthesis
The solubility and stability profiles of this compound directly inform its practical application in organic synthesis.
-
Reaction Setup: All reactions must be conducted in oven-dried glassware under an inert atmosphere.
-
Solvent Choice: Anhydrous aprotic solvents (DCM, THF, Toluene) are required. The choice may depend on the solubility of other reaction components.
-
Reagent Addition: The compound should be added slowly to the reaction mixture, often at a reduced temperature (e.g., 0 °C), to control the exothermicity of the acylation reaction.
-
Workup: Reactions are typically quenched by the slow addition of water, an alcohol, or an aqueous base to destroy any unreacted acyl chloride.
-
Purification: Due to its instability, purification by aqueous extraction must be done swiftly. Chromatrography on silica gel is possible but may lead to degradation; using a non-polar eluent system is advisable. Distillation is often challenging due to potential for thermal decomposition or polymerization.[9]
By adhering to these principles, which are dictated by the fundamental solubility and stability characteristics of the molecule, researchers can harness the synthetic potential of this compound effectively and safely.
References
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Shandong Lujing Chemical Technology Co., Ltd. (n.d.). 4-Fluoro-Benzoylchlorid. Retrieved January 17, 2026, from [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
- Google Patents. (2009). CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzoyl chloride. Retrieved January 17, 2026, from [Link]
- Chan, P. Q., Lee, Y. K., & Abd Rahman, N. (2018). Facile Intramolecular Cyclization of N-(2-Hydroxybenzoyl)hydrazones to N,N′-Diacetyl Benzo-1,3,4-oxadiazepine Derivatives. Asian Journal of Organic Chemistry, 7(4), 707-710.
- van der Heiden, J. H., Klaren, M., & van Swaaij, W. P. M. (1996). The Reactivity of o-Hydroxybenzyl Alcohol and Derivatives in Solution at Elevated Temperatures. The Journal of Organic Chemistry, 61(12), 4051-4057.
-
Filo. (2024). 4-hydroxybenzylalcohol + socl2 gives. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 4-Fluorobenzoyl chloride. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved January 17, 2026, from [Link]
- Google Patents. (2009). CN101376627A - Preparation of 4-hydroxybenzoyl chloride.
-
PubChem. (n.d.). 4-Fluoro-2-hydroxybenzaldehyde. Retrieved January 17, 2026, from [Link]
- Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
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A Comprehensive Technical Guide to 4-Fluoro-2-hydroxybenzoyl Chloride for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing pharmacokinetic and pharmacodynamic properties. Among the vast array of fluorinated building blocks, 4-Fluoro-2-hydroxybenzoyl chloride stands out as a versatile and highly reactive intermediate. This technical guide provides an in-depth exploration of its commercial availability, synthesis, key chemical attributes, and its applications as a pivotal component in the synthesis of complex, biologically active molecules.
Introduction to a Versatile Fluorinated Building Block
This compound, with the CAS Number 57976-99-5, is a trifunctional aromatic compound featuring a reactive acyl chloride, a nucleophilic hydroxyl group, and a strategically placed fluorine atom. This unique combination of functional groups makes it a valuable reagent for introducing the 4-fluoro-2-hydroxybenzoyl moiety into a diverse range of molecular architectures. The presence of the fluorine atom can significantly influence the acidity of the phenolic hydroxyl group and the reactivity of the acyl chloride, while also potentially enhancing the metabolic stability and binding affinity of the final drug candidate.
Commercial Availability and Procurement
This compound is commercially available from a number of specialized chemical suppliers, catering to the needs of research and development laboratories as well as larger-scale manufacturing operations. When sourcing this reagent, it is crucial to consider the purity, available quantities, and the supplier's quality control documentation.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities | CAS Number |
| Amerigo Scientific | Research Grade | Inquire | 57976-99-5[1] |
| AiFan Chem | ≥95% | 250 mg and larger | 57976-99-5[2] |
| Sigma-Aldrich | Research Grade | Inquire | 57976-99-5 |
| BLD Pharm | Inquire | Inquire | 57976-99-5[3] |
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and characterization of its derivatives.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄ClFO₂ | [1] |
| Molecular Weight | 174.56 g/mol | [1] |
| IUPAC Name | This compound | |
| CAS Number | 57976-99-5 | [1] |
| Canonical SMILES | C1=CC(=C(C=C1F)O)C(=O)Cl | |
| InChI Key | SJDBLQBTGDUWEB-UHFFFAOYSA-N | |
| Appearance | Inferred to be a solid or liquid | |
| Boiling Point | Data not available for this isomer. (4-Fluorobenzoyl chloride: 193 °C) | [4] |
| Melting Point | Data not available for this isomer. (4-Fluorobenzoyl chloride: 10 °C) | [4] |
| Density | Data not available for this isomer. (4-Fluorobenzoyl chloride: 1.342 g/mL at 25 °C) | [4] |
| Solubility | Expected to be soluble in common organic solvents and reactive with protic solvents like water and alcohols. |
-
¹H NMR: Expected to show distinct aromatic proton signals, with splitting patterns influenced by the fluorine and hydroxyl substituents, and a downfield shift for the proton ortho to the carbonyl group.
-
¹³C NMR: The spectrum would display characteristic peaks for the carbonyl carbon, aromatic carbons (with C-F couplings), and the carbon bearing the hydroxyl group.
-
IR Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch for the acyl chloride (typically around 1750-1800 cm⁻¹), a broad O-H stretch for the hydroxyl group, and C-F and C-Cl stretching frequencies.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns for benzoyl chlorides.
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is most commonly achieved through the chlorination of the corresponding carboxylic acid, 4-Fluoro-2-hydroxybenzoic acid. This transformation is a standard procedure in organic chemistry, typically employing thionyl chloride (SOCl₂) or oxalyl chloride.
The Precursor: Synthesis of 4-Fluoro-2-hydroxybenzoic Acid
A plausible synthetic route to the necessary precursor, 4-Fluoro-2-hydroxybenzoic acid, starts from the readily available 3-fluorophenol. This involves a regioselective carboxylation, such as the Kolbe-Schmitt reaction, where the phenoxide is carboxylated, followed by acidification.
Caption: Synthetic pathway to 4-Fluoro-2-hydroxybenzoic acid.
Conversion to the Acyl Chloride: An Experimental Protocol
The conversion of the carboxylic acid to the acyl chloride is a critical step that requires anhydrous conditions to prevent hydrolysis of the product.
Experimental Protocol: Synthesis of this compound (Note: This is a representative protocol based on established methods for similar compounds.[5][6])
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube (e.g., filled with CaCl₂), add 4-Fluoro-2-hydroxybenzoic acid.
-
Addition of Chlorinating Agent: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (typically 2-5 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is gently heated to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Workup and Isolation: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The crude this compound can then be purified by vacuum distillation to yield the final product.
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A Technical Guide to the Strategic Roles of Fluorine and Hydroxyl Moieties in 4-Fluoro-2-hydroxybenzoyl Chloride: Implications for Synthesis and Drug Discovery
Abstract
4-Fluoro-2-hydroxybenzoyl chloride is a multifunctional chemical intermediate whose utility in medicinal chemistry and materials science is dictated by the nuanced interplay of its three core components: the reactive acyl chloride, the electron-withdrawing fluorine atom, and the hydrogen-bonding hydroxyl group. This technical guide provides an in-depth analysis of how the fluorine and hydroxyl moieties synergistically and individually govern the molecule's physicochemical properties, reactivity, and conformational behavior. We explore the dominant inductive effect of fluorine which modulates lipophilicity and metabolic stability, and the critical role of the ortho-hydroxyl group in forming a stabilizing intramolecular hydrogen bond that influences reactivity and planarity. By dissecting these structure-activity relationships, this guide offers researchers and drug development professionals a framework for leveraging this versatile building block in the rational design of novel therapeutics and advanced materials.
Introduction
In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount. The functional groups appended to a core scaffold are not mere decorations; they are the primary determinants of a molecule's pharmacokinetic and pharmacodynamic profile. This compound emerges as a particularly valuable reagent, embodying a sophisticated design where each functional group serves a distinct and influential purpose. Its utility extends from being a precursor for pharmaceuticals and agrochemicals to a component in the synthesis of specialty polymers.[1][2][3]
This guide moves beyond a simple cataloging of reactions to provide a deep, mechanistic understanding of the causality behind the compound's behavior. We will dissect how the powerful electronic-withdrawing nature of fluorine and the hydrogen-bonding capability of the proximate hydroxyl group create a unique chemical entity. Understanding this intricate molecular architecture is the key to unlocking its full potential in complex synthetic applications.
Chapter 1: The Molecular Architecture of this compound
The functionality of this compound is best understood by examining its constituent parts and the electronic forces they exert. The molecule's behavior is a direct consequence of the interplay between the benzoyl chloride core, the fluorine substituent, and the hydroxyl group.
-
The Benzoyl Chloride Moiety : As a derivative of a carboxylic acid, the acyl chloride group is an exceptionally reactive electrophile.[4][5] The carbon atom of the carbonyl group (C=O) is rendered highly electron-deficient by both the electronegative oxygen and the adjacent chlorine atom, which is an excellent leaving group. This makes the molecule a potent acylating agent, readily undergoing nucleophilic addition-elimination reactions with a wide range of nucleophiles, including alcohols, amines, and water.[6][7][8]
-
The Fluorine Substituent : Fluorine is the most electronegative element, and its impact on an aromatic ring is twofold.[9] It exerts a powerful inductive electron-withdrawing effect (-I effect) through the sigma bond network, which decreases the electron density of the entire aromatic ring.[10][11] Concurrently, it has lone pairs of electrons that can be donated back into the ring via a resonance or mesomeric effect (+M effect). For halogens, the inductive effect typically outweighs the resonance effect, making them deactivating groups in the context of electrophilic aromatic substitution.[10]
-
The Hydroxyl Group : The hydroxyl (-OH) group is a strong π-donor (a +M effect) due to the lone pairs on the oxygen atom, which significantly activate the aromatic ring towards electrophilic substitution.[10] It also exerts a weaker -I effect. Positioned ortho to the acyl chloride, its most significant influence is the formation of an intramolecular hydrogen bond with the carbonyl oxygen.[12][13]
The diagram below illustrates these competing electronic effects and the key intramolecular interaction that defines the molecule's preferred conformation.
Caption: Electronic effects and intramolecular hydrogen bonding in this compound.
Chapter 2: The Dueling Influence of Fluorine: Modulating Reactivity and Physicochemical Properties
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, and its role in this compound exemplifies its strategic value.[14][15][16]
Electronic and Reactivity Modulation
The fluorine atom at the 4-position primarily serves to withdraw electron density from the benzene ring via its strong -I effect. This has several consequences:
-
Reduced Ring Nucleophilicity : The ring is less susceptible to electrophilic attack than a non-fluorinated analogue.
-
Increased Acidity of Phenol : The electron-withdrawing effect helps to stabilize the corresponding phenoxide ion, thereby increasing the acidity (lowering the pKa) of the ortho-hydroxyl group compared to a non-fluorinated version.[15][17]
-
Enhanced Electrophilicity of Carbonyl Carbon : By pulling electron density through the ring, the fluorine atom subtly increases the electrophilicity of the acyl chloride's carbonyl carbon, making it a more potent acylating agent.
Enhancement of Physicochemical & Pharmacokinetic Properties
In the context of drug design, the fluorine atom imparts several highly desirable properties to any molecule synthesized from this building block:
-
Increased Lipophilicity : Fluorine is more lipophilic than hydrogen.[15][16] Replacing a C-H bond with a C-F bond often enhances a molecule's ability to permeate cellular membranes, a critical factor for bioavailability.[14][17]
-
Blocked Metabolic "Soft Spots" : The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol). This makes it highly resistant to metabolic oxidation by cytochrome P450 enzymes.[15] Designing a drug where a metabolically vulnerable C-H bond is replaced by a C-F bond can significantly increase the drug's half-life and metabolic stability.[14][18]
-
Modulation of Binding Interactions : Fluorine can participate in unique, non-covalent interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.[15][17]
Chapter 3: The Orchestrating Role of the Hydroxyl Group
While the acyl chloride provides the primary reactive handle, the ortho-hydroxyl group is far from a passive spectator. Its influence is profound, primarily through the formation of an intramolecular hydrogen bond.
Intramolecular Hydrogen Bonding
As confirmed by spectroscopic and computational studies on analogous 2-hydroxybenzoyl compounds, the hydrogen atom of the hydroxyl group forms a strong, stabilizing hydrogen bond with the carbonyl oxygen of the acyl chloride.[12][13] This interaction creates a pseudo-six-membered ring, which has two major consequences:
-
Conformational Rigidity : The molecule is locked into a planar conformation. This pre-organization can be highly advantageous in drug design, as reducing the conformational flexibility of a ligand can decrease the entropic penalty upon binding to a receptor, leading to higher affinity.
-
Modulated Reactivity : The hydrogen bond donates electron density to the carbonyl oxygen, which in turn slightly reduces the electrophilicity of the carbonyl carbon. While the fluorine atom enhances electrophilicity, the hydroxyl group tempers it. This can make the compound more selective and less prone to hydrolysis than benzoyl chlorides lacking this feature.
Chapter 4: Synergy and Conflict: The Interplay of Functional Groups
The net properties of this compound are a result of the combined electronic push-and-pull of its substituents. The hydroxyl group's +M effect enriches the ring with electron density, particularly at the ortho and para positions, while the fluorine's -I effect globally depletes it. This complex electronic landscape dictates the regioselectivity of any further substitutions on the aromatic ring.
| Property/Feature | Influence of Fluorine (at C4) | Influence of Hydroxyl (at C2) | Net Effect |
| Ring Reactivity (EAS) | Deactivating (-I > +M) | Activating (+M > -I) | Complex; reactivity is position-dependent. |
| Acyl Chloride Reactivity | Slightly increases electrophilicity (-I effect) | Slightly decreases electrophilicity (via H-bond) | Highly reactive, but stabilized vs. simple benzoyl chlorides. |
| Acidity of -OH | Increases acidity (-I effect) | N/A | More acidic than 2-hydroxybenzoyl chloride. |
| Lipophilicity | Increases | Decreases (polar group) | Moderately lipophilic; balance is key for drug design. |
| Metabolic Stability | Increases (strong C-F bond) | Potential site for glucuronidation | C-F bond provides a metabolic shield. |
Chapter 5: Practical Applications in Drug Development & Synthesis
The true value of this compound is realized when it is used as a strategic building block to construct larger, biologically active molecules. Its pre-packaged features—a reactive handle, a metabolic shield, and a hydrogen-bonding group—make it an efficient starting point for complex syntheses.
Workflow: Rational Drug Design
The following diagram outlines a typical workflow where this building block would be selected for the synthesis of a hypothetical protein kinase inhibitor.
Caption: A logical workflow for utilizing this compound in rational drug design.
Experimental Protocol: Synthesis of N-benzyl-4-fluoro-2-hydroxybenzamide
This protocol details a standard nucleophilic acyl substitution to form an amide, a common reaction in pharmaceutical synthesis. The acyl chloride group reacts with the primary amine (benzylamine) in an addition-elimination mechanism.[8]
Objective: To synthesize N-benzyl-4-fluoro-2-hydroxybenzamide from this compound and benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the cooled solution of the acyl chloride over 15-20 minutes with continuous stirring.
-
Causality Note: Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct generated during the reaction.[7] This prevents the HCl from protonating the benzylamine, which would form an unreactive ammonium salt.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Aqueous Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove excess triethylamine)
-
Saturated NaHCO₃ solution (to remove any unreacted starting material and acidic impurities)
-
Brine (to remove residual water)
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Validation: The resulting crude solid can be purified by recrystallization or flash column chromatography. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Chapter 6: Safety, Handling, and Storage
As a reactive acyl chloride, this compound must be handled with appropriate care.
-
Hazards : The compound is corrosive and causes severe skin burns and eye damage.[19][20] It is a lachrymator (causes tears) and may cause respiratory irritation.[20][21]
-
Moisture Sensitivity : Acyl chlorides react vigorously, often violently, with water and other protic solvents (like alcohols) to produce corrosive HCl gas and the corresponding carboxylic acid.[5][19] This hydrolysis compromises the integrity of the reagent.
-
Handling : Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20][22]
-
Storage : Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, strong bases, and acids.[19]
Conclusion
This compound is a testament to the power of strategic functionalization in chemical design. The fluorine atom is not merely a halogen substituent but a tool for enhancing metabolic stability and lipophilicity—critical parameters in drug development.[14][17][18] Simultaneously, the ortho-hydroxyl group provides a crucial hydrogen bonding anchor and conformationally restrains the molecule through a robust intramolecular hydrogen bond.[12][13] The acyl chloride itself provides the reactive gateway for covalently linking this highly tailored chemical fragment to a larger molecular entity. For the researcher, scientist, or drug development professional, a thorough understanding of these interacting roles is essential for exploiting the full synthetic and therapeutic potential of this versatile building block.
References
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The Strategic deployment of 4-Fluoro-2-hydroxybenzoyl Chloride in Modern Medicinal Chemistry: A Technical Guide
Introduction: Unveiling a Privileged Scaffold
In the intricate landscape of drug discovery and development, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient medicinal chemistry. 4-Fluoro-2-hydroxybenzoyl chloride, a seemingly unassuming acyl chloride, has emerged as a powerful building block, bestowing upon nascent drug candidates a unique combination of physicochemical and biological properties. This technical guide delves into the multifaceted applications of this versatile reagent, exploring the causal relationships between its distinct structural features and its utility in crafting a new generation of therapeutic agents. We will traverse its role in the synthesis of antipsychotics, its incorporation into anti-inflammatory and antimicrobial agents, and provide detailed, field-proven protocols for its application.
The Rationale for Fluorination and Hydroxylation: A Symphony of Effects
The strategic placement of a fluorine atom and a hydroxyl group on the benzoyl chloride scaffold is no mere coincidence; it is a deliberate design choice that leverages fundamental principles of medicinal chemistry to enhance drug-like properties.
The fluorine atom, owing to its small size and high electronegativity, imparts a range of beneficial characteristics.[1] It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial factor in extending a drug's duration of action.[2] Furthermore, the introduction of fluorine can modulate the acidity of nearby functional groups and influence the overall lipophilicity of a molecule, thereby improving its membrane permeability and bioavailability.[1][3]
The ortho-hydroxyl group plays an equally critical role. It can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors. This hydroxyl group can also serve as a handle for further synthetic modifications, allowing for the exploration of a wider chemical space and the fine-tuning of a compound's activity and selectivity.
This strategic combination of fluorine and hydroxyl functionalities creates a pharmacophore with a unique electronic and steric profile, making this compound a highly sought-after reagent for the synthesis of novel bioactive molecules.
Core Applications in Medicinal Chemistry
The utility of this compound and its precursors extends across a diverse range of therapeutic areas, a testament to its status as a privileged scaffold.
Antipsychotic Drug Development: The Case of Paliperidone Impurities
One of the notable applications of the 4-fluoro-2-hydroxybenzoyl moiety is in the context of the atypical antipsychotic drug, Paliperidone. An identified impurity, known as Hydroxybenzoyl Paliperidone, incorporates this very scaffold.[4][5] The synthesis of this and related compounds highlights the utility of the 4-fluoro-2-hydroxybenzoyl scaffold in accessing complex heterocyclic systems common in central nervous system (CNS) drug candidates. The presence of the fluorinated and hydroxylated phenyl ring can influence the molecule's ability to cross the blood-brain barrier and its binding affinity to dopamine and serotonin receptors, key targets in the treatment of schizophrenia.
Anti-inflammatory and Analgesic Agents: The Chalcone Connection
Chalcones, a class of compounds characterized by an open-chain flavonoid structure, are known to possess a wide array of biological activities. Research has demonstrated that 4'-fluoro-2'-hydroxychalcones, synthesized from the precursor 4'-fluoro-2'-hydroxyacetophenone, exhibit significant antioxidant, anti-inflammatory, and analgesic properties.[2] In these scaffolds, the 4-fluoro-2-hydroxyphenyl group plays a crucial role in the molecule's ability to scavenge free radicals and modulate inflammatory pathways. The hydroxyl group, in particular, is often implicated in the antioxidant activity of phenolic compounds.
Antimicrobial Agents: Targeting Bacterial and Fungal Pathogens
The 4-fluoro-2-hydroxybenzoyl moiety has also been incorporated into novel antimicrobial agents. For instance, a series of fluorine-containing 4-(substituted-2-hydroxybenzoyl)-1H-pyrazoles has been synthesized and evaluated for antibacterial and antifungal activity.[6] Compounds such as 1-(3,4-difluorophenyl)-4-(5-fluoro-2-hydroxybenzoyl)-1H-pyrazole have shown promising activity against a range of bacterial strains.[6] This suggests that the unique electronic properties conferred by the fluorinated and hydroxylated aromatic ring contribute to the molecule's ability to disrupt essential biological processes in microorganisms.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations involving this compound and its precursors. These are intended as a guide for researchers and should be adapted based on specific laboratory conditions and substrate requirements.
Protocol 1: General Synthesis of this compound
This protocol outlines a general method for the preparation of this compound from 4-fluoro-2-hydroxybenzoic acid.
Materials:
-
4-Fluoro-2-hydroxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and drying tube, add 4-fluoro-2-hydroxybenzoic acid.
-
Add an excess of thionyl chloride (typically 5-10 equivalents) to the flask.
-
Add a catalytic amount of anhydrous DMF (1-2 drops) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-4 hours, or until the evolution of HCl gas ceases. The reaction progress can be monitored by the disappearance of the starting solid material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Add anhydrous toluene to the residue and evaporate again to azeotropically remove any remaining thionyl chloride.
-
The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.
Protocol 2: Acylation of an Amine with this compound
This protocol describes a general procedure for the formation of an amide bond by reacting this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) and triethylamine (1.1-1.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0-1.1 equivalents) in anhydrous DCM and add it dropwise to the cooled amine solution via a dropping funnel over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
| Compound Class | Precursor | Therapeutic Area | Key Findings | Reference |
| Pyrazole Derivatives | 4-(5-fluoro-2-hydroxybenzoyl)-1H-pyrazole | Antimicrobial | Promising activity against various bacterial strains. | [6] |
| Chalcones | 4'-fluoro-2'-hydroxyacetophenone | Anti-inflammatory, Analgesic | Significant antioxidant and anti-inflammatory properties. | [2] |
| Paliperidone Impurity | (4-fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone | Antipsychotic | Demonstrates the utility of the scaffold in CNS drug discovery. | [4][5] |
Visualizing the Synthetic Landscape
The following diagrams illustrate the key synthetic pathways and logical relationships discussed in this guide.
Caption: Synthetic pathways from key precursors to bioactive molecules.
Caption: A typical workflow for the acylation of amines.
Conclusion and Future Outlook
This compound and its precursors represent a powerful toolkit for the modern medicinal chemist. The strategic incorporation of fluorine and a hydroxyl group provides a unique combination of properties that can be leveraged to design novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. The diverse applications in antipsychotic, anti-inflammatory, and antimicrobial drug discovery underscore the versatility of this scaffold. As our understanding of structure-activity relationships continues to evolve, we can anticipate that this privileged scaffold will continue to play a significant role in the development of the next generation of medicines.
References
-
Synthesis and Antimicrobial Activity of Novel Fluorine Containing 4-(substituted-2-hydroxybenzoyl)-1H-pyrazoles and Pyrazolyl Benzo[d]oxazoles. (2010). PubMed. [Link]
-
Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. (2015). PubMed. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PubMed Central. [Link]
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Fluorine: An emerging compound in medicinal chemistry. (2022). The Torch. [Link]
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3-(2-(4-(4-Fluoro-2-hydroxybenzoyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.). PASL. [Link]
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An In-depth Technical Guide to the Synthesis, History, and Applications of 4-Fluoro-2-hydroxybenzoyl chloride
Abstract
4-Fluoro-2-hydroxybenzoyl chloride is a specialized chemical intermediate of significant interest to the pharmaceutical and fine chemical industries. Its trifunctional nature—possessing a reactive acyl chloride, a nucleophilic hydroxyl group, and an electron-withdrawing fluorine atom on an aromatic scaffold—renders it a versatile building block for complex molecular architectures. The history of this compound is not marked by a singular discovery but is intrinsically linked to the broader advancements in organofluorine chemistry throughout the 20th century. This guide provides a comprehensive overview of its historical context, detailed synthetic protocols for its precursor and the final compound, and an exploration of its primary applications, grounded in established chemical principles.
Introduction: A Synthon of Strategic Importance
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The fluorine atom can enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of a molecule to increase binding affinity. This compound serves as a powerful reagent for introducing a fluorinated phenolic moiety into target structures. While its direct discovery is not widely attributed to a specific researcher, its emergence is a logical consequence of efforts to create novel fluorinated derivatives of salicylic acid for use in medicinal chemistry.[1] The compound's utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and site-selective modifications.
Physicochemical Data Summary
| Property | Value |
| Molecular Formula | C₇H₄ClFO₂ |
| Molecular Weight | 174.56 g/mol |
| Appearance | (Predicted) Colorless to light yellow liquid or low-melting solid |
| Core Structure | Benzene ring with chloro, fluoro, and hydroxyl substituents |
| Primary Application | Acylating agent and intermediate in organic synthesis |
Historical Context and Synthesis of the Key Precursor: 4-Fluoro-2-hydroxybenzoic Acid
The history of this compound begins with its precursor, 4-Fluoro-2-hydroxybenzoic acid (4-Fluorosalicylic acid). The industrial-scale availability of this precursor was a critical prerequisite for the development and use of its acyl chloride derivative. One of the most efficient and well-documented methods for synthesizing 4-Fluoro-2-hydroxybenzoic acid involves the nucleophilic aromatic substitution of a more readily available starting material, 2,4-difluorobenzoic acid.[2][3]
Detailed Protocol: Synthesis of 4-Fluoro-2-hydroxybenzoic Acid
This protocol describes a robust industrial method for producing 4-Fluorosalicylic acid with high yield and purity.[2][3]
Causality and Experimental Insight: The choice of Dimethyl sulfoxide (DMSO) as a solvent is critical; its high boiling point allows the reaction to be conducted at the required temperature (130°C), and its polar aprotic nature facilitates the nucleophilic attack of the hydroxide ion on the aromatic ring. The reaction proceeds via a selective displacement of the fluorine atom at the C4 position, which is activated by the electron-withdrawing carboxylic acid group. The use of two equivalents of sodium hydroxide (NaOH) ensures the complete conversion of the starting material and the formation of the sodium salt of the product.
Step-by-Step Methodology:
-
Reaction Setup: To a 10 L dry, four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add dimethylsulfoxide (DMSO, 4 L), 2,4-difluorobenzoic acid (500 g, 3.16 mol), and sodium hydroxide (253 g, 6.32 mol).[2]
-
Heating and Monitoring: Heat the mixture to 130°C and maintain for approximately 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]
-
Quenching and Precipitation: After completion, cool the reaction mixture to room temperature. Slowly pour the solution into 40 L of ice water with stirring.[2]
-
Acidification: Carefully adjust the pH of the aqueous solution to 2-3 using concentrated hydrochloric acid. It is crucial to maintain the temperature below 20°C during this process to ensure optimal precipitation and prevent side reactions. A large volume of a white solid will precipitate.[2][3]
-
Isolation and Drying: Continue stirring the slurry for 2 hours to complete the precipitation. Isolate the solid product by suction filtration and wash the filter cake with an appropriate amount of water. Dry the solid at 60°C under reduced pressure for 12 hours to yield 4-fluorosalicylic acid.[2]
Expected Outcome: This procedure typically yields approximately 450 g (90% yield) of 4-fluorosalicylic acid as a white solid with a melting point of 184.9-185.2°C.[2][3]
Caption: Synthesis of 4-Fluoro-2-hydroxybenzoic Acid.
Generation of this compound
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The standard and most effective method involves reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. This process is directly applicable to the synthesis of this compound from its precursor acid.
Detailed Protocol: Acid Chlorination
This protocol is based on well-established procedures for the synthesis of related hydroxybenzoyl chlorides.[4][5][6]
Causality and Experimental Insight: Thionyl chloride is an excellent reagent for this transformation because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[4] Their removal from the reaction mixture shifts the equilibrium to favor product formation, driving the reaction to completion. A small amount of a catalyst like N,N-dimethylformamide (DMF) is often added to accelerate the reaction via the formation of a Vilsmeier intermediate, which is a more potent acylating agent.[4][6] The entire procedure must be conducted under anhydrous conditions, as the acyl chloride product is highly reactive and will readily hydrolyze back to the carboxylic acid in the presence of water.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a drying tube (e.g., filled with CaCl₂), suspend 4-Fluoro-2-hydroxybenzoic acid in an excess of thionyl chloride. A non-reactive solvent like toluene can be used if necessary.[4]
-
Catalyst Addition: Add a catalytic amount (e.g., 0.1 ml) of N,N-dimethylformamide (DMF).[4]
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gases (SO₂ and HCl) ceases and the solid starting material has completely dissolved.
-
Isolation: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, the residue can be co-evaporated with an anhydrous solvent like toluene.[4]
-
Product: The resulting residue is the crude this compound, which is often used directly in the next synthetic step without further purification due to its high reactivity.
Caption: General Workflow for Friedel-Crafts Acylation.
This reactivity makes this compound a valuable intermediate for synthesizing a range of complex molecules, including:
-
Pharmaceutical Ingredients: Building blocks for novel kinase inhibitors, anti-inflammatory agents, and other therapeutics. [7]* Agrochemicals: Precursors for specialized herbicides and fungicides. [7]* Specialty Polymers: Monomers for high-performance polymers with enhanced thermal stability and chemical resistance. [7]
Conclusion
This compound represents a confluence of synthetic utility and strategic molecular design. While its specific "discovery" is not a singular event, its history is a testament to the logical progression of synthetic chemistry, evolving from the development of its fluorinated salicylic acid precursor. The methodologies for its preparation are robust and grounded in fundamental organic reactions. For researchers and professionals in drug development and materials science, this reagent offers a reliable and efficient means of incorporating a fluorinated, hydroxylated acyl moiety, providing a powerful tool for creating novel molecules with tailored properties. Its continued application is assured as the demand for sophisticated, fluorinated compounds continues to grow.
References
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Quick Company. "An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis". Available at: [Link]
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Global Scientific Journal. "Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound". Available at: [Link]
- Google Patents. "CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid".
- Google Patents. "CN104098464A - Preparation method for 4-fluorobenzoyl chloride".
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PrepChem.com. "Synthesis of 4-hydroxybenzoyl chloride". Available at: [Link]
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Amerigo Scientific. "this compound". Available at: [Link]
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National Center for Biotechnology Information. "Applications of Friedel–Crafts reactions in total synthesis of natural products". Available at: [Link]
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Organic Chemistry Portal. "Friedel-Crafts Acylation". Available at: [Link]
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PubChem. "4-Fluoro-2-hydroxybenzyl chloride | C7H6ClFO | CID 91883619". Available at: [Link]
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LookChem. "4-hydroxybenzoyl Chloride". Available at: [Link]
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ACS Publications. "Hexafluoro-2-propanol-Promoted Intermolecular Friedel–Crafts Acylation Reaction". Available at: [Link]
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PrepChem.com. "Synthesis of 2,4,5-trifluoro-3-hydroxybenzoyl chloride". Available at: [Link]
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The Role of 2-Hydroxybenzoyl Chloride in Modern Pharmaceutical Synthesis. Available at: [Link]
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PubChem. "4-Fluorobenzoyl chloride | C7H4ClFO | CID 67879". Available at: [Link]
-
PubChem. "4-hydroxybenzoyl Chloride | C7H5ClO2 | CID 11051907". Available at: [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Amides using 4-Fluoro-2-hydroxybenzoyl Chloride
Abstract: This application note provides a comprehensive experimental protocol for the synthesis of amides utilizing 4-Fluoro-2-hydroxybenzoyl chloride as a key acylating agent. Amide bonds form the backbone of peptides and proteins and are a ubiquitous functional group in a vast array of pharmaceuticals and functional materials. The use of acyl chlorides represents one of the most direct and efficient methods for their formation.[] This guide is designed for researchers in organic synthesis and drug development, offering a detailed walkthrough of the reaction mechanism, a step-by-step laboratory procedure, critical safety considerations, and troubleshooting advice. We delve into the specific reactivity of this compound, explaining the causal logic behind key procedural steps to ensure robust and reproducible outcomes.
Chemical Profile: this compound
This compound is a bifunctional reagent whose reactivity is dominated by the highly electrophilic acyl chloride group. However, its other substituents introduce important considerations for reaction design.
| Property | Value | Source |
| CAS Number | 57976-99-5 | [2] |
| Molecular Formula | C₇H₄ClFO₂ | [2] |
| Molecular Weight | 174.56 g/mol | [2] |
Reactivity Insights:
-
Acyl Chloride: This functional group is a powerful acylating agent, readily undergoing nucleophilic acyl substitution with primary and secondary amines to form amides.[3][4] The reaction is typically rapid and highly exothermic.[]
-
Ortho-Hydroxyl Group: The phenolic proton is acidic and will be readily deprotonated by the base used in the reaction. This necessitates the use of at least two equivalents of base: one to neutralize the phenolic proton and one to scavenge the HCl generated during the amidation.[4][5] Failure to account for this will result in the protonation of the amine nucleophile, stalling the reaction.
-
Para-Fluoro Group: The fluorine atom is an electron-withdrawing group, which can slightly enhance the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate.
Mechanism of Amide Synthesis: Nucleophilic Acyl Substitution
The formation of an amide from an acyl chloride and an amine is a classic example of nucleophilic acyl substitution. The process can be understood in three fundamental steps.[4][6]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[4]
-
Intermediate Collapse: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the C=O double bond, and the chloride ion is ejected as it is an excellent leaving group.
-
Deprotonation: The resulting N-acylammonium species is highly acidic. A base, typically a second equivalent of the amine or an added tertiary amine like triethylamine, removes the proton from the nitrogen to yield the final, neutral amide product and an ammonium chloride salt.[4][6]
Experimental Protocol
This protocol details a general procedure for the synthesis of a secondary amide using a generic primary amine as the nucleophile.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥97% | Amerigo Scientific or equivalent | Store under inert gas, moisture sensitive. |
| Primary or Secondary Amine | ≥98% | Sigma-Aldrich or equivalent | |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Sigma-Aldrich or equivalent | Stored over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific or equivalent | |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | ||
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | ||
| Brine | Saturated Aqueous Solution | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | ||
| Silica Gel | 230-400 mesh | For column chromatography. |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for chromatography
-
Inert atmosphere setup (Nitrogen or Argon manifold)
Critical Safety Precautions
-
Corrosive Hazard: this compound is corrosive and can cause severe skin burns and eye damage.[7][8] It is also a lachrymator.[8]
-
Handling: All manipulations must be performed in a certified chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical safety goggles with a face shield at all times.[7][8]
-
Moisture Sensitivity: The reagent reacts with moisture to release corrosive HCl gas.[10] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere.
-
Emergency: Keep an eyewash station and safety shower readily accessible.[7] In case of fire, use a dry chemical, CO₂, or foam extinguisher.[7][11]
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂), add the amine (1.0 eq) and anhydrous dichloromethane. Add triethylamine (2.2 eq).
-
Cooling: Cool the stirring solution to 0 °C using an ice-water bath.
-
Causality: The acylation reaction is highly exothermic. Cooling is essential to control the reaction rate, prevent temperature spikes, and minimize the formation of potential side-products.[]
-
-
Acyl Chloride Addition: In a separate dry flask, dissolve this compound (1.0 eq) in a small volume of anhydrous DCM. Add this solution to the cooled amine mixture dropwise via a syringe or dropping funnel over 15-20 minutes.
-
Causality: Slow, dropwise addition ensures the reaction temperature remains low and prevents a localized excess of the highly reactive acyl chloride, which could lead to side reactions.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Aqueous Workup: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any unreacted starting acid), and finally with brine.
-
Causality: Each wash removes specific impurities. The acid wash removes basic compounds, the base wash removes acidic compounds, and the brine wash helps to remove residual water from the organic layer.
-
-
Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide. The product can then be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Data Summary and Troubleshooting
Key Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Stoichiometry (Amine:Acyl Chloride:Base) | 1.0 : 1.0 : 2.2 | Accounts for phenolic proton and HCl byproduct. |
| Solvent | Anhydrous Dichloromethane | Aprotic, good solubility for reactants, easily removed.[5] |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm, allows reaction to complete.[5] |
| Reaction Time | 2 - 4 hours | Typically sufficient for full conversion; monitor by TLC. |
| Typical Yield | 75 - 95% | Dependent on amine substrate and purification efficiency. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive amine (protonated).2. Hydrolyzed acyl chloride.3. Insufficient base. | 1. Ensure correct base stoichiometry (min. 2.2 eq).2. Use anhydrous solvent and inert atmosphere.3. Re-verify calculations and reagent purity. |
| Multiple Products on TLC | 1. Reaction too hot.2. Diacylation of primary amine.3. Side reaction with hydroxyl group. | 1. Maintain 0 °C during addition.2. Use the amine as the limiting reagent.3. Ensure slow, controlled addition of the acyl chloride. |
| Product is an Oil, not Solid | Product may not be crystalline. | This is common. Proceed with purification by column chromatography. |
| Ammonium Salt in Product | Incomplete removal during workup. | Ensure the 1M HCl wash is performed thoroughly. The salt is typically insoluble in the organic solvent and can sometimes be filtered off. |
References
-
StudySmarter. (2023, October 20). Amide Formation: Mechanism & Acyl Chloride. Retrieved from [Link]
-
Fisher Scientific. Amide Synthesis. Retrieved from [Link]
-
OrgoSolver. Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). Retrieved from [Link]
-
Khan Academy. Amide formation from acyl chloride. Retrieved from [Link]
-
Chemguide. The Preparation of Amides. Retrieved from [Link]
-
Amerigo Scientific. This compound. Retrieved from [Link]
-
ACS Omega. (2020, June 19). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]
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step-by-step esterification with 4-Fluoro-2-hydroxybenzoyl chloride
Application Note & Protocol
Topic: High-Efficiency Ester Synthesis via Nucleophilic Acyl Substitution Using 4-Fluoro-2-hydroxybenzoyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of esters from acyl chlorides is a cornerstone of modern organic chemistry, valued for its high efficiency and broad applicability. This document provides a comprehensive guide to the esterification of alcohols using this compound. This particular acylating agent is of interest due to the presence of both electron-withdrawing (fluoro) and electron-donating (hydroxyl) groups, which can influence reactivity and provide handles for further functionalization in medicinal chemistry and materials science. We present a detailed protocol based on the robust Schotten-Baumann reaction conditions, explain the underlying mechanistic principles, and provide a framework for product purification and characterization.
Scientific Principles and Mechanistic Overview
The reaction of an alcohol with an acyl chloride, such as this compound, proceeds via a nucleophilic acyl substitution mechanism.[1][2] This pathway is highly efficient due to the exceptional reactivity of the acyl chloride moiety, where the carbonyl carbon is rendered highly electrophilic by the two adjacent electronegative atoms (oxygen and chlorine).
The overall transformation is as follows:
The mechanism can be dissected into two primary stages: addition and elimination.[3]
-
Nucleophilic Addition: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond and forms a tetrahedral intermediate.[4][5]
-
Elimination: The tetrahedral intermediate is unstable. The C=O double bond reforms, and in the process, the most stable leaving group, the chloride ion (Cl⁻), is expelled.
-
Deprotonation: The resulting protonated ester is neutralized by a base, which also scavenges the hydrogen chloride (HCl) byproduct generated in the reaction.[2]
This reaction is frequently conducted under Schotten-Baumann conditions , which typically involve an organic base (e.g., pyridine, triethylamine) or an aqueous inorganic base in a two-phase system to neutralize the HCl byproduct, driving the equilibrium towards the product.[4][6][7] The use of a tertiary amine base like pyridine or triethylamine is common in anhydrous single-phase systems. For enhanced reactivity, particularly with sterically hindered alcohols, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be employed, which acts as a highly effective acyl transfer agent.[8][9][10]
Caption: Nucleophilic acyl substitution mechanism.
Materials and Equipment
Reagents and Solvents
-
This compound (>97% purity)
-
Alcohol of interest (e.g., ethanol, benzyl alcohol), anhydrous
-
Pyridine or Triethylamine (Et₃N), anhydrous
-
4-(Dimethylamino)pyridine (DMAP), optional catalyst
-
Dichloromethane (DCM) or Diethyl Ether (Et₂O), anhydrous
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Deionized water
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel or syringe pump
-
Nitrogen or Argon gas inlet for inert atmosphere
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical equipment for characterization (NMR, IR, MS)
Safety Precautions & Handling
Critical Safety Advisory: this compound, like other acyl chlorides, is corrosive, a lachrymator (induces tears), and reacts violently with water and other protic solvents.[11][12][13][14]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile or neoprene gloves. All manipulations should be performed inside a certified chemical fume hood.[13][15]
-
Handling: Handle this compound under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis from atmospheric moisture.[2] Use dry glassware and anhydrous solvents.
-
Waste Disposal: Quench any residual acyl chloride carefully with a suitable alcohol (e.g., isopropanol) before neutralization and disposal according to institutional guidelines. Dispose of halogenated organic waste in the appropriate container.
Detailed Experimental Protocol
This protocol describes a general procedure for the esterification of a primary or secondary alcohol. Molar equivalents should be adjusted based on the specific alcohol used.
Reagent Stoichiometry Table
| Reagent | M.W. ( g/mol ) | Molar Eq. | Amount (Example) |
| Alcohol (e.g., Benzyl Alcohol) | 108.14 | 1.0 | 541 mg (5.0 mmol) |
| This compound | 174.56 | 1.1 | 960 mg (5.5 mmol) |
| Pyridine | 79.10 | 1.5 | 593 mg (7.5 mmol) |
| Dichloromethane (DCM), anhydrous | - | - | 25 mL |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 eq) and anhydrous dichloromethane.
-
Addition of Base: Add pyridine (1.5 eq) to the solution. If using DMAP as a catalyst, add it at this stage (0.05-0.1 eq).
-
Cooling: Place the flask in an ice-water bath and stir the solution under an inert atmosphere for 10-15 minutes to cool it to 0 °C.
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the cooled, stirred mixture of alcohol and base over 15-20 minutes. A precipitate (pyridinium hydrochloride) may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction:
-
Cool the reaction mixture again in an ice bath and slowly add 20 mL of deionized water to quench the reaction.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 20 mL) to remove excess pyridine.
-
Saturated NaHCO₃ solution (2 x 20 mL) to remove any unreacted starting material and acidic impurities.
-
Brine (1 x 20 mL) to reduce the amount of water in the organic layer.
-
-
-
Drying and Concentration:
-
Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude ester by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization if the product is a solid.[16][17]
Caption: General experimental workflow for esterification.
Product Characterization
The identity and purity of the final ester product must be confirmed using standard analytical techniques.[18]
-
Infrared (IR) Spectroscopy: The most prominent signal will be a strong C=O (ester carbonyl) stretching vibration, typically appearing in the range of 1730-1750 cm⁻¹.[19][20] The broad O-H stretch from the phenolic group should remain, typically around 3100-3400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see signals corresponding to the aromatic protons of the 4-fluoro-2-hydroxybenzoyl moiety and new signals corresponding to the protons of the alcohol component. For example, in benzyl 4-fluoro-2-hydroxybenzoate, a new singlet around 5.3 ppm for the benzylic -CH₂- protons would be expected.
-
¹³C NMR: The ester carbonyl carbon will appear as a signal around 165-175 ppm.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) that corresponds to the calculated molecular weight of the target ester.[20][21]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive/hydrolyzed acyl chloride. | Use a fresh bottle of acyl chloride or purify it before use. Ensure all glassware and solvents are anhydrous. |
| Insufficient base. | Ensure at least 1.2 equivalents of base are used to scavenge HCl. | |
| Incomplete Reaction | Sterically hindered alcohol. | Increase reaction time, warm the reaction slightly (e.g., to 40 °C), or add a catalytic amount of DMAP.[8][22] |
| Product Hydrolysis | Water present during reaction or acidic work-up. | Ensure anhydrous conditions. Perform aqueous work-up efficiently and avoid prolonged contact with acidic solutions. |
| Difficult Purification | Close TLC Rƒ values of product and starting material. | Optimize the chromatography solvent system. Consider recrystallization as an alternative purification method. |
References
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP).
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
-
Chemguide. (n.d.). preparation of esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 7). 4-Dimethylamino-pyridine(DMAP). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. Retrieved from [Link]
-
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L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
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Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
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YouTube. (2021, February 13). Ester Formation | Acyl Chlorides, Anhydrides & Fischer Esterification Explained. Retrieved from [Link]
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IISTE.org. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved from [Link]
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Save My Exams. (2025, June 23). Acyl Chlorides & Esters | Edexcel A Level Chemistry Revision Notes 2015. Retrieved from [Link]
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Homework.Study.com. (n.d.). How can H NMR, IR, and MS spectroscopic techniques be used to identify whether ester (A).... Retrieved from [Link]
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YouTube. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK!. Retrieved from [Link]
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Application Notes: 4-Fluoro-2-hydroxybenzoyl chloride as a Versatile Building Block for Bioactive Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-2-hydroxybenzoyl chloride is a uniquely functionalized aromatic acyl chloride that serves as a powerful and versatile building block in medicinal chemistry and organic synthesis. Its distinct substitution pattern—featuring a reactive acyl chloride, a nucleophilic/directing hydroxyl group, and a metabolically stable fluorine atom—provides a strategic advantage for the construction of complex bioactive molecules. The ortho-hydroxyl group is pivotal for directing cyclization reactions to form key heterocyclic scaffolds like chromones, while the para-fluoro substituent enhances properties such as metabolic stability and binding affinity. This guide details the reactivity profile of this synthon and provides validated protocols for its application in synthesizing biologically relevant compounds, including benzophenones and chromone derivatives, which are scaffolds for various therapeutic agents.
Physicochemical Properties and Reactivity Profile
This compound is a trifunctional reagent whose reactivity is governed by the interplay of its acyl chloride, hydroxyl, and fluoro groups. Understanding this profile is critical for designing successful synthetic strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 57976-99-5[1] |
| Molecular Formula | C₇H₄ClFO₂[1] |
| Molecular Weight | 174.56 g/mol [1] |
| Appearance | Off-white to yellow solid |
| Melting Point | 68-72 °C |
| Boiling Point | ~110 °C at 10 mmHg |
| Solubility | Reacts with water and alcohols. Soluble in aprotic solvents (DCM, THF, Toluene). |
Reactivity Insights:
-
Acyl Chloride: This is the most reactive site, readily undergoing nucleophilic acyl substitution. It is the primary handle for introducing the benzoyl moiety into other molecules, typically via Friedel-Crafts acylation or reactions with amines and alcohols to form amides and esters.[2] The presence of the ortho-hydroxyl group can influence its reactivity, sometimes requiring protection depending on the desired outcome.
-
Hydroxyl Group: The phenolic hydroxyl group is a weak nucleophile and a key directing group. Its position ortho to the acyl chloride is crucial for intramolecular reactions, enabling the formation of heterocyclic systems like chromones.[3][4] It also offers a secondary site for modification (e.g., etherification) to modulate the final compound's properties.
-
Fluorine Atom: The fluorine at the C4 position is largely unreactive under standard acylation or cyclization conditions. Its primary role is to modulate the electronic properties of the ring and, more importantly, to enhance the pharmacological profile of the final molecule. Fluorine substitution can increase metabolic stability by blocking sites of oxidative metabolism and improve binding affinity to biological targets through favorable electrostatic interactions.[5]
Core Application: Synthesis of Bioactive Benzophenones via Friedel-Crafts Acylation
The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities. This compound is an excellent starting material for creating functionalized benzophenones through the Friedel-Crafts acylation reaction.[6][7]
The general reaction involves the electrophilic aromatic substitution of an electron-rich aromatic ring with the acylium ion generated from this compound and a Lewis acid catalyst, such as AlCl₃.[6]
// Nodes start [label="4-Fluoro-2-hydroxybenzoyl\nchloride + Arene", fillcolor="#F1F3F4", fontcolor="#202124"]; lewis_acid [label="Add Lewis Acid (AlCl₃)\nin inert solvent (DCM)\n0 °C to RT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Electrophilic Aromatic\nSubstitution\n(Friedel-Crafts Acylation)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Work-up\n(e.g., dilute HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; extraction [label="Solvent Extraction\n(e.g., EtOAc or DCM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(Column Chromatography)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; product [label="Final Product:\n(4-Fluoro-2-hydroxyphenyl)-\n(aryl)methanone", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> lewis_acid [label="Step 1"]; lewis_acid -> reaction [label="Step 2"]; reaction -> workup [label="Step 3"]; workup -> extraction [label="Step 4"]; extraction -> purification [label="Step 5"]; purification -> product [label="Step 6"]; } } Caption: Workflow for Friedel-Crafts acylation.
Protocol 1: Synthesis of (4-Fluoro-2-hydroxyphenyl)(4-methoxyphenyl)methanone
This protocol describes the synthesis of a hydroxybenzophenone derivative, a precursor for various bioactive molecules, including potential paliperidone-related compounds.[8]
Materials:
-
This compound (1.0 eq)
-
Anisole (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer with anhydrous DCM. Cool the flask to 0 °C using an ice bath.
-
Catalyst Suspension: Carefully and portion-wise, add anhydrous AlCl₃ (1.2 eq) to the cooled DCM with vigorous stirring.
-
Scientist's Note: AlCl₃ is highly hygroscopic and reacts exothermically with moisture. Ensure all glassware is dry and the addition is slow to control the temperature.
-
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) and anisole (1.1 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.
-
Acylation Reaction: Add the substrate solution dropwise to the AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, quenching them in dilute HCl, extracting with ethyl acetate, and spotting on a silica plate.
-
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench it by carefully pouring it over crushed ice mixed with 1M HCl.
-
Causality: This step hydrolyzes the aluminum complexes formed during the reaction and neutralizes the catalyst. The addition must be slow and controlled due to its highly exothermic nature.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 30% Ethyl Acetate in Hexane) to afford the pure (4-fluoro-2-hydroxyphenyl)(4-methoxyphenyl)methanone.
Core Application: Synthesis of Bioactive Chromones
The chromone (1-benzopyran-4-one) ring system is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with anticancer, anti-inflammatory, and antibacterial properties.[3][9] The ortho-hydroxybenzoyl structure of our building block is ideally suited for chromone synthesis through intramolecular cyclization pathways.
A common and effective method involves a two-step sequence: first, an esterification of the hydroxyl group with an appropriate acyl chloride, followed by a Baker-Venkataraman rearrangement and subsequent acid-catalyzed cyclization.
// Nodes start [label="4-Fluoro-2-hydroxybenzoyl\nchloride", fillcolor="#F1F3F4", fontcolor="#202124"]; esterification [label="1. Esterification with\nAcetyl Chloride/Pyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="2-Acetoxy-4-fluorobenzoyl\nchloride", fillcolor="#FBBC05", fontcolor="#202124"]; rearrangement [label="2. Baker-Venkataraman\nRearrangement (Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; intermediate2 [label="Diketone Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; cyclization [label="3. Acid-Catalyzed\nCyclization (e.g., H₂SO₄)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Final Product:\n7-Fluoro-2-methylchromone", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> esterification; esterification -> intermediate1; intermediate1 -> rearrangement; rearrangement -> intermediate2; intermediate2 -> cyclization; cyclization -> product; } } Caption: Pathway to chromone synthesis.
Protocol 2: Synthesis of 7-Fluoro-2-methylchromone
This protocol details the synthesis of a fluorinated chromone derivative, a scaffold with significant potential in medicinal chemistry.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Pyridine (as solvent and base)
-
Potassium hydroxide (KOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetic Acid
-
Ethanol
-
Ice
Procedure:
Step A: Synthesis of 2-Acetoxy-4-fluorobenzoyl chloride
-
In a flask, dissolve this compound (1.0 eq) in pyridine at 0 °C.
-
Slowly add acetyl chloride (1.2 eq) to the solution.
-
Stir the reaction at room temperature for 1 hour. The product of this step is typically used directly in the next.
Step B: Baker-Venkataraman Rearrangement
-
To the reaction mixture from Step A, add powdered potassium hydroxide (KOH) (3.0 eq).
-
Stir the resulting paste vigorously at room temperature for 2 hours.
-
Quench the reaction by pouring it into a mixture of ice and water. Acidify with HCl to precipitate the diketone intermediate. Filter and dry the solid.
Step C: Acid-Catalyzed Cyclization
-
Dissolve the dried diketone intermediate from Step B in a minimal amount of glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at reflux for 1 hour.[9]
-
Mechanism Insight: The strong acid protonates one of the carbonyls, facilitating the intramolecular nucleophilic attack by the phenolic oxygen, followed by dehydration to form the stable pyranone ring.[3]
-
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash thoroughly with water until neutral, and dry.
-
Recrystallize the crude product from ethanol to yield pure 7-fluoro-2-methylchromone.
Experimental Considerations & Safety
-
Moisture Sensitivity: As an acyl chloride, this compound is highly sensitive to moisture and will hydrolyze back to the corresponding carboxylic acid. All reactions should be conducted under anhydrous conditions using dry solvents and an inert atmosphere.[10]
-
Corrosive Nature: The compound is corrosive and lachrymatory. It causes severe skin burns and eye damage.[11] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Troubleshooting Friedel-Crafts Reactions:
-
Low Yield: Often due to catalyst deactivation by moisture or complexation with the hydroxyl group. Ensure anhydrous conditions and consider using a slight excess of the Lewis acid.
-
Poor Regioselectivity: If the aromatic substrate has multiple activating groups, a mixture of isomers may result. The choice of solvent and temperature can sometimes influence selectivity.
-
-
Purification: The phenolic hydroxyl group can cause streaking on silica gel columns. Adding a small amount of acetic acid (~0.5%) to the eluent can often improve peak shape and separation.
Conclusion
This compound is a high-value, strategic building block for the synthesis of diverse bioactive molecules. Its trifunctional nature allows for a range of chemical transformations, from straightforward acylations to complex heterocyclic constructions. The protocols and insights provided herein demonstrate its utility in creating fluorinated benzophenone and chromone scaffolds, which are central to many drug discovery programs. By understanding its reactivity and handling requirements, researchers can effectively leverage this synthon to accelerate the development of novel therapeutic agents.
References
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PrepChem. Synthesis of 4-hydroxybenzoyl chloride. Available from: [Link]
-
Ewies, F. et al. SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. Available from: [Link]
-
Deharkar, K. et al. Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Chromones and Flavones. Available from: [Link]
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]
-
PubChem. 4-Fluoro-2-hydroxybenzyl chloride. Available from: [Link]
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Amerigo Scientific. This compound. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
Vekariya, R. H., & Aubé, J. (2016). Hexafluoro-2-propanol-Promoted Intermolecular Friedel–Crafts Acylation Reaction. Organic Letters, 18(14), 3534–3537. Available from: [Link]
-
Langer, P. et al. (2009). Synthesis of chromones and 4-hydroxyquinolines based on uncatalyzed condensations of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-alkoxy- and 2-nitrobenzoyl chlorides and related reactions. Organic & Biomolecular Chemistry, 7(9), 1931-8. Available from: [Link]
- Google Patents. CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
-
Shandong Lujing Chemical Technology Co., Ltd. 4-Fluoro-Benzoylchlorid. Available from: [Link]
-
PubChem. 4-Fluorobenzoyl chloride. Available from: [Link]
- Google Patents. CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.
-
Bravo, J. A. et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Journal of Laboratory Chemical Education. Available from: [Link]
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using 4-Fluoro-2-hydroxybenzoyl chloride in the synthesis of kinase inhibitors
Application Note & Protocol
Topic: Strategic Application of 4-Fluoro-2-hydroxybenzoyl Chloride in the Synthesis of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of the 4-Fluoro-2-hydroxybenzoyl Moiety
The landscape of oncology and immunology has been reshaped by the development of small-molecule kinase inhibitors.[1] These agents target the ATP-binding site of protein kinases, interrupting signaling cascades that drive pathological cell proliferation and survival. Within this field, the design of inhibitor scaffolds that confer high potency, selectivity, and favorable pharmacokinetic properties is a paramount objective.
This compound emerges as a reagent of significant strategic value in this context. It provides a versatile scaffold that introduces three key structural motifs in a single coupling step:
-
A Benzoyl Core: A rigid and well-understood aromatic system that can be oriented within the kinase hinge region or other hydrophobic pockets.
-
An ortho-Hydroxyl Group: Positioned to act as a critical hydrogen bond donor or acceptor, this group can form high-affinity interactions with key residues (e.g., the hinge region backbone) of the kinase, significantly enhancing binding potency.
-
A para-Fluorine Atom: The incorporation of fluorine is a cornerstone of modern medicinal chemistry.[2][3] It can enhance binding affinity through favorable electrostatic interactions, block sites of metabolic oxidation to improve drug half-life, and modulate the pKa of nearby functional groups to optimize cell permeability and solubility.[3][4]
This application note provides a comprehensive guide to the use of this compound, detailing its chemical properties, a robust protocol for its use in amide bond formation, and the scientific rationale underpinning its application in kinase inhibitor discovery.
Reagent Profile and Safe Handling
This compound is a reactive acyl chloride. Like other benzoyl chlorides, it is a lachrymator and is corrosive.[5] It reacts readily with water and other nucleophiles.[6] Therefore, stringent safety and handling protocols are mandatory.
Key Safety & Handling Precautions:
-
Handling: Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).[5][7]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, strong bases, and strong acids.[7] The container should be kept tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Spills: In case of a spill, do not use water. Absorb with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal.[5]
-
First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.[7]
Scientific Rationale and Reaction Mechanism
The primary application of this compound in kinase inhibitor synthesis is the formation of an amide bond via acylation of a primary or secondary amine on a core scaffold (e.g., aminopyrimidine, aminopyrazole). This reaction proceeds via a nucleophilic acyl substitution mechanism.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. The acyl chloride is highly electrophilic and will readily react with water to form the corresponding carboxylic acid, which is unreactive under these conditions, thus reducing the yield of the desired amide.
-
Base Requirement: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[6] A non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential to neutralize this acid. This prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the equilibrium towards product formation.
-
Solvent Selection: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are ideal as they are inert to the acyl chloride and effectively solubilize the reactants.[8]
Below is a diagram illustrating the general mechanism for this critical amide bond formation.
Caption: Nucleophilic acyl substitution mechanism.
Experimental Protocol: Synthesis of a Representative Kinase Inhibitor Intermediate
This protocol describes the acylation of a generic aminopyrazole scaffold, a common core in many kinase inhibitors.
Materials and Equipment:
-
This compound (1.0 eq)
-
3-Amino-1H-pyrazole (or substituted analogue) (1.0 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, dropping funnel
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
TLC plates, HPLC, LC-MS, NMR for analysis
Synthetic Workflow Diagram:
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the aminopyrazole scaffold (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration). Stir until fully dissolved.
-
Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath. Expertise Note: Cooling is essential to control the initial exothermic reaction and minimize potential side reactions.
-
Acyl Chloride Addition: In a separate dry flask, dissolve this compound (1.0 eq) in a small volume of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting amine.
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x). Trustworthiness Note: The water wash removes the triethylamine hydrochloride salt and any excess base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.
Data Presentation and Expected Results
The success of the synthesis should be validated through rigorous analytical characterization.
| Parameter | Expected Outcome | Method of Analysis |
| Yield | 65-85% (Varies with scaffold) | Gravimetric analysis after purification |
| Purity | >95% | HPLC, LC-MS |
| Identity | Correct mass ion observed | Mass Spectrometry (MS) |
| Structure | Characteristic peaks confirmed | ¹H and ¹³C NMR Spectroscopy |
| ¹H NMR | Amide N-H proton (δ 8-10 ppm), aromatic protons with characteristic splitting patterns for the substituted rings. | NMR |
| ¹⁹F NMR | A singlet or doublet corresponding to the aryl fluoride.[9] | NMR |
Application in Kinase Signaling
The synthesized inhibitor is designed to interfere with ATP-dependent phosphorylation events. For instance, in the Bruton's Tyrosine Kinase (BTK) signaling pathway, which is crucial for B-cell development and activation, an inhibitor would block the kinase activity of BTK, thereby halting downstream signaling required for cell survival. The strategic placement of fluorine can enhance the potency of such inhibitors.[10]
Caption: Inhibition of the BTK signaling pathway.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Wet reagents/solvents. 2. Degraded acyl chloride. 3. Insufficient base. | 1. Use freshly dried solvents; handle reagents under inert gas. 2. Use a fresh bottle of acyl chloride or verify its reactivity. 3. Ensure at least 1.1-1.2 equivalents of base are used. |
| Multiple Byproducts | 1. Reaction too hot. 2. Di-acylation (if other nucleophiles present). 3. Self-condensation of the acyl chloride. | 1. Maintain 0 °C during addition and control temperature. 2. Use protecting groups on other nucleophilic sites if necessary. 3. Add the acyl chloride slowly to a solution of the amine, not the other way around. |
| Difficult Purification | Product has similar polarity to a starting material or byproduct. | Adjust the solvent system for column chromatography; consider a different purification method like preparative HPLC or recrystallization. |
Conclusion
This compound is a powerful and efficient building block for the synthesis of kinase inhibitors. Its judicious use allows for the direct incorporation of key pharmacophoric features that can significantly enhance inhibitor potency and metabolic stability. The protocol described herein provides a robust and reproducible method for amide bond formation, serving as a foundational technique for researchers in drug discovery. Adherence to strict safety and anhydrous techniques is critical for achieving successful and reliable outcomes.
References
- BenchChem. (2025). Application Notes and Protocols for Acylation Reactions Involving 4-Chlorobenzamide and Primary Amines. BenchChem.
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Valentini, F., Galloni, P., Brancadoro, D., Conte, V., & Sabuzi, F. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry.
-
Valentini, F., Galloni, P., Brancadoro, D., Conte, V., & Sabuzi, F. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 10, 864193. Available at: [Link]
-
Valentini, F., Galloni, P., Brancadoro, D., Conte, V., & Sabuzi, F. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. ResearchGate. Available at: [Link]
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Mei, H., & Van der Donk, W. A. (2012). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Current topics in medicinal chemistry, 12(12), 1292–1317. Available at: [Link]
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Pupo, G., & Gouverneur, V. (2019). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 24(23), 4337. Available at: [Link]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-803. Available at: [Link]
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Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]
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Lou, Y., et al. (2015). Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold. Bioorganic & Medicinal Chemistry Letters, 25(2), 245-249. Available at: [Link]
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Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14381-14443. Available at: [Link]
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Ataman Kimya. (n.d.). Benzoyl Chloride. Retrieved from [Link]
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Gontarska, S., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(5), 4370. Available at: [Link]
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Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References. Retrieved from [Link]
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acylation of primary amines with 4-Fluoro-2-hydroxybenzoyl chloride reaction conditions
An Application Guide for the Synthesis of N-Aryl-4-fluoro-2-hydroxybenzamides
Abstract
This comprehensive guide details the reaction conditions and underlying principles for the acylation of primary amines with 4-Fluoro-2-hydroxybenzoyl chloride. This transformation is a crucial step in the synthesis of various compounds of interest in medicinal chemistry and drug development. The N-acyl benzamide scaffold is a privileged structure in numerous biologically active molecules.[1] This document provides a robust protocol based on the Schotten-Baumann reaction, addresses the specific challenges posed by the hydroxyl group on the acyl chloride, and offers insights into optimizing reaction outcomes for researchers and drug development professionals.
Introduction: The Significance of N-Aryl-4-fluoro-2-hydroxybenzamides
The synthesis of amides from primary amines and acyl chlorides is a fundamental and powerful transformation in organic chemistry.[2] The resulting N-substituted benzamides are of particular interest due to their prevalence in a wide range of pharmaceutical agents. The specific structural motifs offered by this compound—a fluorine atom for modulating electronic properties and metabolic stability, and a hydroxyl group for potential hydrogen bonding interactions—make it a valuable building block for exploring structure-activity relationships (SAR).[3][4]
The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine acts as the nucleophile.[5] A critical aspect of this reaction is the management of the hydrochloric acid (HCl) byproduct, which necessitates the use of a base to prevent the protonation and deactivation of the primary amine starting material.[6][7] The Schotten-Baumann reaction conditions, which typically employ a biphasic solvent system and an aqueous base, are exceptionally well-suited for this purpose.[8]
Reaction Mechanism: Nucleophilic Acyl Substitution
The acylation of a primary amine with an acyl chloride is a classic example of nucleophilic acyl substitution. The reaction can be dissected into three key stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This initial addition breaks the carbonyl π-bond, forming a tetrahedral intermediate.[9]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is eliminated.[5][10]
-
Deprotonation: The resulting protonated amide is deprotonated by a base present in the reaction mixture. This step is crucial as it also neutralizes the HCl generated from the eliminated chloride and the proton from the amine, driving the reaction to completion.[10][11]
Caption: Nucleophilic Addition-Elimination Mechanism.
Key Experimental Considerations
The presence of the ortho-hydroxyl group in this compound introduces specific challenges that must be addressed for a successful N-acylation.
-
Acidity of the Phenolic Proton: The hydroxyl group is acidic and will be deprotonated by the base used in the reaction. Therefore, at least two equivalents of base are required: one to neutralize the HCl byproduct and a second to deprotonate the phenol. It is common practice to use a slight excess (2.2 - 2.5 equivalents) to ensure the reaction medium remains basic.
-
Preventing O-Acylation: The phenoxide formed upon deprotonation is also a nucleophile and could potentially react with another molecule of the acyl chloride to form an ester byproduct (O-acylation). Fortunately, N-acylation of primary amines is generally much faster than O-acylation of phenols. To further favor N-acylation, the reaction should be run at low temperatures (0-5 °C) during the addition of the acyl chloride, which helps control the high reactivity of the acyl chloride and improves selectivity.[12][13]
-
Choice of Base and Solvent: A biphasic system using an organic solvent like dichloromethane (DCM) and an aqueous solution of a strong, non-nucleophilic base like sodium hydroxide (NaOH) is ideal.[8][14] The amine and acyl chloride reside primarily in the organic phase, while the NaOH remains in the aqueous phase. This setup efficiently sequesters the HCl byproduct as NaCl in the aqueous phase, preventing it from forming an unreactive ammonium salt with the starting amine.[6] Alternatively, in a single-phase system, a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) can be used in an aprotic solvent like DCM.[13][15]
Detailed Experimental Protocol
This protocol describes the N-acylation of a representative primary aromatic amine with this compound under Schotten-Baumann conditions.
Materials:
-
Primary Amine (e.g., Aniline)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
Amine Solution Preparation: In a round-bottom flask, dissolve the primary amine (1.0 eq.) in dichloromethane (approx. 10-15 mL per gram of amine).
-
Reaction Setup: Place the flask in an ice-water bath and begin vigorous stirring.
-
Base Addition: Slowly add the 10% aqueous NaOH solution (2.2 eq.) to the stirred amine solution.
-
Acyl Chloride Addition: Dissolve this compound (1.05 eq.) in a minimal amount of dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the stirred biphasic mixture over 20-30 minutes, ensuring the internal temperature remains below 5 °C.[12]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.[16]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by spotting the organic layer against the starting amine.
-
Workup:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated aqueous NaHCO₃ (to remove any hydrolyzed acyl chloride), and finally with brine.[16]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation: Typical Reaction Parameters
The following table summarizes the typical stoichiometry and conditions for the protocol described above.
| Parameter | Value/Condition | Rationale |
| Primary Amine | 1.0 eq. | Limiting reagent |
| This compound | 1.05 - 1.1 eq. | Slight excess to ensure full conversion of the amine |
| Base (e.g., 10% NaOH) | 2.2 - 2.5 eq. | Neutralizes HCl byproduct and deprotonates the phenol |
| Solvent | DCM / Water | Biphasic system to sequester byproduct[8] |
| Addition Temperature | 0 - 5 °C | Controls exothermic reaction and improves selectivity[12] |
| Reaction Temperature | Room Temperature | Allows reaction to proceed to completion |
| Reaction Time | 2 - 4 hours | Typical duration for complete conversion |
| Expected Yield | 75 - 95% | Dependent on amine substrate and purification method |
Experimental Workflow Visualization
The overall experimental process can be visualized as a logical flow from setup to the final, purified product.
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synthesis of novel polymers using 4-Fluoro-2-hydroxybenzoyl chloride
Application Note & Protocol
Title: Synthesis of Novel Fluorinated Poly(ester-amide)s via Solution Polycondensation Using 4-Fluoro-2-hydroxybenzoyl Chloride
Abstract
This document provides a detailed guide for the synthesis of novel, functional poly(ester-amide)s (PEAs) using this compound as a key monomer. PEAs are a significant class of biodegradable polymers that uniquely combine the beneficial properties of polyesters and polyamides.[1][2] The incorporation of a fluorine atom into the polymer backbone via the this compound monomer is a strategic approach to enhance thermal stability, chemical resistance, and modify hydrophobic/hydrophilic characteristics.[3] This application note details the low-temperature solution polycondensation method, a robust technique that allows for precise control over the polymerization process to achieve high molecular weight polymers.[4][5] We present a comprehensive, step-by-step protocol for the synthesis of a PEA from this compound and a representative α-amino acid-based diamine diester, followed by methods for polymer characterization and a troubleshooting guide. This guide is intended for researchers in materials science, polymer chemistry, and drug development seeking to create advanced functional biomaterials.[6][7]
Introduction: The Rationale for Fluorinated Poly(ester-amide)s
Poly(ester-amide)s are highly valued for their tunable degradation profiles and mechanical properties, making them excellent candidates for biomedical applications such as tissue engineering and drug delivery systems.[1][2][6] The synthesis strategy involves the reaction of monomers containing ester or carboxyl groups with monomers containing amide or amino groups. The monomer this compound is a uniquely versatile building block for this purpose. It possesses two distinct reactive sites:
-
Acyl Chloride (-COCl): A highly reactive group that readily participates in condensation reactions with nucleophiles like amines and alcohols to form amide and ester linkages, respectively.[8]
-
Phenolic Hydroxyl (-OH): A nucleophilic group that can react with acyl chlorides or activated carboxylic acids.
This dual functionality allows it to act as an AB-type monomer for self-polycondensation or, more controllably, as a monomer in a polycondensation reaction with a suitable co-monomer. The strategic inclusion of a fluorine atom on the benzoyl ring is not trivial; it imparts unique characteristics to the resulting polymer, including increased thermal stability, hydrophobicity, and altered electronic properties, which can be leveraged for advanced applications.
This guide focuses on a low-temperature solution polycondensation method, which is ideal for preventing side reactions and controlling the polymer's molecular weight and structure.[5][9]
Polymerization Strategy and Workflow
The chosen synthetic route is a low-temperature solution polycondensation. This technique is advantageous because it is carried out in a homogeneous phase, allowing for effective heat and mass transfer while minimizing thermal degradation and side reactions that can occur at higher temperatures in melt polycondensation.[4][10] The reaction involves the polycondensation of this compound with a diamine co-monomer, in this case, a di-p-toluenesulfonic acid salt of bis-L-valine butane-1,4-diester. The hydroxyl group of the benzoyl chloride monomer reacts to form an ester linkage, while the acyl chloride group reacts with the amine to form an amide linkage, resulting in a poly(ester-amide).
Figure 1: General workflow for the synthesis and characterization of fluorinated poly(ester-amide)s.
Detailed Experimental Protocols
Safety Precaution: this compound is a corrosive acyl chloride and is sensitive to moisture.[11][12] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. All glassware must be oven-dried, and anhydrous solvents must be used under an inert atmosphere (e.g., Nitrogen or Argon).[9]
Protocol 1: Synthesis of Fluorinated Poly(ester-amide)
This protocol describes the reaction of this compound with a pre-synthesized diamine diester monomer (e.g., di-p-toluenesulfonic acid salt of bis-L-valine butane-1,4-diester, prepared according to established literature methods).[13]
Materials and Reagents:
-
This compound (1 equivalent)
-
Diamine diester salt (e.g., bis-L-valine butane-1,4-diester salt) (1 equivalent)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Pyridine (acid scavenger, 2.2 equivalents)
-
Methanol (for precipitation)
-
Deionized Water
-
Nitrogen or Argon gas supply
-
Three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel
Procedure:
-
Reactor Setup: Assemble the three-neck flask setup and flame-dry it under a vacuum. Allow it to cool to room temperature under a steady stream of inert gas.
-
Monomer Dissolution: In the reaction flask, dissolve the diamine diester salt (1 equivalent) in anhydrous NMP. Begin stirring the solution. Add anhydrous pyridine (2.2 equivalents) to the solution to act as an acid scavenger and to free the diamine.
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath. Maintaining a low temperature is critical to control the reaction rate and prevent side reactions.
-
Acyl Chloride Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous NMP in the dropping funnel.
-
Polycondensation Reaction: Add the this compound solution dropwise to the cooled, stirred diamine solution over 30-60 minutes. A gradual increase in the viscosity of the solution should be observed as the polymer chains grow.
-
Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours under an inert atmosphere to ensure high conversion.
-
Polymer Precipitation: Precipitate the polymer by slowly pouring the viscous reaction mixture into a large excess of vigorously stirring methanol. A fibrous or powdered solid should form.
-
Purification:
-
Filter the polymer using a Büchner funnel.
-
Wash the collected polymer thoroughly with methanol to remove unreacted pyridine and NMP.
-
Subsequently, wash the polymer with deionized water to remove any pyridinium hydrochloride salts.
-
Perform a final wash with methanol to aid in drying.
-
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Figure 2: Schematic of the polycondensation reaction forming ester and amide bonds.
Polymer Characterization
To confirm the successful synthesis and determine the properties of the novel polymer, a suite of analytical techniques should be employed. The expected results are summarized below.
| Technique | Parameter Measured | Expected Observations & Significance |
| FTIR Spectroscopy | Functional Groups | Appearance of characteristic peaks for ester C=O stretch (~1740 cm⁻¹), amide C=O stretch (Amide I, ~1650 cm⁻¹), and N-H bend (Amide II, ~1550 cm⁻¹). Disappearance of the acyl chloride C=O peak. |
| ¹H & ¹⁹F NMR | Chemical Structure | Confirmation of the polymer's covalent structure through characteristic shifts of protons and the fluorine atom in the repeating unit. Integration can confirm monomer incorporation ratios. |
| Gel Permeation (GPC) | Molecular Weight & Polydispersity | Provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A PDI close to 2 is typical for step-growth polymerization. |
| Differential Scanning Calorimetry (DSC) | Thermal Transitions | Determination of the glass transition temperature (Tg), which indicates the transition from a rigid to a flexible state. Melting temperature (Tm) may be observed for semi-crystalline polymers. |
| Thermogravimetric Analysis (TGA) | Thermal Stability | Measures the decomposition temperature (Td), indicating the polymer's stability at high temperatures. Fluorinated polymers are expected to exhibit high thermal stability. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | - Incomplete reaction. - Loss of product during precipitation/washing. | - Extend the reaction time. - Use a larger volume of non-solvent for precipitation to ensure all polymer crashes out. Ensure the non-solvent is sufficiently "poor" for the polymer. |
| Low Molecular Weight | - Presence of moisture in reagents or solvent. - Incorrect stoichiometry of monomers. - Presence of monofunctional impurities. | - Ensure all glassware is rigorously dried and use anhydrous solvents under an inert atmosphere.[9] - Accurately weigh monomers to ensure a 1:1 molar ratio.[10] - Purify monomers before use. |
| Gel Formation (Cross-linking) | - Reaction temperature is too high. - High monomer concentration. | - Maintain the reaction temperature at 0°C during the initial addition phase. - Perform the polymerization at a slightly lower monomer concentration.[9] |
| Broad Polydispersity Index (PDI) | - Side reactions occurring. - Inefficient mixing during monomer addition. | - Ensure slow, dropwise addition of the acyl chloride monomer into a vigorously stirred solution to maintain stoichiometric balance locally. |
References
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Polymer Science Learning Center. (n.d.). Polycondensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Solution polymerization. Retrieved from [Link]
-
Gao, Y., et al. (2021). Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. Polymer Chemistry. Retrieved from [Link]
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Sato, K., et al. (2020). Single-Component Polycondensation of Bis(alkoxycarbonyldiazomethyl)aromatic Compounds To Afford Poly(arylene vinylene)s. ACS Omega. Retrieved from [Link]
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Che, N., et al. (2011). Biodegradable functional poly(ester amide)s with pendant hydroxyl functional groups: synthesis, characterization, fabrication and in vitro cellular response. Acta Biomaterialia. Retrieved from [Link]
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Zhang, K., et al. (2019). Rapid synthesis of functional poly(ester amide)s through thiol–ene chemistry. Polymer Chemistry. Retrieved from [Link]
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Tserodze, N., et al. (2024). Synthesis and preliminary findings of poly (Amide-co-Ester Amide)s. Georgian Scientists. Retrieved from [Link]
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Tserodze, N., et al. (2024). Synthesis and preliminary findings of poly (Amide-co-Ester Amide)s. Georgian Scientists, 6(3). Retrieved from [Link]
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Rodríguez-Galán, A., Franco, L., & Puiggalí, J. (2011). Degradable Poly(ester amide)s for Biomedical Applications. Materials. Retrieved from [Link]
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Franco, L., et al. (n.d.). BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. UPCommons. Retrieved from [Link]
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Li, Y., et al. (2022). Recent Advances of Poly(ester amide)s-Based Biomaterials. Biomacromolecules. Retrieved from [Link]
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Farabi University. (n.d.). Lecture #9: Polycondensation reactions. Retrieved from [Link]
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Gomberg, M., & Buchler, C. C. (1920). THE PREPARATION OF BENZYL ESTERS AND OTHER BENZYL-DERIVATIVES FROM BENZYL CHLORIDE. Journal of the American Chemical Society. Retrieved from [Link]
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MEL Science. (n.d.). Polymerization and polycondensation reactions. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Benzyl chloride polymerization scheme and chemical structure of.... Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzoyl chloride. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
Ghorbani, F., et al. (2022). Additive Manufacturing of α-Amino Acid Based Poly(ester amide)s for Biomedical Applications. Biomacromolecules. Retrieved from [Link]
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Kamiki, R., et al. (2023). Addition-Fragmentation Ring-Opening Polymerization of Bio-Based Thiocarbonyl l-Lactide for Dual Degradable Vinyl Copolymers. Macromolecular Rapid Communications. Retrieved from [Link]
-
Autecha. (n.d.). The Role of 2-Hydroxybenzoyl Chloride in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Application Notes & Protocols: Strategic Protection of the Hydroxyl Group in 4-Fluoro-2-hydroxybenzoyl Chloride
Executive Summary: The Synthetic Challenge
4-Fluoro-2-hydroxybenzoyl chloride is a valuable bifunctional reagent in medicinal chemistry and materials science. Its utility is derived from two key reactive sites: a highly electrophilic acyl chloride and a nucleophilic phenolic hydroxyl group. This duality, however, presents a significant synthetic challenge. In the absence of a protective strategy, the molecule is prone to rapid intermolecular acylation, leading to oligomerization or polymerization, thereby quenching the desired reactivity of the acyl chloride.
This guide provides a detailed analysis of protecting group strategies tailored specifically for the hydroxyl moiety of this compound. We will explore the rationale behind selecting an appropriate protecting group, provide detailed, field-tested protocols for its installation and removal, and compare the strategic advantages of different approaches. The methodologies described herein are designed to ensure the integrity of the acyl chloride for subsequent transformations while enabling clean, high-yielding deprotection at the appropriate synthetic stage.
The Core Problem: Preventing Self-Reaction
The primary obstacle is the intramolecular proximity of a nucleophile (-OH) and an electrophile (-COCl). This arrangement can lead to an undesirable side reaction where one molecule acylates another.
Figure 1: Undesired self-reaction pathway.
To harness the synthetic potential of the acyl chloride, the hydroxyl group must be temporarily masked with a protecting group.
Selection Criteria for an Optimal Protecting Group
A suitable protecting group for this specific substrate must satisfy three critical criteria:
-
Ease of Installation: The protection reaction must proceed under mild conditions that do not degrade the acyl chloride functionality.
-
Robust Stability: The protected group must be inert to the conditions of the subsequent reaction involving the acyl chloride (e.g., reaction with amines, alcohols, or organometallic reagents).
-
Orthogonal & Mild Removal: The deprotection step must be achievable under conditions that do not cleave the newly formed functional group (e.g., an amide or ester) or other features of the molecule, such as the C-F bond. This concept is known as orthogonal protection.[1]
Based on these criteria, we will detail two highly effective strategies: Benzyl (Bn) Ether protection and tert-Butyldimethylsilyl (TBS) Ether protection. A third alternative, Methoxymethyl (MOM) Ether , is also discussed.
Strategy 1: Benzyl (Bn) Ether Protection
The benzyl ether is a robust and widely used protecting group for alcohols and phenols.[2][3] Its key advantage is its stability across a wide range of acidic and basic conditions and its clean removal via catalytic hydrogenation, which is typically orthogonal to most functional groups.[2][4]
Rationale & Workflow
Protection is achieved via a standard Williamson ether synthesis. The phenolic proton is removed with a mild base, and the resulting phenoxide displaces a benzyl halide. Deprotection is accomplished by hydrogenolysis, which reductively cleaves the C-O benzyl bond to regenerate the hydroxyl group and produce toluene as a benign byproduct.[5]
Figure 2: Benzyl (Bn) ether protection workflow.
Experimental Protocols
Protocol 4.2.1: Protection of the Hydroxyl Group as a Benzyl Ether
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).
-
Solvent & Base: Add anhydrous acetone or acetonitrile (approx. 0.2 M concentration). To this suspension, add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Reagent Addition: Add benzyl bromide (BnBr, 1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetone.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2-(Benzyloxy)-4-fluorobenzoyl chloride can often be used directly in the next step or purified by vacuum distillation or crystallization if necessary.
Protocol 4.2.2: Deprotection via Catalytic Hydrogenolysis [5][6]
-
Setup: Dissolve the benzyl-protected final product (1.0 eq) in a suitable solvent such as ethanol (EtOH), methanol (MeOH), or ethyl acetate (EtOAc) in a flask suitable for hydrogenation.
-
Catalyst: Carefully add Palladium on carbon (10% Pd/C, 5-10 mol% by weight) to the solution under an inert atmosphere (N₂ or Ar).
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a positive pressure of H₂ using a balloon or a dedicated hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature for 2-16 hours. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, carefully purge the vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the deprotected final product. Further purification can be performed by chromatography or crystallization if needed.
Strategic Assessment
| Advantages | Disadvantages |
| High Stability: Bn ethers are stable to strong bases, mild acids, and many nucleophilic reagents.[4] | Reductive Lability: Incompatible with other functional groups sensitive to hydrogenation (e.g., alkenes, alkynes, some nitro groups). |
| Orthogonal Deprotection: Catalytic hydrogenation is a very mild and neutral deprotection method.[6] | Catalyst Handling: Pd/C is flammable and requires careful handling. |
| Benign Byproduct: The only byproduct of deprotection is toluene, which is easily removed.[5] | Chemoselectivity: In complex molecules, achieving selective hydrogenation can be challenging. |
Strategy 2: tert-Butyldimethylsilyl (TBS) Ether Protection
Silyl ethers are among the most versatile and widely used protecting groups for alcohols due to their ease of introduction and, most importantly, their unique fluoride-mediated deprotection mechanism.[7][8] The tert-butyldimethylsilyl (TBS) group offers a good balance of stability and reactivity.
Rationale & Workflow
The phenol is reacted with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a non-nucleophilic base, typically imidazole, to form the silyl ether.[9] The TBS group is stable to a wide variety of non-acidic and non-fluoride conditions.[10] Deprotection is most commonly achieved with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), which selectively cleaves the strong Si-O bond due to the even greater strength of the Si-F bond.[7]
Figure 3: TBS ether protection workflow.
Experimental Protocols
Protocol 5.2.1: Protection of the Hydroxyl Group as a TBS Ether [11]
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and imidazole (2.5 eq).
-
Solvent & Reagent: Add anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approx. 0.3 M). Cool the solution to 0°C in an ice bath.
-
Silylation: Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise to the stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 5.2.2: Deprotection using Tetrabutylammonium Fluoride (TBAF) [2]
-
Setup: Dissolve the TBS-protected final product (1.0 eq) in anhydrous tetrahydrofuran (THF) in a plastic or Teflon® flask (glass can be etched by fluoride).
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography if required.
Strategic Assessment
| Advantages | Disadvantages |
| Highly Orthogonal Deprotection: Fluoride-based cleavage is selective and mild, tolerating most other functional groups.[7] | Acid/Fluoride Lability: TBS ethers are sensitive to acidic conditions and fluoride sources.[10] |
| Tunable Stability: Other silyl ethers (e.g., TIPS, TBDPS) offer greater stability if needed.[10] | Steric Hindrance: Silylation of sterically hindered phenols can be slow. |
| Mild Protection Conditions: The protection reaction is typically fast and proceeds under mild conditions. | Silicon Byproducts: Purification may be required to remove silyl byproducts after deprotection. |
Alternative Strategy: Methoxymethyl (MOM) Ether
The methoxymethyl (MOM) group is another common choice for protecting hydroxyls, forming an acetal that is stable to bases and nucleophiles.[12][13]
-
Protection: Typically installed using methoxymethyl chloride (MOMCl) and a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[14] Caution: MOMCl is a known carcinogen and must be handled with appropriate safety precautions.[4]
-
Deprotection: The MOM group is cleaved under acidic conditions, for example, with HCl in methanol or trifluoroacetic acid (TFA) in DCM.[12][13]
-
Strategic Consideration: The primary drawback is the reliance on acidic deprotection. This may not be suitable if the final molecule contains acid-labile groups, such as a tert-butyl ester. However, if the final product is stable to acid, the MOM group offers a robust and economical protection strategy. Milder deprotection methods using Lewis acids have also been developed.[15][16]
Comparative Summary of Protecting Group Strategies
| Feature | Benzyl (Bn) Ether | tert-Butyldimethylsilyl (TBS) Ether | Methoxymethyl (MOM) Ether |
| Protection Reagents | BnBr, K₂CO₃ | TBSCl, Imidazole | MOMCl, DIPEA |
| Deprotection Conditions | H₂, Pd/C (Reductive)[6] | TBAF (Fluoride Ion)[7] | HCl/MeOH or TFA (Acidic)[12][13] |
| Stability to Acid | High | Low | Low (Deprotection Condition) |
| Stability to Base | High | High | High |
| Stability to Nucleophiles | High | High | High |
| Key Advantage | High stability and neutral deprotection. | Highly selective, non-acidic/basic deprotection. | Economical and stable to base. |
| Primary Limitation | Incompatible with reducible groups. | Sensitive to acid. | Acidic deprotection limits substrate scope. |
Conclusion
The successful synthesis of derivatives from this compound hinges on a carefully chosen hydroxyl protecting group strategy. For maximum flexibility and orthogonality, Benzyl (Bn) ether protection with subsequent hydrogenolytic cleavage is a superior choice, especially when downstream steps may involve acidic or basic conditions. For syntheses requiring extremely mild deprotection and where acid sensitivity is a concern, the tert-Butyldimethylsilyl (TBS) ether provides an excellent alternative with its selective fluoride-mediated removal. The choice between these strategies should be guided by the overall synthetic plan and the chemical nature of the other functional groups present in the molecule.
References
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. ([Link])
-
Lakshmaiah, G., & Slattery, B. (2007). A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. Australian Journal of Chemistry, 60(2), 143-146. ([Link])
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Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. ([Link])
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Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. ([Link])
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Kantam, M. L., et al. (2006). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. ResearchGate. ([Link])
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J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. ([Link])
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Wikipedia. (n.d.). Methoxymethyl ether. ([Link])
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Król-Bogomilski, J. (1991). Protection of alcohols and phenols with methoxymethyl acetate. Polish Journal of Chemistry, 65, 1433. ([Link])
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Royal Society of Chemistry. (2005). A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry. ([Link])
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Bajwa, J. S. (1992). Chemoselective deprotection of benzyl esters in the presence of benzyl ethers, benzyloxymethyl ethers and n-benzyl groups by catalytic transfer hydrogenation. Tetrahedron Letters, 33(20), 2955-2956. ([Link])
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Oikawa, M., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 9632-9637. ([Link])
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ResearchGate. (n.d.). Studies on the hydrogenolysis of benzyl ethers. ([Link])
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Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. ([Link])
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Wikipedia. (n.d.). Silyl ether. ([Link])
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Master Organic Chemistry. (2015). Protecting Groups For Alcohols. ([Link])
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Wikipedia. (n.d.). Protecting group. ([Link])
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Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer. ([Link])
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LibreTexts Chemistry. (2021). 15.10: Protection of Hydroxyl Groups. ([Link])
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AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. ([Link])
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ResearchGate. (2001). An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. ([Link])
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Westin, J. (n.d.). Protecting Groups - Organic Chemistry. ([Link])
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University of Windsor. (n.d.). Alcohol Protecting Groups. ([Link])
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Oxford Learning Link. (2015). Appendix 6: Protecting groups. ([Link])
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Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. ([Link])
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Willingdon College, Sangli. (n.d.). Protection and deprotection. ([Link])
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Application Notes & Protocols: Catalytic Methods for Reactions Involving 4-Fluoro-2-hydroxybenzoyl Chloride
Abstract
4-Fluoro-2-hydroxybenzoyl chloride (CAS: 57976-99-5) is a pivotal bifunctional intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a highly reactive acyl chloride and a nucleophilic phenolic hydroxyl group on the same aromatic ring, presents unique challenges and opportunities for chemical transformation.[1] This guide provides an in-depth exploration of catalytic methods tailored to this substrate, moving beyond stoichiometric reactions to achieve higher efficiency, selectivity, and milder reaction conditions. We will dissect the causality behind experimental design, from direct functionalization via catalytic acylation to advanced C-C bond formation using protecting group strategies coupled with transition metal catalysis. Detailed, field-proven protocols are provided for researchers, scientists, and drug development professionals to navigate the complexities of this versatile building block.
Introduction: The Synthetic Challenge and Opportunity
The synthetic utility of this compound stems from its two distinct reactive centers. The acyl chloride is a powerful electrophile for introducing the 4-fluoro-2-hydroxybenzoyl moiety, while the hydroxyl group and the C-Cl bond on the aromatic ring offer further points for diversification. However, this bifunctionality is also the primary source of synthetic challenges:
-
Competing Reactivity: The acidic proton of the hydroxyl group can interfere with base-sensitive catalysts and reagents, particularly organometallics used in cross-coupling reactions.
-
Intra- and Intermolecular Side Reactions: The hydroxyl group can act as an intramolecular or intermolecular nucleophile, leading to undesired oligomerization or side products under certain conditions.
-
Catalyst Inhibition: The phenolic oxygen can coordinate to and potentially inhibit transition metal catalysts.
Addressing these challenges through catalytic strategies is key to unlocking the full potential of this intermediate. This document outlines methodologies for catalytic acylation and provides a robust framework for engaging the aryl chloride in C-C bond formation through a prudent "Protect-Couple-Deprotect" workflow.
Catalytic Acylation: Esterification and Amidation
The most direct transformation of this compound involves the reaction of its acyl chloride group with nucleophiles. While these reactions can proceed without a catalyst, the use of a nucleophilic catalyst dramatically accelerates the rate and often allows for milder conditions, which is crucial for sensitive substrates.
Mechanistic Rationale: Nucleophilic Catalysis
The mechanism of catalyzed acylation typically involves a nucleophilic catalyst, such as 4-Dimethylaminopyridine (DMAP), which is more nucleophilic than the alcohol or amine substrate. The catalyst attacks the acyl chloride to form a highly reactive intermediate (e.g., an acylpyridinium salt). This intermediate is a much more potent acylating agent than the starting acyl chloride, leading to rapid reaction with the primary nucleophile and regeneration of the catalyst. This approach is particularly effective for sterically hindered substrates.[2][3]
Experimental Protocol: DMAP-Catalyzed Amidation
This protocol describes the synthesis of a representative amide, N-benzyl-4-fluoro-2-hydroxybenzamide.
Materials:
-
This compound (1.0 eq., 1.75 g)
-
Benzylamine (1.05 eq., 1.18 mL)
-
4-Dimethylaminopyridine (DMAP) (0.05 eq., 61 mg)
-
Triethylamine (TEA) (1.5 eq., 2.1 mL)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound and dissolve it in 30 mL of anhydrous DCM.
-
Add DMAP and triethylamine to the solution. Cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve benzylamine in 20 mL of anhydrous DCM.
-
Add the benzylamine solution dropwise to the stirred acyl chloride solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor progress by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethyl acetate/hexanes to yield the pure amide.
Data Summary: Catalytic Acylation Conditions
| Catalyst | Typical Loading (mol%) | Nucleophile | Solvent | Temperature (°C) | Key Advantage |
| DMAP | 1-10 | Alcohols, Amines | DCM, THF, Acetonitrile | 0 to 25 | High reactivity for hindered nucleophiles |
| None | N/A | Primary Amines | DCM, Toluene | 0 to 25 | Simplicity for unhindered, reactive amines |
| HOBt | 5-10 | Amines | DMF, Acetonitrile | 25 to 60 | Effective for sulfonamide synthesis, adaptable to acyl chlorides[2][3] |
C-C Bond Formation: A Protect-Couple-Deprotect Strategy
To utilize the aryl chloride for transition metal-catalyzed cross-coupling reactions like Suzuki-Miyaura or Heck, the acidic phenolic proton must be masked.[4][5] A protecting group strategy is therefore essential.
Rationale and Workflow
The workflow involves three key stages:
-
Protection: The hydroxyl group is converted into a stable, non-acidic functional group (e.g., a silyl ether, methyl ether, or benzyl ether).
-
Cross-Coupling: The protected aryl chloride undergoes a Pd-catalyzed reaction to form the new C-C bond. Aryl chlorides are less reactive than bromides or iodides, necessitating robust catalytic systems, often employing bulky, electron-rich phosphine ligands.[4]
-
Deprotection: The protecting group is selectively removed to reveal the final product.
Caption: Logical workflow for C-C bond formation.
Catalytic Cross-Coupling Protocols
The following protocols assume the hydroxyl group of this compound has been protected, for instance, as a tert-Butyldimethylsilyl (TBDMS) ether.
Suzuki-Miyaura Coupling: Synthesis of Biaryls
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[4] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[4]
Protocol: Pd-Catalyzed Suzuki-Miyaura Reaction
Materials:
-
Protected 4-Fluoro-2-(TBDMS-oxy)benzoyl chloride (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq.)
-
1,4-Dioxane (solvent)
-
Water (co-solvent, typically 4:1 Dioxane:Water)
Procedure:
-
In a reaction vessel, combine the protected aryl chloride, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the Pd(PPh₃)₄ catalyst to the vessel under the inert atmosphere.
-
Add the degassed dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 6-12 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Mizoroki-Heck Reaction: Synthesis of Alkenes
The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene, typically with high trans selectivity.[6][7]
Protocol: Pd-Catalyzed Mizoroki-Heck Reaction
Materials:
-
Protected 4-Fluoro-2-(TBDMS-oxy)benzoyl chloride (1.0 eq.)
-
Alkene (e.g., Styrene or an Acrylate) (1.5 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq.)
-
Triphenylphosphine (PPh₃) (0.10 eq.)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
Procedure:
-
To a dry reaction vessel, add Pd(OAc)₂ and PPh₃.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon).
-
Add the anhydrous solvent (DMF or MeCN), followed by the protected aryl chloride, the alkene, and the base (TEA or K₂CO₃).
-
Heat the mixture to 80-120 °C with vigorous stirring. The optimal temperature depends on the reactivity of the specific aryl chloride and alkene.
-
Monitor the reaction by TLC or GC-MS. Reactions can take 12-24 hours.
-
Once complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via silica gel column chromatography.
Data Summary: Cross-Coupling Catalytic Systems
| Reaction | Catalyst | Ligand | Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | 80-110 |
| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | TEA, K₂CO₃, Ag₂CO₃ | DMF, MeCN, NMP | 80-140 |
Conclusion
This compound is a valuable yet challenging substrate. Its successful application in complex synthesis hinges on the strategic management of its bifunctional nature. Direct catalytic acylation provides an efficient route to amides and esters. For more advanced C-C bond formation, a disciplined "Protect-Couple-Deprotect" strategy, utilizing robust transition-metal catalytic systems, is the most reliable and versatile approach. The protocols and insights provided herein offer a validated framework for researchers to leverage this important intermediate, enabling the development of novel molecules in pharmaceutical and materials science.
References
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Preparation method for 4-fluorobenzoyl chloride.
- Synthesis of 4-hydroxybenzoyl chloride. PrepChem.com.
- Heck Reaction. Organic Chemistry Portal.
- Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-3-hydroxybenzoic Acid. Benchchem.
- Synthesis routes of 4-hydroxybenzoyl Chloride. Benchchem.
- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
- 4-hydroxy benzoyl chloride. Sigma-Aldrich.
- A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulf
- Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
- Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid. Benchchem.
- Synthesis of 2,4,5-trifluoro-3-hydroxybenzoyl chloride. PrepChem.com.
- Transition-Metal-Catalyzed Asymmetric Defluorinative Reactions. Royal Society of Chemistry.
- Preparation of 4-hydroxybenzoyl chloride.
- Continuous-Flow Processes for the Production of Floxacin Intermediates: Efficient C–C Bond Formation through a Rapid and Strong Activation of Carboxylic Acids.
- 4-hydroxybenzoyl Chloride | C7H5ClO2 | CID 11051907.
- This compound. Amerigo Scientific.
- Catalytic Multicomponent Synthesis of C-Acyl Glycosides by Consecutive Cross-Electrophile Couplings.
- Mizoroki-Heck Reaction. SynArchive.
- Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure.
- Heck Reaction. Chemistry LibreTexts.
- A Broad‐Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates.
- The Role of 2-Hydroxybenzoyl Chloride in Modern Pharmaceutical Synthesis.
- Catalyst for esterification reaction and method for catalyzing esterification reaction.
- Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters.
- 4-hydroxy benzoyl chloride. Sigma-Aldrich.
- 2,2‐Difluorovinyl Pinacolborane – A New Versatile Reagent for the Suzuki–Miyaura Reaction.
- 4-Fluoro-2-hydroxybenzyl chloride | C7H6ClFO | CID 91883619.
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- 7. synarchive.com [synarchive.com]
Application Notes and Protocols: Site-Specific N-Terminal Acylation of Peptides with 4-Fluoro-2-hydroxybenzoyl Chloride in Solid-Phase Peptide Synthesis
Introduction: Expanding the Chemical Diversity of Peptides
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide science, enabling the routine assembly of complex peptide sequences. Beyond the canonical amino acids, the modification of peptides is a burgeoning field, aimed at enhancing their therapeutic properties, such as stability, cell permeability, and receptor affinity. N-terminal acylation is a powerful strategy to introduce diverse chemical moieties that can modulate the biological activity of a peptide. The 4-fluoro-2-hydroxybenzoyl group is of particular interest due to the unique electronic properties conferred by the fluorine atom, which can influence binding interactions and metabolic stability, and the hydroxyl group, which provides a potential site for further conjugation or can participate in hydrogen bonding.
This guide provides a comprehensive framework for the N-terminal modification of resin-bound peptides with 4-fluoro-2-hydroxybenzoyl chloride. We will delve into the strategic considerations for this modification, including the necessity of protecting the phenolic hydroxyl group, and provide detailed, field-proven protocols for the entire workflow, from the preparation of the protected acylating agent to the final cleavage and deprotection of the modified peptide.
Strategic Considerations: The Imperative of Orthogonal Protection
The direct use of this compound in standard Fmoc-based SPPS is fraught with potential side reactions. The free phenolic hydroxyl group is nucleophilic and can be acylated by activated amino acids during subsequent coupling steps or can lead to other undesired modifications. Therefore, a robust protection strategy for the hydroxyl group is paramount.
The ideal protecting group must be stable to the basic conditions of Fmoc deprotection (typically piperidine in DMF) and the conditions of peptide coupling. Furthermore, it should be readily removable during the final cleavage of the peptide from the solid support under acidic conditions (typically Trifluoroacetic Acid - TFA). The tert-butyl (tBu) group is an excellent candidate, as it is stable to piperidine but is efficiently cleaved by TFA.[1]
The overall strategy, therefore, involves three key stages:
-
Synthesis of the Protected Acylating Agent: The phenolic hydroxyl group of 4-fluoro-2-hydroxybenzoic acid is protected with a tert-butyl group. The resulting 4-fluoro-2-(tert-butoxy)benzoic acid is then converted to the highly reactive acyl chloride.
-
On-Resin Acylation: The N-terminus of the fully assembled, resin-bound peptide is deprotected and then acylated with the synthesized 4-fluoro-2-(tert-butoxy)benzoyl chloride.
-
Cleavage and Deprotection: The modified peptide is cleaved from the solid support using a TFA-based cocktail, which simultaneously removes the side-chain protecting groups and the tert-butyl group from the benzoyl moiety, yielding the desired N-terminally modified peptide.
Figure 1. Overall workflow for the N-terminal acylation of a peptide with this compound.
Experimental Protocols
Part 1: Synthesis of 4-Fluoro-2-(tert-butoxy)benzoyl Chloride
This two-step procedure first protects the hydroxyl group of the starting material and then converts the carboxylic acid to the acyl chloride.
Protocol 1.1: O-tert-butylation of 4-Fluoro-2-hydroxybenzoic Acid
This protocol is adapted from general procedures for the tert-butylation of phenols.[2]
| Reagent/Material | M.W. | Quantity | Moles (equiv) |
| 4-Fluoro-2-hydroxybenzoic acid | 156.11 g/mol | 5.0 g | 32.0 mmol (1.0) |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
| Isobutylene | 56.11 g/mol | ~20 mL | - (large excess) |
| Sulfuric acid, concentrated | 98.08 g/mol | 0.5 mL | - (catalyst) |
Procedure:
-
Suspend 4-fluoro-2-hydroxybenzoic acid in anhydrous dichloromethane in a pressure-rated flask equipped with a magnetic stir bar.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Carefully condense isobutylene into the flask.
-
Slowly add concentrated sulfuric acid dropwise to the cold suspension.
-
Seal the flask and allow it to slowly warm to room temperature. Stir vigorously for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS by quenching a small aliquot with sodium bicarbonate solution.
-
Upon completion, cool the flask again to -20 °C before carefully opening it to release any excess pressure.
-
Allow the excess isobutylene to evaporate in a fume hood.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the 4-fluoro-2-(tert-butoxy)benzoic acid by column chromatography on silica gel or by recrystallization.
Protocol 1.2: Conversion to 4-Fluoro-2-(tert-butoxy)benzoyl Chloride
This protocol utilizes thionyl chloride for the efficient conversion of the carboxylic acid to the acyl chloride.[2][3]
| Reagent/Material | M.W. | Quantity | Moles (equiv) |
| 4-Fluoro-2-(tert-butoxy)benzoic acid | 212.22 g/mol | 4.0 g | 18.8 mmol (1.0) |
| Thionyl chloride (SOCl₂) | 118.97 g/mol | 5.0 mL | 69.5 mmol (~3.7) |
| N,N-Dimethylformamide (DMF) | - | 1-2 drops | - (catalyst) |
| Anhydrous Toluene | - | 20 mL | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 4-fluoro-2-(tert-butoxy)benzoic acid and anhydrous toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by LC-MS for the formation of the methyl ester.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure. It is advisable to co-evaporate with anhydrous toluene (2 x 20 mL) to ensure complete removal of residual SOCl₂.
-
The resulting 4-fluoro-2-(tert-butoxy)benzoyl chloride is a crude oil or solid and should be used immediately in the next step without further purification.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Fluoro-2-hydroxybenzoyl Chloride
Welcome to the technical support center for the synthesis of 4-Fluoro-2-hydroxybenzoyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this synthesis to achieve higher yields and purity. As an important intermediate in the pharmaceutical and fine chemical industries, mastering its preparation is crucial. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Section 1: Reaction Fundamentals and Key Challenges
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The most common and industrially viable method for this conversion is the reaction of the corresponding carboxylic acid—in this case, 4-Fluoro-2-hydroxybenzoic acid—with a chlorinating agent like thionyl chloride (SOCl₂)[1][2]. The reaction is highly favorable as it produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, driving the equilibrium towards the product based on Le Châtelier's principle[3].
However, the structure of 4-Fluoro-2-hydroxybenzoic acid presents a specific challenge that is the primary source of yield loss: the presence of a hydroxyl (-OH) group at the ortho position to the carboxylic acid. This nucleophilic -OH group can compete with the intended reaction, leading to undesirable side products. Furthermore, the product, this compound, is thermally sensitive, and elevated temperatures can cause degradation[3][4].
Primary Reaction Mechanism with Thionyl Chloride
The synthesis proceeds via a nucleophilic acyl substitution. The mechanism involves the carboxylic acid attacking the electrophilic sulfur atom of thionyl chloride, forming a reactive chlorosulfite intermediate. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride[5].
Caption: General mechanism for acyl chloride formation.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<70%). What are the most likely causes?
A1: Consistently low yields are typically traced back to one of three primary areas: moisture contamination, improper temperature control, or competing side reactions involving the ortho-hydroxyl group.
-
Moisture Contamination: Thionyl chloride reacts violently with water to produce SO₂ and HCl, consuming the reagent and introducing acidic moisture that can hydrolyze your product back to the starting material[3].
-
Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use. Use anhydrous solvents and freshly distilled or high-purity thionyl chloride.
-
-
Improper Temperature Control: this compound, much like its non-fluorinated analog, can be unstable at high temperatures. Prolonged exposure to temperatures above 70-75°C can lead to decomposition, often characterized by the formation of dark, tarry substances[3].
-
Solution: Add the thionyl chloride dropwise at a lower temperature (e.g., 0°C or room temperature) to control the initial exothermic reaction. Once the addition is complete, slowly raise the temperature to a moderate level (50-60°C) and monitor the reaction's progress (e.g., by observing the cessation of gas evolution).
-
-
Side Reactions: The ortho-hydroxyl group is nucleophilic and can react with the newly formed, highly electrophilic acyl chloride. This can lead to the formation of esters, polyesters, or other polymeric materials, which are difficult to separate and represent a significant loss of product.
-
Solution: This is the most challenging aspect. Using a milder chlorinating agent like oxalyl chloride at lower temperatures can sometimes mitigate this[4]. Alternatively, using a large excess of thionyl chloride can favor the desired reaction kinetically. See Q4 for a more detailed discussion.
-
Q2: I am observing significant formation of a dark, insoluble tar in my reaction flask. How can I prevent this?
A2: The formation of dark, tarry byproducts is a classic sign of product degradation and/or polymerization. This is almost always linked to excessive heat.
-
Causality: The high reactivity of the acyl chloride, especially in the presence of the free hydroxyl group, makes the molecule susceptible to intermolecular reactions at elevated temperatures. These polymerization or decomposition pathways are complex but are aggressively accelerated by heat.
-
Preventative Measures:
-
Strict Temperature Protocol: The most critical parameter is temperature. Avoid high-reflux conditions. A gentle warming to 50-60°C is often sufficient, especially when a catalyst is used.
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor for the end of gas evolution, which typically signals the completion of the reaction (usually 1-3 hours)[3]. Overheating past this point only serves to degrade the product.
-
Efficient Work-up: Once the reaction is complete, cool the mixture promptly and remove the excess thionyl chloride under reduced pressure without delay.
-
Caption: Troubleshooting workflow for low yield issues.
Q3: Should I use a catalyst like N,N-dimethylformamide (DMF)? What is its role?
A3: Yes, using a catalytic amount of DMF is a widely adopted and highly recommended practice for converting carboxylic acids to acyl chlorides with thionyl chloride[6][7].
-
Mechanism of Action: DMF reacts with thionyl chloride to form a small amount of Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl. This reagent is a much more powerful and efficient acylating agent than thionyl chloride itself. It reacts with the carboxylic acid to form a reactive intermediate, which then collapses to the acyl chloride while regenerating the DMF catalyst. This catalytic cycle allows the reaction to proceed much more quickly and at lower temperatures, which is ideal for thermally sensitive substrates like ours.
-
Recommended Usage: Only a catalytic amount is needed. Typically, 1-2 drops per 10 g of starting material is sufficient. Adding too much DMF can complicate the purification process.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best chlorinating agent: Thionyl Chloride or Oxalyl Chloride?
A1: The choice depends on scale, cost, and purity requirements. Both are effective, but they have different operational parameters[4].
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | High | Very High (Milder Conditions) |
| Typical Temp. | 50-75°C (Reflux) | 0°C to Room Temperature |
| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) |
| Purity | Good, but risk of thermal degradation | Generally higher due to milder conditions |
| Cost | Lower, more economical for large scale | Significantly higher |
| Catalyst | DMF is highly recommended | DMF is often used |
Recommendation: For initial lab-scale synthesis where purity is paramount, oxalyl chloride is an excellent choice. For larger-scale, cost-driven syntheses, thionyl chloride with catalytic DMF and strict temperature control is the industry standard.
Q2: What are the critical safety precautions for this reaction?
A2: This reaction involves hazardous materials and must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator. It causes severe burns and reacts violently with water to release toxic gases (SO₂ and HCl)[3]. All apparatus must be scrupulously dried.
-
Gaseous Byproducts (HCl, SO₂): Both are toxic and corrosive. The reaction must be vented through a scrubbing system (e.g., a bubbler containing a sodium hydroxide solution) to neutralize these gases before they are released.
-
Product (this compound): As an acyl chloride, it is corrosive and moisture-sensitive. It will cause burns upon contact with skin. Handle with care.
Section 4: Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity. It assumes the use of thionyl chloride, as it is the most common reagent.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Methodology
-
Apparatus Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen/argon inlet. The outlet of the condenser should be connected to a gas trap containing an aqueous NaOH solution to scrub the acidic gases produced.
-
Charging Reagents: To the flask, add 4-Fluoro-2-hydroxybenzoic acid (1.0 eq). Add an anhydrous solvent such as toluene (approx. 5 mL per gram of acid) and a catalytic amount of DMF (1-2 drops).
-
Thionyl Chloride Addition: Charge the dropping funnel with thionyl chloride (1.5 - 2.0 eq). With vigorous stirring, add the thionyl chloride dropwise to the flask at room temperature over 30-45 minutes. An initial evolution of gas will be observed.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 50-55°C using an oil bath. Maintain this temperature and continue stirring for 2-3 hours. The reaction is considered complete when the evolution of HCl and SO₂ gases ceases and the mixture becomes a clear solution[3].
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. This step must be performed in a well-ventilated fume hood. The crude this compound is typically obtained as a pale yellow or brown oil.
-
Purification (Optional): For applications requiring very high purity, the crude product can be purified by vacuum distillation. However, due to the thermal sensitivity of the product, this step should be performed quickly and at the lowest possible temperature. Often, the crude product is of sufficient purity for subsequent steps.
References
-
Atlas. (n.d.). What reagent is used to convert a carboxylic acid into the corresponding chloride?. [Link]
-
Clark, J. (2015). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Carboxylic Acid to Acyl Chloride Mechanism. YouTube. [Link]
-
Scribd. (n.d.). Synthesis of Salicylic Acid To Form Salicyloyl Chloride. [Link]
-
JoVE. (2025). Carboxylic Acids to Acid Chlorides. [Link]
-
Clark, J. (2015). Preparation of acyl chlorides (acid chlorides). Chemguide. [Link]
-
PrepChem. (2017). Synthesis of 4-hydroxybenzoyl chloride. [Link]
- Google Patents. (2009).
Sources
- 1. atlas.org [atlas.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 6. prepchem.com [prepchem.com]
- 7. CN101376627A - Preparation of 4-hydroxybenzoyl chloride - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Fluoro-2-hydroxybenzoyl Chloride Reaction Products
Welcome to the technical support guide for the purification of 4-Fluoro-2-hydroxybenzoyl chloride. This document is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying this valuable bifunctional intermediate. The inherent reactivity of the acyl chloride group, combined with the nucleophilic nature of the phenolic hydroxyl, presents unique challenges. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure you achieve the desired purity and yield in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a practical question-and-answer format.
Q1: My crude product is a dark brown or black, viscous oil instead of the expected pale yellow liquid. What causes this discoloration and how can it be prevented?
A1:
-
Primary Causes:
-
Thermal Degradation: this compound, like many substituted benzoyl chlorides, can be thermally sensitive. Overheating during the reaction to form the acyl chloride or during distillation can lead to decomposition and polymerization, resulting in dark, tarry substances.[1] The presence of the hydroxyl group can exacerbate this issue, potentially leading to intermolecular esterification at high temperatures.
-
Impure Reagents: Using old or impure chlorinating agents, such as thionyl chloride that has started to decompose, can introduce color.[1] Thionyl chloride should ideally be a colorless to pale yellow liquid; significant discoloration indicates degradation.
-
-
Solutions & Preventative Measures:
-
Strict Temperature Control: Maintain the recommended temperature during the reaction. Avoid aggressive heating. When removing excess thionyl chloride or solvent, use a rotary evaporator with a water bath set to a moderate temperature (<50°C).
-
Purify the Chlorinating Agent: If you suspect your thionyl chloride is impure, consider purifying it by distillation from quinoline or linseed oil before use.[1]
-
High-Vacuum Distillation: For the final purification step, use a high-vacuum distillation apparatus (preferably a short-path or Kugelrohr apparatus) to lower the boiling point and minimize the risk of thermal degradation.[2]
-
Q2: My post-reaction analysis (NMR/FTIR) shows a significant amount of the 4-Fluoro-2-hydroxybenzoic acid starting material. What is the source of this impurity?
A2:
-
Primary Cause:
-
Hydrolysis: Acyl chlorides are extremely reactive towards water.[3][4][5] Any exposure to atmospheric moisture, residual water in solvents, or non-dried glassware will rapidly convert your product back to the corresponding carboxylic acid.[1][2][6] The fuming of benzoyl chlorides in moist air is a direct result of this reaction, producing HCl gas.[7]
-
-
Solutions & Preventative Measures:
-
Anhydrous Conditions are Critical: All glassware must be rigorously dried before use (e.g., oven-dried at >120°C for several hours or flame-dried under vacuum).
-
Use Anhydrous Reagents: Employ anhydrous grade solvents for the reaction and any subsequent workup steps.
-
Inert Atmosphere: Conduct the reaction and all transfers under a dry, inert atmosphere, such as nitrogen or argon.[1][2] This prevents atmospheric moisture from coming into contact with your product.
-
Avoid Aqueous Workups: Do not attempt to wash the crude product with water or aqueous bicarbonate solutions. This is a common technique for other compounds but is hazardous and destructive for reactive acyl chlorides.[1][6]
-
Q3: My yield is consistently low after vacuum distillation. Where is my product being lost?
A3:
-
Primary Causes:
-
Inefficient Distillation Setup: Using a large, complex distillation apparatus can result in significant product loss on the glass surfaces (holdup).
-
Polymerization: As mentioned in Q1, heating can cause intermolecular reactions between the acyl chloride and hydroxyl groups of different molecules, forming dimers or oligomers. These higher molecular weight species are less volatile and will remain in the distillation flask as residue.
-
Incomplete Reaction: If the initial conversion of the carboxylic acid to the acyl chloride was not complete, the starting material may co-distill or remain in the flask, lowering the yield of the desired product.
-
-
Solutions & Preventative Measures:
-
Optimize Distillation: Use a short-path distillation head or a Kugelrohr apparatus to minimize the travel distance of the vapor and reduce surface area for condensation and loss.
-
Monitor Vacuum and Temperature: Ensure a stable, high vacuum is achieved before heating. Heat the distillation flask gently and evenly using an oil bath to avoid localized overheating.
-
Confirm Reaction Completion: Before beginning the purification, consider taking a small, carefully quenched aliquot of the crude reaction mixture to confirm the disappearance of the starting material by TLC or NMR.
-
Q4: I'm having difficulty removing the last traces of the chlorinating agent (e.g., thionyl chloride) from my crude product.
A4:
-
Primary Cause:
-
High Boiling Point of Reagent: Thionyl chloride (b.p. 76°C) can be difficult to remove completely by simple evaporation, especially if a large excess was used.
-
-
Solutions & Preventative Measures:
-
Azeotropic Removal: This is a highly effective method.[1] After the initial evaporation of the bulk of the excess thionyl chloride, add a dry, inert solvent like toluene to the crude product and evaporate again under reduced pressure. Repeating this process 2-3 times will effectively chase out the residual thionyl chloride.[1]
-
Use of a Vacuum Pump Trap: Always use a suitable trap (e.g., a cold trap with liquid nitrogen or a dry ice/acetone bath) to protect your vacuum pump from the corrosive vapors of thionyl chloride and HCl.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the single most reliable method for purifying this compound?
A1: Fractional distillation under high vacuum is the most effective and widely recommended method for achieving high purity for acyl chlorides.[1][6] This technique separates the product from non-volatile impurities such as the starting carboxylic acid, polymeric byproducts, and catalyst residues. Given the bifunctional nature of the molecule, a short-path distillation apparatus is strongly recommended to minimize thermal stress.[2]
Q2: How can I accurately assess the purity of my final product?
A2: Purity assessment is challenging due to the compound's reactivity. All samples must be prepared and handled under strictly anhydrous conditions.
| Technique | Principle | Sample Preparation | Pros | Cons |
| ¹H, ¹³C, ¹⁹F NMR | Nuclear Magnetic Resonance | Dissolve in a dry deuterated solvent (e.g., CDCl₃) in an NMR tube under an inert atmosphere. | Provides structural confirmation and can quantify impurities if a standard is used. ¹⁹F NMR is highly specific. | Sample is highly susceptible to hydrolysis during preparation and analysis.[1] |
| GC-MS | Gas Chromatography-Mass Spectrometry | Direct injection is possible but may cause on-column hydrolysis. Derivatization to a more stable ester (e.g., with dry methanol) is often preferred for accurate quantification.[1] | High sensitivity and separation efficiency. Mass spectrometry provides structural information on impurities.[8][9][10] | Thermal instability can be an issue. Derivatization adds an extra step. |
| FTIR | Infrared Spectroscopy | Analyze as a neat liquid between two salt (NaCl or KBr) plates in a dry environment. | Quick and easy method to confirm the presence of the acyl chloride C=O stretch (~1780-1815 cm⁻¹) and the absence of the broad carboxylic acid O-H stretch. | Not quantitative. Provides functional group information rather than precise purity levels. |
Q3: What are the essential handling and storage requirements for this compound?
A3: Due to its reactivity, strict handling and storage protocols are mandatory.
-
Handling: Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[4][11]
-
Storage: The product must be stored in a tightly sealed container to prevent moisture ingress.[3][4] The container should have a corrosion-resistant cap (e.g., PTFE-lined). For long-term stability, store under an inert atmosphere (nitrogen or argon) in a cool, dry place away from heat sources.[3]
Q4: Is it possible to use flash column chromatography for purification?
A4: Flash chromatography is generally not recommended for highly reactive acyl chlorides.[2] The silica gel surface is rich in hydroxyl groups, which will react with the acyl chloride, leading to product decomposition on the column. Furthermore, most chromatography solvents contain trace amounts of water that are difficult to remove completely, causing further hydrolysis.
Section 3: Detailed Experimental Protocols
Protocol 1: Anhydrous Workup and Azeotropic Removal of Thionyl Chloride
This protocol assumes the reaction converting 4-Fluoro-2-hydroxybenzoic acid to the acyl chloride using excess thionyl chloride is complete.
-
Initial Evaporation: Once the reaction is deemed complete, assemble a rotary evaporator with a vacuum trap. Carefully evaporate the bulk of the excess thionyl chloride under reduced pressure. Do not heat the water bath above 40-50°C.
-
Toluene Addition: Once the majority of the thionyl chloride is removed, vent the apparatus with a dry, inert gas (N₂ or Ar). Add anhydrous toluene (approximately 2-3 times the volume of the crude residue) to the flask.
-
Second Evaporation: Re-assemble the rotary evaporator and remove the toluene under reduced pressure.
-
Repeat: Repeat the toluene addition and evaporation cycle two more times to ensure all volatile acidic impurities (SOCl₂, HCl, SO₂) are removed.[1]
-
Final Product: The resulting crude oil can be used directly for some robust applications or, for higher purity, proceed immediately to high-vacuum distillation.
Protocol 2: High-Vacuum Fractional Distillation
All glassware must be oven-dried and assembled hot under a stream of inert gas.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Lightly grease all joints with high-vacuum grease. The receiving flask(s) should be cooled in a dry ice/acetone bath.
-
Transfer Crude Product: Transfer the crude this compound from Protocol 1 into the distillation flask. Add a new, dry magnetic stir bar.
-
Apply High Vacuum: Slowly and carefully apply a high vacuum (typically <1 mmHg). Observe the flask for any vigorous bubbling from residual volatiles.
-
Heating: Once the system is at a stable high vacuum, begin slowly heating the distillation flask using a magnetic stirring hot plate with an oil bath.
-
Collect Fractions:
-
A small forerun containing any remaining volatile impurities may distill first.
-
Increase the temperature gradually until the main product fraction begins to distill. Collect the pure this compound in a pre-weighed, dry receiving flask.
-
-
Completion and Storage: Once the distillation is complete, allow the apparatus to cool to room temperature before venting with a dry inert gas. Immediately cap the receiving flask containing the pure product and seal it with paraffin film for storage.[4]
Section 4: Visual Guides
Diagram 1: General Synthesis and Purification Workflow
Caption: Major degradation pathways leading to common impurities.
References
- Benchchem. (n.d.). Purification techniques for products of decanoyl chloride synthesis.
- Shandong Lujing Chemical Technology Co., Ltd. (n.d.). 4-Fluoro-Benzoylchlorid.
- ResearchGate. (2025). Acid Chloride/ chloroformate purification?
- ChemicalBook. (2025). 4-Fluorobenzoyl chloride - Safety Data Sheet.
- LookChem. (n.d.). General procedures for the purification of Acid chlorides.
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
- Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides).
- Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
- Fisher Scientific. (2015). SAFETY DATA SHEET - 4-Fluorobenzoyl chloride.
- Semantic Scholar. (2013). Determination of Benzoyl Chloride Using Capillary Gas Chromatography.
- Analytice. (n.d.). Benzoyl chloride - analysis.
- Benchchem. (n.d.). Cross-Validation of Analytical Techniques for Assessing the Purity of N-Benzoyl-L-proline: A Comparative Guide.
- PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzoyl chloride.
- National Institutes of Health (NIH). (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea.
- SpecialChem. (2026). The Chemistry of Benzoyl Chloride: From Synthesis to End-Use.
- Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.
- Google Patents. (n.d.). CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.
- Benchchem. (n.d.). Hydrolytic Stability of 3-Hydroxy-4-methoxybenzoyl Chloride: A Technical Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Fluoro-Benzoylchlorid-Shandong Lujing Chemical Technology Co., Ltd_Dimethoxysilane [en.ljchemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Determination of Benzoyl Chloride Using Capillary Gas Chromatography | Semantic Scholar [semanticscholar.org]
- 9. Benzoyl chloride - analysis - Analytice [analytice.com]
- 10. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
Technical Support Center: A Researcher's Guide to 4-Fluoro-2-hydroxybenzoyl chloride
Welcome to the Technical Support Center for 4-Fluoro-2-hydroxybenzoyl chloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical information, troubleshooting advice, and best practices for the successful handling and storage of this versatile yet sensitive reagent. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their synthetic endeavors.
Understanding the Reagent: A Bifunctional Challenge
This compound is a valuable building block in organic synthesis, notably in the preparation of pharmaceutical intermediates. Its utility stems from its bifunctional nature, possessing both a reactive acyl chloride and a nucleophilic hydroxyl group on the same aromatic ring. This dual reactivity, however, is also the source of its primary challenges: moisture sensitivity and the potential for self-reaction.
The acyl chloride group is highly susceptible to hydrolysis, reacting readily with atmospheric moisture to form the corresponding carboxylic acid, 4-fluoro-2-hydroxybenzoic acid, and corrosive hydrogen chloride (HCl) gas.[1][2][3] This degradation not only consumes the active reagent but can also complicate your reactions and purification processes. Furthermore, the presence of the hydroxyl group on the same molecule introduces the possibility of intermolecular esterification, leading to the formation of dimers or oligomers, especially under elevated temperatures or in the presence of a base.
This guide will equip you with the necessary knowledge and techniques to mitigate these challenges and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is critical to maintain the reagent's purity and reactivity. It should be stored in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials such as water, alcohols, and strong bases.[4][5] The container must be tightly sealed to prevent moisture ingress.[4] For long-term storage, it is highly recommended to store the reagent under an inert atmosphere (e.g., nitrogen or argon).[5]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential decomposition and self-reaction. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents hydrolysis by excluding atmospheric moisture.[6][7] |
| Container | Tightly sealed, compatible material (e.g., glass with a PTFE-lined cap) | Prevents moisture ingress and reaction with the container material. |
| Location | Cool, dry, well-ventilated area away from incompatible substances | Ensures safety and stability.[4][8] |
Q2: How can I tell if my this compound has degraded?
A2: Visual inspection and analytical methods can indicate degradation. A pure product should be a colorless to light yellow liquid or low-melting solid.[8] Signs of degradation include:
-
Fuming upon opening: This indicates the release of HCl gas due to hydrolysis.[9][10]
-
Vinegar-like or acrid odor: The smell of the corresponding carboxylic acid and HCl suggests hydrolysis has occurred.[9][10]
-
Presence of a white precipitate: This is likely the hydrolyzed product, 4-fluoro-2-hydroxybenzoic acid, which is a solid.
-
Changes in analytical data: An IR spectrum showing a broad O-H stretch characteristic of a carboxylic acid, or an NMR spectrum with peaks corresponding to the hydrolyzed product, confirms degradation.
Q3: What personal protective equipment (PPE) should I wear when handling this reagent?
A3: Due to its corrosive nature, appropriate PPE is mandatory. This includes:
-
Eye Protection: Tightly fitting safety goggles and a face shield (8-inch minimum).[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and use proper removal techniques.[4]
-
Body Protection: A lab coat and, if handling larger quantities, a chemical-resistant apron.
-
Respiratory Protection: Work in a well-ventilated chemical fume hood.[11] If the ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[5]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments with this compound.
Issue 1: Low or No Yield in Acylation Reactions
Q: I'm performing an acylation (e.g., Friedel-Crafts or esterification) and getting a very low yield. What could be the cause?
A: Low yields in reactions with this compound are most commonly due to reagent degradation or suboptimal reaction conditions.
-
Potential Cause 1: Hydrolysis of the Acyl Chloride.
-
Explanation: As a highly reactive acyl chloride, any moisture present in your reaction setup will lead to its hydrolysis, rendering it inactive for the desired acylation.[1]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (125-140 °C for at least 4 hours) and cool under a stream of inert gas.[7][12]
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Handle Under Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere using a Schlenk line or in a glovebox.[6][13]
-
Verify Reagent Quality: Before use, check for signs of degradation as described in the FAQ section. If degradation is suspected, consider purifying the reagent by distillation under reduced pressure or using a fresh bottle.
-
-
-
Potential Cause 2: Inactive Catalyst (for Friedel-Crafts Reactions).
-
Explanation: Lewis acid catalysts like AlCl₃ are also extremely moisture-sensitive. Their deactivation by moisture will halt the Friedel-Crafts acylation.[14]
-
Troubleshooting Steps:
-
Use Fresh Catalyst: Use a fresh, unopened container of the Lewis acid catalyst.
-
Handle Catalyst Under Inert Atmosphere: Weigh and add the catalyst in a glovebox or under a positive pressure of inert gas.
-
-
-
Potential Cause 3: Reaction with the Hydroxyl Group.
-
Explanation: In reactions with nucleophiles, the hydroxyl group of this compound can compete with the intended nucleophile, leading to side products.
-
Troubleshooting Steps:
-
Protect the Hydroxyl Group: Consider protecting the hydroxyl group (e.g., as a silyl ether or acetate) before performing the acylation. This will prevent self-reaction and other side reactions. The protecting group can be removed in a subsequent step.
-
-
Issue 2: Formation of a White Precipitate During the Reaction
Q: A white solid is forming in my reaction vessel. What is it and how can I prevent it?
A: The formation of a white precipitate is often an indication of either hydrolysis of the starting material or precipitation of a byproduct.
-
Potential Cause 1: Precipitation of Hydrolyzed Starting Material.
-
Explanation: If moisture is present, the resulting 4-fluoro-2-hydroxybenzoic acid may precipitate out of the reaction mixture, especially in non-polar solvents.
-
Troubleshooting Steps: Follow the steps for ensuring anhydrous conditions as outlined in "Issue 1."
-
-
Potential Cause 2: Precipitation of Amine Hydrochloride Salt (in reactions with amines).
-
Explanation: The reaction of an acyl chloride with an amine produces one equivalent of HCl. This will react with the amine base in the reaction to form an insoluble hydrochloride salt.[1]
-
Troubleshooting Steps:
-
Add a Non-Nucleophilic Base: Include a tertiary amine base like triethylamine (TEA) or pyridine in the reaction mixture to act as an acid scavenger and prevent the precipitation of your amine nucleophile.[1] Use at least one equivalent of the scavenger base.
-
-
Issue 3: Difficulty in Purifying the Product
Q: My crude product is difficult to purify, and I see multiple spots on my TLC plate.
A: Purification challenges often arise from the presence of side products due to the bifunctional nature of the reagent or incomplete reaction.
-
Potential Cause 1: Presence of 4-fluoro-2-hydroxybenzoic acid.
-
Explanation: The hydrolyzed starting material can be difficult to separate from some polar products.
-
Troubleshooting Steps:
-
Aqueous Wash: During the workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.
-
Chromatography: If the impurity persists, column chromatography with an appropriate solvent system may be necessary.
-
-
-
Potential Cause 2: Formation of Oligomers.
-
Explanation: Intermolecular esterification can lead to the formation of dimers or higher-order oligomers.
-
Troubleshooting Steps:
-
Protect the Hydroxyl Group: As mentioned previously, protecting the hydroxyl group is the most effective way to prevent this side reaction.
-
Control Reaction Temperature: Running the reaction at a lower temperature can help minimize side reactions.
-
-
Experimental Protocols and Visualizations
Protocol 1: Handling this compound under an Inert Atmosphere
This protocol describes the transfer of the reagent from a Sure/Seal™ bottle to a reaction flask using syringe techniques.
-
Glassware Preparation: Oven-dry all glassware and cool under a stream of nitrogen or argon.[7][12]
-
Inert Atmosphere Setup: Assemble the reaction flask with a septum and connect it to a nitrogen/argon line with a bubbler outlet.[12][13]
-
Reagent Bottle Preparation: Carefully remove the outer cap of the Sure/Seal™ bottle to expose the septum-lined metal cap.
-
Syringe Preparation: Take a dry, clean syringe and needle and flush it with inert gas several times.
-
Reagent Transfer:
-
Puncture the septum of the reagent bottle with the needle and gently introduce a positive pressure of inert gas from your inert gas line.
-
Draw the desired volume of this compound into the syringe. The positive pressure in the bottle will assist in filling the syringe.[12]
-
Withdraw a small amount of inert gas ("gas buffer") into the syringe after taking the liquid.[13]
-
-
Addition to Reaction Flask: Puncture the septum of the reaction flask with the syringe needle and slowly add the reagent to your reaction mixture. The inert gas buffer ensures that no air enters the flask.[13]
Diagram 1: Hydrolysis of this compound
This diagram illustrates the reaction of this compound with water, leading to its degradation.
Caption: The hydrolysis of this compound.
Diagram 2: Inert Atmosphere Handling Workflow
This workflow demonstrates the key steps for handling moisture-sensitive reagents.
Caption: Workflow for handling under an inert atmosphere.
Concluding Remarks
This compound is a powerful synthetic intermediate whose successful application hinges on a thorough understanding of its reactivity and the implementation of meticulous handling techniques. By embracing anhydrous conditions, working under an inert atmosphere, and being mindful of its dual functionality, you can overcome the inherent challenges and achieve reliable and reproducible results. This guide serves as a foundational resource, and we encourage you to consult the referenced literature for a deeper dive into specific applications and methodologies.
References
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
- Zheng, X., et al. (2017). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. Journal of Pharmaceutical and Biomedical Analysis, 145, 367-373.
- Pessah, N., & El-Laghdach, A. (2018). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe.
-
Shandong Lujing Chemical Technology Co., Ltd. (n.d.). 4-Fluoro-Benzoylchlorid. Retrieved from [Link]
-
Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Semantic Scholar. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Reddit. (2023). Trouble with chloride acids. r/OrganicChemistry. Retrieved from [Link]
- Google Patents. (2014). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
-
Save My Exams. (2024). Test for Acyl Chlorides. A Level Chemistry Revision Notes. Retrieved from [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]
-
Reddit. (2019). [A level chemistry] testing for an acyl chloride. r/HomeworkHelp. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, July 5). Friedel-Crafts Acylation & Solutions to F-C Alkylation Problems [Video]. YouTube. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzoyl chloride. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzoyl chloride. National Institutes of Health. Retrieved from [Link]
-
Fiveable. (n.d.). Acid chlorides. Organic Chemistry II Class Notes. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). The Friedel-Crafts Acylation Reaction. VII. Kinetic Analysis of the Aluminum Chloride Catalysed Reaction of Various Substituted Benzoyl Chlorides with Some Benzene Derivatives the Behaviour of the Benzoylating Complex. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Properties of Acyl Halides. Retrieved from [Link]
-
PubChem. (n.d.). 4-hydroxybenzoyl Chloride. National Institutes of Health. Retrieved from [Link]
Sources
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- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
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common impurities in 4-Fluoro-2-hydroxybenzoyl chloride and their removal
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Fluoro-2-hydroxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. We understand that purity is paramount for successful synthesis. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and remove common impurities encountered during your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities I might find in my this compound?
The impurity profile of this compound is primarily dictated by its synthesis and handling. The most common route involves the reaction of 4-Fluoro-2-hydroxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂)[1][2][3]. Consequently, the main impurities are:
-
Unreacted Starting Material: 4-Fluoro-2-hydroxybenzoic acid. This is common if the reaction does not go to completion.
-
Hydrolysis Product: Also 4-Fluoro-2-hydroxybenzoic acid. Acyl chlorides are highly susceptible to hydrolysis, reacting readily with ambient moisture or water during workup to revert to the parent carboxylic acid[4]. This is often the most significant impurity.
-
Reagent-Derived Impurities: Excess thionyl chloride and its byproducts (SO₂, HCl) are typically volatile and removed during solvent evaporation. However, less volatile sulfur-containing impurities can sometimes persist, especially if the thionyl chloride used is of low quality or has decomposed[5].
-
Polymeric Byproducts: Due to the presence of both a reactive acyl chloride and a nucleophilic hydroxyl group on the same molecule, intermolecular esterification can occur, especially upon heating, leading to the formation of polyester oligomers or polymers.
FAQ 2: My NMR/IR spectrum looks off. How can I identify specific impurities?
Spectroscopic analysis is the most direct way to identify impurities. Here’s what to look for:
-
Infrared (IR) Spectroscopy: The most telling sign of hydrolysis is the appearance of a broad absorption band from 2500-3300 cm⁻¹, which is characteristic of the O-H bond in a carboxylic acid dimer[4]. The sharp C=O stretch of the acyl chloride (around 1760-1800 cm⁻¹) will diminish, while a new C=O stretch for the carboxylic acid appears at a lower frequency (around 1680-1710 cm⁻¹)[4].
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The presence of the 4-Fluoro-2-hydroxybenzoic acid impurity is indicated by a broad singlet proton peak far downfield, typically above 10 ppm, corresponding to the carboxylic acid proton[4]. The aromatic proton signals will also be present for both the product and the impurity, which may require careful integration to quantify.
| Compound | Key IR Peak (C=O) | Key ¹H NMR Peak (ppm) |
| This compound | ~1760-1800 cm⁻¹ (sharp) | No peak > 10 ppm |
| 4-Fluoro-2-hydroxybenzoic acid | ~1680-1710 cm⁻¹ (broad) | >10 ppm (broad singlet, COOH) |
FAQ 3: What are the best practices for handling and storing this reagent to prevent impurity formation?
Given its high reactivity, especially towards moisture, stringent handling and storage protocols are crucial.
-
Storage: Always store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). A desiccator or a dry box is the ideal environment. Store in a cool, dark place.
-
Handling: Only open the container under an inert atmosphere. Use dry syringes, needles, and glassware for transfers. Glassware should be oven-dried or flame-dried immediately before use to remove any adsorbed water[4].
-
Reaction Conditions: All reactions should be performed under strictly anhydrous conditions using dry solvents and an inert atmosphere[4].
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Action(s) & Explanation |
| Product is an oil or sticky solid, not a crystalline solid. | Significant contamination with 4-Fluoro-2-hydroxybenzoic acid, which can depress the melting point. | Perform an aqueous basic wash. The acidic impurity will be deprotonated to its water-soluble salt and removed. See Protocol 1. |
| Low reaction yield after workup. | 1. Incomplete conversion from the starting carboxylic acid.2. Significant hydrolysis of the product during aqueous workup[4]. | 1. Optimize reaction: Ensure excess chlorinating agent and sufficient reaction time/temperature.2. Minimize hydrolysis: Use ice-cold water for quenching and work quickly. Avoid prolonged contact with aqueous phases. |
| Final product appears discolored (yellow/brown). | 1. Decomposition of thionyl chloride reagent, which can contain colored sulfur chlorides[5].2. Thermal decomposition/polymerization of the product. | 1. Purify the reagent: Distill thionyl chloride before use if high purity is required[5].2. Purify the product: Attempt recrystallization from a non-polar solvent or vacuum distillation. |
| TLC shows a baseline spot in addition to the product spot. | The baseline spot is likely the highly polar 4-Fluoro-2-hydroxybenzoic acid. | Confirm with a co-spotted TLC plate (product, starting material, and a mix). Remove the impurity using an aqueous basic wash (Protocol 1) or column chromatography. |
Detailed Purification Protocols
Protocol 1: Removal of Acidic Impurities via Aqueous Wash
This is the most effective method for removing the primary impurity, 4-Fluoro-2-hydroxybenzoic acid. The principle is a simple acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude this compound in a dry, water-immiscible organic solvent (e.g., dichloromethane, diethyl ether).
-
Extraction: Transfer the solution to a separatory funnel and wash with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Causality: The basic NaHCO₃ solution deprotonates the acidic carboxylic acid impurity, forming the water-soluble sodium 4-fluoro-2-hydroxybenzoate. This salt partitions into the aqueous layer, while the neutral acyl chloride product remains in the organic layer.
-
-
Separation: Gently swirl the funnel (venting frequently to release CO₂ gas) and allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat: Repeat the wash step one more time to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
Recrystallization is effective for removing less soluble or more soluble impurities, including some polymeric byproducts. The key is selecting an appropriate solvent.
Methodology:
-
Solvent Selection: Choose a solvent in which the this compound is soluble when hot but poorly soluble when cold. Anhydrous non-polar solvents like hexane or a hexane/toluene mixture are good starting points.
-
Dissolution: In an oven-dried flask under an inert atmosphere, add the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling: Slowly cool the solution to room temperature, then place it in an ice bath or freezer to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold, fresh solvent.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all residual solvent.
References
-
Sciencemadness Discussion Board. (2013). SOCl2: carboxylic acid to acid chloride: impurity! [Online forum]. Available at: [Link]
-
Chemistry LibreTexts. (2023). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. [Educational resource]. Available at: [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Educational resource]. Available at: [Link]
-
Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Educational resource]. Available at: [Link]
- Google Patents. (2014). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
-
PrepChem.com. (Date N/A). Synthesis of 4-hydroxybenzoyl chloride. Available at: [Link]
- Google Patents. (2009). CN101376627A - Preparation of 4-hydroxybenzoyl chloride.
Sources
- 1. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sciencemadness Discussion Board - SOCl2: carboxylic acid to acid chloride: impurity! - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimizing Couplings with 4-Fluoro-2-hydroxybenzoyl chloride
Welcome to the technical support center for optimizing reactions with 4-Fluoro-2-hydroxybenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges of using this versatile but reactive building block. Here, we will address common issues encountered during amide and ester couplings, providing in-depth, experience-driven troubleshooting guides and frequently asked questions. Our focus is on the critical interplay between solvent and base selection to maximize yield, purity, and reaction efficiency.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format, providing a logical path to identify and solve issues in your reaction setup.
Problem: Low or No Product Yield
Low product yield is one of the most common frustrations in synthesis. The causes often trace back to fundamental reaction conditions that are easily overlooked.
Q1: My reaction has stalled, or the yield is disappointingly low. What are the primary culprits I should investigate?
A1: When facing low yields with this compound, the investigation should focus on three core areas: reagent stability, reactant solubility, and reaction kinetics.
-
Hydrolysis of the Acyl Chloride: This is the most frequent cause of failure. This compound is highly reactive and susceptible to hydrolysis by trace amounts of water in your solvent, on your glassware, or in your amine/alcohol starting material.[1][2][3] This reaction consumes your starting material to form the unreactive 4-fluoro-2-hydroxybenzoic acid. Always use anhydrous solvents and flame- or oven-dried glassware under an inert atmosphere (N₂ or Ar).[4]
-
Incorrect Base Selection: The base is not just an acid scavenger; its strength and steric profile are critical. A base that is too weak will not effectively neutralize the HCl byproduct, leading to protonation of your nucleophile and stalling the reaction.[5] Conversely, an overly strong or nucleophilic base can promote side reactions.
-
Poor Solubility: If your amine or alcohol starting material is not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate and leading to incomplete conversion.
-
Intramolecular vs. Intermolecular Reaction: The presence of the 2-hydroxy group on the acyl chloride itself introduces a competing nucleophile. Under certain conditions, this can lead to oligomerization or self-condensation, consuming the starting material.
Q2: I suspect my acyl chloride is hydrolyzing. How can I prevent this?
A2: Rigorous anhydrous technique is non-negotiable.[2][4]
-
Solvent Preparation: Use freshly distilled solvents dried over an appropriate drying agent (e.g., CaH₂ for dichloromethane) or purchase high-quality anhydrous solvents and store them over molecular sieves under an inert atmosphere.[6]
-
Glassware: Ensure all glassware, syringes, and stir bars are oven-dried (>120 °C for several hours) or flame-dried under vacuum and allowed to cool under a stream of inert gas.
-
Reaction Setup: Assemble your reaction under a positive pressure of nitrogen or argon. Add reagents via syringe through rubber septa.
-
Reagent Quality: Ensure your amine or alcohol is dry. If it is a salt (e.g., a hydrochloride), it must be neutralized and dried before use.
Q3: My starting materials are not fully soluble in the chosen solvent. What should I do?
A3: Solvent choice is a balance between dissolving reactants and facilitating the desired chemical pathway. If solubility is an issue, consider changing to a more appropriate solvent. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) offer better solvating power for polar substrates than dichloromethane (DCM) or tetrahydrofuran (THF). However, be aware that solvent polarity can influence reaction rates and selectivity. A solvent screen with small-scale test reactions is often the most effective approach.[7][8][9]
Visual Workflow: Troubleshooting Low Reaction Yield This decision tree provides a systematic approach to diagnosing and resolving low-yield issues.
Caption: A logical workflow for diagnosing low-yield problems.
Problem: Significant Side Product Formation
The formation of impurities complicates purification and reduces the yield of your desired product. Understanding the likely side reactions is key to suppression.
Q1: I'm observing a major impurity that I suspect is from a reaction with the 2-hydroxy group. How can I promote the desired coupling?
A1: This is a classic chemoselectivity challenge. The phenolic hydroxyl group can be acylated, leading to ester byproducts or oligomers. Several strategies can mitigate this:
-
Use a Sterically Hindered Base: A bulky base like N,N-Diisopropylethylamine (DIPEA, Hünig's base) is less likely to deprotonate the sterically shielded 2-hydroxy group compared to a smaller base like triethylamine (TEA). This can favor the reaction at a more accessible amine nucleophile.
-
Low-Temperature Conditions: Running the reaction at 0 °C or even -20 °C can slow down the rate of the undesired O-acylation relative to the more nucleophilic amine's N-acylation. Add the acyl chloride dropwise to the solution of the amine and base to avoid high local concentrations.[6][10]
-
Schotten-Baumann Conditions for Phenols: If you are coupling with another phenol, classic Schotten-Baumann conditions (using an aqueous base like NaOH in a biphasic system) can be highly effective.[11][12][13] The phenoxide is generated in the aqueous phase and reacts with the acyl chloride in the organic phase, while the acyl chloride's hydrolysis is minimized by the phase separation.[11]
-
Protecting Group Strategy: While more synthetically intensive, protecting the 2-hydroxy group (e.g., as a methoxy or benzyl ether) before the coupling reaction provides the most robust solution for eliminating this side reaction. This is often the preferred industrial route for complex syntheses.
Q2: My nucleophile is an aminophenol, and I'm getting a mixture of N-acylated and O-acylated products. How can I control the selectivity?
A2: Achieving chemoselectivity between an amino and a hydroxyl group is a common synthetic problem. Generally, the amine is more nucleophilic than the alcohol and will react preferentially.[14] If you are seeing significant O-acylation, it suggests the reaction conditions are favoring the less nucleophilic site.
-
Favoring N-Acylation: The inherent higher nucleophilicity of the amine should make it the primary site of attack. Running the reaction in a non-polar, aprotic solvent like DCM or THF at low temperatures with a non-nucleophilic base (e.g., TEA, DIPEA) typically favors N-acylation. The base's primary role here is to scavenge the generated HCl.[15]
-
Favoring O-Acylation: To achieve O-acylation, one must either decrease the amine's nucleophilicity or increase the hydroxyl's.
-
One strategy involves protecting the amine, performing the O-acylation, and then deprotecting the amine.[16]
-
Alternatively, in some systems, using a strong base to deprotonate the phenol to the more nucleophilic phenoxide, while the amine is protonated by an acid (as a salt), can direct the reaction to the oxygen. However, this is a delicate balance and highly substrate-dependent. Enzymatic catalysis has also been shown to be effective for selective N-acylation.[17][18]
-
Frequently Asked Questions (FAQs)
This section covers broader, foundational questions about optimizing your reaction from the start.
Q1: What is the fundamental role of the base in these acylation reactions?
A1: The base performs two critical functions:
-
Nucleophile Activation (for Alcohols/Phenols): For less nucleophilic substrates like alcohols and phenols, the base can deprotonate the hydroxyl group to generate the much more nucleophilic alkoxide or phenoxide ion. This dramatically accelerates the rate of acylation.
-
Acid Scavenging (for all couplings): The coupling of an acyl chloride with a nucleophile (amine or alcohol) releases one equivalent of hydrochloric acid (HCl).[5] This acid will protonate any basic species in the mixture, including your amine nucleophile or the base catalyst itself. By adding a stoichiometric amount of a "scavenger" base (like TEA or DIPEA), this HCl is neutralized, preventing the deactivation of your nucleophile and allowing the reaction to go to completion.[15]
Q2: How do I choose the right base to start with?
A2: The choice of base depends on your nucleophile. A good starting point is to compare the pKa of the protonated base (its conjugate acid) to the pKa of your protonated nucleophile.
-
For Amine Couplings: A tertiary amine base like triethylamine (TEA, pKa of conjugate acid ~10.7) or the bulkier diisopropylethylamine (DIPEA, pKa ~11) is standard. They are strong enough to neutralize the generated HCl but are generally non-nucleophilic themselves.
-
For Alcohol/Phenol Couplings: A stronger base is often needed to deprotonate the hydroxyl group. However, a highly nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is frequently used in small, catalytic amounts along with a stoichiometric base like TEA.[4][19][20] DMAP works by forming a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent.[19][21]
Table 1: Properties of Common Bases for Acylation
| Base | Structure | pKa (Conjugate Acid) | Key Application/Comment |
| Triethylamine (TEA) | Et₃N | ~10.7 | Standard, inexpensive HCl scavenger. Can be nucleophilic in some cases. |
| Diisopropylethylamine (DIPEA) | (i-Pr)₂EtN | ~11.0 | Sterically hindered and non-nucleophilic. Excellent HCl scavenger. |
| Pyridine | C₅H₅N | ~5.2 | Often used as both a base and a solvent. Moderately nucleophilic. |
| 4-(Dimethylamino)pyridine (DMAP) | Me₂N(C₅H₄N) | ~9.7 | Highly effective nucleophilic catalyst for esterifications, used in sub-stoichiometric amounts.[19][20][21] |
| Potassium Carbonate | K₂CO₃ | ~10.3 (pKa of HCO₃⁻) | Inorganic base, often used in polar solvents like ACN or DMF, or in biphasic Schotten-Baumann conditions.[11] |
pKa values are approximate and can vary with solvent.[22][23][24][25]
Q3: Which solvent should I choose?
A3: The ideal solvent should fully dissolve your starting materials while being inert to the reaction conditions.
-
Dichloromethane (DCM): A common first choice. It is relatively non-polar, has a low boiling point for easy removal, and dissolves a wide range of organic compounds.
-
Tetrahydrofuran (THF): A slightly more polar ether-based solvent. Good for reactions that may require gentle heating. Must be rigorously dried as it can contain peroxides and water.
-
Acetonitrile (ACN): A polar aprotic solvent that is excellent for dissolving polar substrates and salts.
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent with a high boiling point. It has excellent solvating power but can be difficult to remove completely.
Table 2: Properties of Common Solvents for Acylation
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | 9.1 | 40 | General purpose, easy to remove. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Good general solvent, must be dry. |
| Acetonitrile (ACN) | 37.5 | 82 | Good for polar compounds and salts. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Excellent solvating power, high boiling point. |
Experimental Protocols
General Protocol for Amide Coupling with an Amine
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.
-
Solvent & Base Addition: Add anhydrous dichloromethane (DCM, sufficient to dissolve the amine) via syringe, followed by N,N-Diisopropylethylamine (DIPEA, 1.2 eq.).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: In a separate dried vial, dissolve this compound (1.05 eq.) in anhydrous DCM. Add this solution dropwise to the cold amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water or saturated aq. NH₄Cl. Extract the product with an organic solvent (e.g., DCM or EtOAc), wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
General Protocol for Ester Coupling with an Alcohol (DMAP-catalyzed)
-
Setup: To an oven-dried round-bottom flask, add the alcohol (1.0 eq.), 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon.
-
Solvent & Base Addition: Add anhydrous DCM, followed by triethylamine (TEA, 1.5 eq.).
-
Cooling: Cool the stirred solution to 0 °C.
-
Acyl Chloride Addition: Add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise.
-
Reaction & Workup: Follow steps 6-8 from the amide coupling protocol.
Visual Aid: DMAP Catalytic Cycle for Esterification The diagram below illustrates how DMAP acts as a superior acyl transfer agent.
Caption: Catalytic cycle of DMAP-catalyzed esterification.[4][21][26]
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Efficiency: The Strategic Use of DMAP in Esterification and Acylation. Retrieved from [Link]
-
Guajardo, R. (2014). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Retrieved from [Link]
-
chemeurope.com. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]
-
Yadav, G. D., & Magadum, D. B. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Yadav, G. D., & Magadum, D. B. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Publications. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Szostak, M., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications. Retrieved from [Link]
-
Park, S., et al. (2021). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. PMC - NIH. Retrieved from [Link]
-
CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Retrieved from [Link]
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
-
Patil, V. D., et al. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals. Retrieved from [Link]
- Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction.
-
Lei, P., & Szostak, M. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution? Retrieved from [Link]
- Organic Chemistry Study Materials. (n.d.). pka bases.cdx.
-
Figshare. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Retrieved from [Link]
-
Organic Chemistry. (2023). Preparations and Reactions of Acyl Chlorides. YouTube. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Quora. (2021). What can be done to increase the yield of a reaction even if the reaction does not go to completion? Retrieved from [Link]
- Lei, P., & Szostak, M. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation).
-
Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a Solvent-Reagent Selection Guide for the Formation of Thioesters | Request PDF. Retrieved from [Link]
-
Scribd. (n.d.). Organic Acid-Base pKa Table | PDF. Retrieved from [Link]
-
Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The pKa in Organic Chemistry. Retrieved from [Link]
-
Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link]
-
Reddit. (2024). Why does the acyl chloride react with the more basic NH rather than the acidic OH? Retrieved from [Link]
Sources
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Technical Support Center: Controlling Acylation Reactions with 4-Fluoro-2-hydroxybenzoyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 4-Fluoro-2-hydroxybenzoyl chloride in acylation reactions. Our goal is to help you overcome challenges, particularly the common issue of over-acylation, and achieve optimal results in your synthetic endeavors.
Introduction: The Challenge of Selective Acylation
This compound is a valuable reagent in organic synthesis, enabling the introduction of the 4-fluoro-2-hydroxybenzoyl moiety into a wide range of molecules. However, its bifunctional nature, containing both a highly reactive acyl chloride and a nucleophilic hydroxyl group, presents a significant challenge: controlling selectivity to prevent unwanted side reactions, most notably over-acylation. This guide provides practical, field-proven strategies to mitigate these issues.
Troubleshooting Guide: Preventing Over-Acylation
Over-acylation, the undesired addition of multiple acyl groups to your substrate, is a frequent hurdle when working with reactive acylating agents. This section provides a systematic approach to diagnose and resolve this issue.
Problem: My reaction is producing di-acylated or poly-acylated products instead of the desired mono-acylated product.
This is the classic sign of over-acylation. The primary reason is that the initially formed mono-acylated product is still sufficiently nucleophilic to react with another molecule of this compound. The phenolic hydroxyl group of the acyl chloride itself can also compete for reaction, leading to oligomerization.
Root Causes & Solutions
1. Stoichiometry: An excess of the acylating agent is a direct cause of over-acylation.
-
Solution: Carefully control the stoichiometry. Use a 1:1 or even a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of this compound relative to your substrate. This limits the availability of the acylating agent, statistically favoring mono-addition.[1]
2. Reaction Temperature: Higher temperatures increase reaction rates indiscriminately, often leading to a loss of selectivity.[2][3]
-
Solution: Employ low temperatures to control the reaction kinetics. Start the reaction at 0°C or even -20°C and allow it to slowly warm to room temperature.[1] This moderation of the reaction rate provides a larger kinetic window to favor the desired mono-acylation.[1]
3. Rate of Addition: A high local concentration of the acyl chloride can promote multiple additions.
-
Solution: Add the this compound solution dropwise over an extended period (e.g., 30-60 minutes) to the stirred solution of your substrate. This slow addition maintains a low concentration of the electrophile, enhancing the selectivity for the most reactive nucleophilic site.[1]
4. Choice of Base: The base used to scavenge the HCl byproduct can significantly influence the reaction's outcome.
-
Solution: Use a non-nucleophilic, sterically hindered base. Bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are effective at neutralizing HCl without competing with your substrate for the acyl chloride.[1][4] Pyridine can sometimes act as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate, which may decrease selectivity.
5. Solvent Effects: The solvent can influence the reactivity of both the acyl chloride and the substrate.
-
Solution: Use anhydrous, non-protic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or 1,2-dichloroethane.[1][5][6][7] Protic solvents like alcohols will react with the acyl chloride. It is crucial to ensure all reagents and glassware are scrupulously dry to prevent hydrolysis of the acyl chloride.[1][5]
Experimental Protocol: A General Procedure for Selective Mono-Acylation
This protocol provides a starting point for optimizing the selective mono-acylation of a primary amine.
Materials:
-
Primary amine substrate
-
This compound
-
Anhydrous Dichloromethane (DCM)[1]
-
Triethylamine (Et3N) or DIPEA[1]
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Slow Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting amine is consumed, quench the reaction by adding water or a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.
Visualization of the Problem and Solution
The following diagram illustrates the competing reaction pathways leading to the desired product and the undesired over-acylation product.
Caption: Competing pathways in acylation.
Frequently Asked Questions (FAQs)
Q1: Can I perform this acylation without a base?
While the reaction can proceed without a base, it is generally not recommended. The reaction generates HCl as a byproduct, which can protonate your substrate (especially if it's an amine), rendering it non-nucleophilic and halting the reaction. In some cases, the HCl can also promote side reactions. The inclusion of a non-nucleophilic base is crucial for driving the reaction to completion and improving yields.[8][9]
Q2: My substrate has both an amine and a hydroxyl group. Which one will be acylated?
Generally, primary and secondary amines are more nucleophilic than alcohols or phenols and will react preferentially.[10][11] To ensure selective N-acylation over O-acylation, you can exploit this inherent reactivity difference by using controlled conditions (low temperature, slow addition). If selectivity remains an issue, protecting the hydroxyl group as an ether or a silyl ether is a reliable strategy.[12][13]
Q3: The phenolic hydroxyl group on the this compound itself is nucleophilic. Can it self-react?
Yes, self-reaction or polymerization can occur, especially at higher concentrations and temperatures. This is another reason why slow addition and controlled stoichiometry are critical. By keeping the concentration of the free acyl chloride low at any given time, you favor the reaction with your target substrate over self-condensation.
Q4: How can I protect the hydroxyl group on this compound if I need to perform a reaction at another site?
Protecting the phenolic hydroxyl group is a common strategy to prevent its interference.[14][15] Common protecting groups for phenols include methyl ethers, benzyl ethers, or silyl ethers. The choice of protecting group will depend on the overall synthetic scheme and the conditions required for its subsequent removal.[12] For instance, a benzyl ether can be removed by hydrogenolysis, which is a mild method that is often compatible with many other functional groups.
| Parameter | Recommendation for Mono-acylation | Rationale |
| Stoichiometry | 0.95:1 to 1.1:1 (Acyl Chloride:Substrate) | Limits the availability of the acylating agent, reducing the probability of multiple additions.[1] |
| Temperature | Start at 0°C, then allow to warm to room temperature | Slows the reaction rate, allowing for greater control and selectivity.[1][2][16] |
| Rate of Addition | Slow, dropwise addition of acyl chloride solution | Maintains a low concentration of the electrophile, favoring reaction at the most nucleophilic site.[1] |
| Solvent | Anhydrous, inert solvents (e.g., DCM, THF) | Prevents hydrolysis of the acyl chloride and unwanted side reactions.[1] |
| Base | Use of a non-nucleophilic, hindered base (e.g., TEA, DIPEA) | Scavenges HCl without competing with the substrate for the acylating agent.[1][4] |
Logical Flow for Troubleshooting
Caption: Step-by-step troubleshooting workflow.
References
-
Chmiel, T., et al. (2022). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. The Journal of Organic Chemistry. Available at: [Link]
-
Moody, C. J., et al. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Chmiel, T., et al. (2022). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. ACS Publications. Available at: [Link]
-
Wuts, P. G. (n.d.). Protecting Groups. Retrieved from [Link]
- Google Patents. (n.d.). WO2003087078A1 - Selective acylation of secondary hydroxyl groups.
-
Sutar, N. R., et al. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals. Available at: [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Quick, J., & Crelling, J. K. (1979). The acetyl function as a protecting group for phenols. The Journal of Organic Chemistry. Available at: [Link]
-
Bjerke, M. T., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. PubMed Central. Available at: [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. Retrieved from [Link]
-
Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on the acylation of PC with DA. Retrieved from [Link]
-
L'Abbate, A., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of temperature on selectivity of acetylation. Retrieved from [Link]
-
Wang, Z., et al. (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications. Available at: [Link]
-
The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-Accelerated Selective Acylation of (Hydroxyalkyl)phenols Using Acid Chlorides. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
ACS Publications. (n.d.). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Hexafluoro-2-propanol-Promoted Intermolecular Friedel–Crafts Acylation Reaction. Retrieved from [Link]
-
Reddit. (2024, October 14). Why does the acyl chloride react with the more basic NH rather than the acidic OH?. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluorobenzoyl chloride. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]
- Google Patents. (n.d.). CN101376627A - Preparation of 4-hydroxybenzoyl chloride.
- Google Patents. (n.d.). CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.
-
Dodd, M. C., et al. (2010). Oxidation of fluoroquinolone antibiotics and structurally related amines by chlorine dioxide: Reaction kinetics, product and pathway evaluation. PubMed. Available at: [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 7. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02899K [pubs.rsc.org]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: 4-Fluoro-2-hydroxybenzoyl Chloride Acylation Reactions
Welcome to the technical support center for acylation reactions involving 4-Fluoro-2-hydroxybenzoyl chloride. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this versatile yet complex reagent. Here, we move beyond simple protocols to explain the causality behind common issues, offering field-proven insights and robust troubleshooting strategies in a direct question-and-answer format.
Introduction: The Challenge of Dueling Reactivity
This compound is a valuable building block, but its structure presents a classic synthetic challenge: the presence of a highly electrophilic acyl chloride and a nucleophilic, activating hydroxyl group on the same aromatic ring. This inherent duality can lead to a number of competing reaction pathways, including self-reaction (polymerization), O-acylation, and the desired C-acylation. This guide will help you navigate these challenges to achieve your desired synthetic outcome.
Frequently Asked Questions (FAQs) - Core Troubleshooting
Q1: My reaction has a low or no yield of the desired product. What is the most likely cause?
This is the most common issue and can stem from several factors related to the reagent's bifunctional nature.
-
Cause A: Intermolecular Self-Reaction (O-acylation/Polymerization): The hydroxyl group of one molecule can attack the acyl chloride of another, leading to the formation of esters and ultimately, oligomers or polymers. This is especially prevalent at higher concentrations and temperatures.
-
Cause B: Catalyst Deactivation (for Friedel-Crafts reactions): If you are attempting a Friedel-Crafts C-acylation, the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can be sequestered by the lone pairs of the hydroxyl group's oxygen atom.[1] This deactivates the catalyst, preventing the formation of the necessary acylium ion. The product ketone can also form a stable complex with the catalyst, necessitating the use of stoichiometric amounts.[1][2][3]
-
Cause C: Hydrolysis of the Acyl Chloride: Acyl chlorides are extremely sensitive to moisture.[4][5] Any water in your solvent, reagents, or glassware will rapidly hydrolyze the this compound back to the corresponding carboxylic acid, terminating the reaction.[6]
-
Cause D: Incorrect Reaction Type for the Desired Product: It is critical to distinguish between O-acylation (ester formation) and C-acylation (ketone formation, e.g., Friedel-Crafts). If you are trying to acylate a phenol or alcohol (O-acylation), a base like pyridine or triethylamine is typically used. If you are trying to acylate an aromatic ring (C-acylation), a Lewis acid catalyst is required. Using the wrong conditions will lead to the wrong product or no reaction.
Q2: My reaction is producing a complex mixture of products that are difficult to separate and identify. What's happening?
A messy reaction profile usually indicates a lack of selectivity between competing pathways.
-
O- vs. C-Acylation Competition: When reacting with nucleophilic substrates like phenols or anilines, both O-acylation (at the hydroxyl/amino group) and C-acylation (at the aromatic ring) can occur simultaneously, leading to a mixture of ester/amide and ketone products.
-
Fries Rearrangement: If you successfully form an O-acylated product (an ester) but are running the reaction under Friedel-Crafts conditions (Lewis acid, heat), the ester may undergo a Fries rearrangement to yield ortho- and para-hydroxyketones.[7] This adds significant complexity to your product mixture.
-
Polysubstitution: The hydroxyl group is a strong activating group for electrophilic aromatic substitution. In Friedel-Crafts reactions, this can sometimes lead to multiple acylations on a highly activated substrate ring, although the deactivating nature of the first acyl group usually makes a second acylation less favorable.[1]
Below is a diagram illustrating the primary competing reaction pathways that must be controlled.
Sources
Technical Support Center: Isolation of 4-Fluoro-2-hydroxybenzoyl Chloride Derivatives
A Guide for the Research & Development Scientist
Welcome to the technical support center for the synthesis and purification of 4-Fluoro-2-hydroxybenzoyl chloride and its derivatives. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you may encounter in the lab. This resource is structured to provide immediate answers through FAQs, in-depth solutions via a troubleshooting guide, and reliable, step-by-step work-up procedures. Our focus is on the "why" behind each step, ensuring you can adapt and overcome challenges with a strong foundational understanding.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the work-up of these sensitive compounds.
Q1: Why is my crude this compound dark-colored after the reaction with thionyl chloride (SOCl₂)?
A: Dark coloration, typically brown or black, often arises from side reactions or the decomposition of thionyl chloride, especially if the reagent is old or the reaction was overheated. Thionyl chloride can decompose into sulfur chlorides (e.g., S₂Cl₂) which are often colored.[1] Additionally, phenolic hydroxyl groups can be sensitive to the acidic (HCl) and high-temperature conditions of the reaction, leading to side products. The use of freshly distilled thionyl chloride and strict temperature control can mitigate this.
Q2: Can I perform an aqueous work-up on my crude this compound?
A: Yes, but with extreme caution. Acyl chlorides are highly reactive and will hydrolyze rapidly upon contact with water to form the corresponding carboxylic acid.[2][3][4] If an aqueous wash is necessary (e.g., to remove water-soluble impurities or salts), it must be performed quickly with ice-cold, dilute, non-basic solutions (like cold brine or dilute HCl) and with vigorous stirring to minimize the contact time and slow the hydrolysis rate.
Q3: What is the best way to remove excess thionyl chloride or oxalyl chloride after the reaction?
A: The most common and effective method is removal under reduced pressure (rotary evaporation).[5] To prevent the highly corrosive vapors from damaging your vacuum pump, it is critical to use a cold trap (e.g., dry ice/acetone or a liquid nitrogen trap) and a base trap (containing NaOH or KOH pellets) between your flask and the pump.[1] Another effective technique is azeotropic removal by adding a dry, inert solvent like toluene and co-evaporating it several times.[1][6]
Q4: My product seems to decompose upon standing, even after purification. Why?
A: this compound is inherently moisture-sensitive due to the acyl chloride group.[7][8] It will readily react with atmospheric moisture. Furthermore, the ortho-hydroxy group can potentially participate in intramolecular reactions or increase the compound's susceptibility to other degradation pathways. The product must be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a desiccator or freezer in a tightly sealed container.[8]
Q5: Is vacuum distillation a good method for purifying this compound?
A: Vacuum distillation can be an excellent method for purification, provided the compound is thermally stable at the required distillation temperature.[9] Given the presence of the hydroxyl group, there is a risk of polymerization or decomposition at elevated temperatures. It is crucial to use a high-vacuum system to lower the boiling point and to perform a small-scale test distillation first.
Troubleshooting Guide: From Reaction to Pure Product
This section provides a systematic approach to diagnosing and solving common problems encountered during the work-up and isolation phases.
Core Workflow for Work-up & Isolation
The following diagram outlines the general procedural flow for isolating an acyl chloride derivative after synthesis.
Caption: General workflow for isolating acyl chloride derivatives.
Problem-Solving Matrix
The following table and logic tree provide a structured approach to troubleshooting.
Table 1: Troubleshooting Common Isolation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete conversion of the starting carboxylic acid. 2. Extensive hydrolysis of the acyl chloride during work-up.[3][4] 3. Product loss during purification (e.g., distillation). | 1. Confirm reaction completion (e.g., by quenching a small aliquot with methanol to form the methyl ester for TLC/LCMS analysis) before work-up.[1] 2. Ensure all solvents and glassware are anhydrous. Perform any aqueous washes rapidly at 0°C.[10] 3. Optimize purification conditions; use a lower distillation temperature under high vacuum. |
| Product is an Oil Instead of a Solid | 1. Presence of residual solvent (e.g., toluene, DCM). 2. Contamination with greasy byproducts. 3. The product may naturally be a low-melting solid or oil.[8] | 1. Dry the product under high vacuum for an extended period. 2. Attempt to purify by trituration with a non-polar solvent (e.g., hexanes) to precipitate the product. 3. Verify the expected physical state from literature or safety data sheets. |
| Poor Purity by NMR/LCMS | 1. Unreacted starting material (carboxylic acid). 2. Hydrolyzed product (carboxylic acid). 3. Byproducts from side reactions (e.g., anhydride formation). | 1. Increase reaction time or temperature; use a catalyst like DMF if not already present.[11][12] 2. Improve anhydrous technique during work-up and handling.[10] 3. Purify via vacuum distillation, recrystallization, or flash chromatography (if stable). |
| Difficulty Removing Impurities | 1. Ammonium salts from quenching with amines. 2. Non-volatile byproducts from chlorinating reagent. | 1. Perform an aqueous wash to remove water-soluble salts.[13] 2. Consider purification by column chromatography on silica gel, though this increases the risk of hydrolysis. Deactivate silica with a small percentage of a non-nucleophilic base if necessary. |
Troubleshooting Logic Tree
This diagram helps visualize the decision-making process when encountering a common issue like low product yield.
Caption: Logic tree for troubleshooting low product yield.
Detailed Experimental Protocols
These protocols provide standardized, step-by-step procedures for key work-up stages. Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[14][15][16]
Protocol 1: Removal of Excess Thionyl Chloride (SOCl₂) Post-Reaction
-
Objective: To safely and completely remove the volatile and corrosive excess SOCl₂ before subsequent work-up steps.
-
Causality: Thionyl chloride (b.p. 76°C) is more volatile than the target product. Its removal is essential to prevent unwanted side reactions during the work-up and to avoid contamination of the final product.[17] The gaseous byproducts SO₂ and HCl are also removed during this process.[12]
Methodology:
-
Cooling: Once the reaction is complete, cool the reaction flask to room temperature. If the reaction was run at high temperatures, cool it first in a water bath.
-
Apparatus Setup: Assemble a rotary evaporator with a vacuum trap and a base trap. The vacuum trap should be cooled with a dry ice/acetone slurry (-78°C) or liquid nitrogen. The base trap, placed between the cold trap and the vacuum pump, should contain potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets to neutralize acidic vapors.
-
Evaporation: Attach the reaction flask to the rotary evaporator. Apply vacuum gradually to prevent bumping.
-
Azeotropic Removal (Optional but Recommended): After the bulk of the SOCl₂ is removed, add a portion of anhydrous toluene to the flask.[1] Evaporate the toluene under reduced pressure. The toluene forms an azeotrope with the remaining traces of SOCl₂, facilitating its complete removal. Repeat this step 2-3 times.
-
Final Drying: Once all solvent is removed, leave the flask on high vacuum for an additional 15-30 minutes to ensure the crude product is dry. The crude acyl chloride is now ready for purification or the next reaction step.
Protocol 2: Cautious Aqueous Work-up for Acyl Chlorides
-
Objective: To remove water-soluble salts (e.g., pyridinium hydrochloride, triethylammonium chloride) or other polar impurities while minimizing hydrolysis of the product.[13]
-
Causality: Acyl chlorides react vigorously with water.[4] This protocol is a kinetic balancing act: the goal is to dissolve and remove the polar impurities in the aqueous phase faster than the acyl chloride can hydrolyze. Low temperatures and high salt concentrations in the aqueous phase disfavor both hydrolysis and the dissolution of the organic product.
Methodology:
-
Preparation: Cool the crude product (dissolved in a dry, water-immiscible organic solvent like dichloromethane or diethyl ether) in an ice-water bath to 0°C. Prepare a separatory funnel and have an ice-cold solution of either 5% aqueous HCl or saturated brine ready.
-
Extraction: Transfer the cold organic solution to the separatory funnel. Add the ice-cold aqueous wash solution.
-
Venting and Shaking: Stopper the funnel immediately and invert it, venting frequently to release any pressure from HCl gas that may evolve. Shake vigorously for no more than 30-60 seconds.
-
Separation: Immediately place the funnel back on a ring stand and allow the layers to separate as quickly as possible. Drain the organic layer (confirm which layer is organic) into a clean, dry flask.
-
Drying: Immediately dry the isolated organic layer over a generous amount of an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[10] Swirl the flask for several minutes.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the washed product.
References
-
A Level H2 Chem. (2022, April 9). Acyl chlorides | Hydrolysis and distinguishing tests. YouTube. [Link]
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from Ataman Kimya. [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from Organic Chemistry Tutor. [Link]
-
Organic Syntheses. (n.d.). Procedure for work-up of reaction mixture. Retrieved from Organic Syntheses. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from Organic Chemistry Portal. [Link]
-
Reddit r/Chempros. (2023). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from Reddit. [Link]
-
Save My Exams. (2024). Relative Ease of Hydrolysis. Retrieved from Save My Exams. [Link]
-
The Organic Chemistry Tutor. (2023, March 16). Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained. YouTube. [Link]
-
Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water. Retrieved from Doc Brown's Chemistry. [Link]
- Google Patents. (2014). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzoyl chloride. Retrieved from PrepChem.com. [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from Master Organic Chemistry. [Link]
- Google Patents. (1984). US4430181A - Process for the preparation of benzoyl chloride.
-
OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂. Retrieved from OrgoSolver. [Link]
- Google Patents. (2013). CN103449964A - Preparation method of benzyl chloride derivatives.
-
Reddit r/Chempros. (2023). 4-fluorobenzoyl chloride formation. Retrieved from Reddit. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF (+)-2-(p-TOLYL)PROPANOIC ACID. Retrieved from Organic Syntheses. [Link]
-
Patsnap. (2014). Preparation process of benzoyl chloride. Retrieved from Patsnap. [Link]
-
Yufeng. (2024). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from Yufeng. [Link]
-
Autech. (n.d.). Understanding the Applications of 2-Hydroxybenzoyl Chloride in Chemical Synthesis. Retrieved from Autech. [Link]
-
Stenutz. (n.d.). 2-hydroxybenzoyl chloride. Retrieved from Stenutz. [Link]
- Google Patents. (2009). CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.
- Google Patents. (2009). CN101376627A - Preparation of 4-hydroxybenzoyl chloride.
-
Autech. (n.d.). The Role of 2-Hydroxybenzoyl Chloride in Modern Pharmaceutical Synthesis. Retrieved from Autech. [Link]
-
The Organic Chemistry Tutor. (2022, April 21). Must Know Synthesis and Reactions of Acid Chlorides. YouTube. [Link]
-
Rasayan Journal of Chemistry. (2014). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from Rasayan Journal of Chemistry. [Link]
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Technical Support Center: Navigating the Challenges of 4-Fluoro-2-hydroxybenzoyl Chloride
Welcome to the technical support center for 4-Fluoro-2-hydroxybenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the low solubility and specific reactivity of this versatile but demanding reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to facilitate your success in the laboratory.
Introduction: Understanding the Dual Personality of this compound
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry where it serves as a precursor to complex molecules, such as impurities of antipsychotic agents like paliperidone.[1][2] Its utility stems from the presence of three key functional groups on the benzene ring: a reactive acyl chloride, a deactivating but directing fluoro group, and a potentially problematic hydroxyl group. The interplay of these groups dictates its solubility and reactivity, often leading to experimental challenges. This guide will address these issues head-on, providing you with the knowledge to navigate them effectively.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is this compound soluble?
A1: While quantitative solubility data is not extensively published, a qualitative profile can be inferred from the behavior of structurally similar compounds like benzoyl chloride and other substituted benzoyl chlorides.[3][4][5] this compound is expected to be soluble in a range of anhydrous aprotic solvents. Protic solvents should be strictly avoided as they will react with the acyl chloride moiety.
Q2: Why is my reaction with this compound failing or giving low yields?
A2: There are several potential reasons for this. The most common culprits are the presence of moisture, which deactivates the acyl chloride, and issues related to the reactivity of your substrate. In Friedel-Crafts reactions, the Lewis acid catalyst can be deactivated by the hydroxyl group of the benzoyl chloride.[6] Furthermore, the electron-withdrawing nature of the fluorine and the hydroxyl group can reduce the reactivity of the acyl chloride.
Q3: Can I perform a Friedel-Crafts acylation with this compound directly?
A3: Direct Friedel-Crafts acylation using substrates with hydroxyl groups is generally not recommended. The lone pair of electrons on the oxygen of the hydroxyl group will complex with the Lewis acid catalyst (e.g., AlCl₃), rendering it inactive.[6] To circumvent this, a protecting group strategy for the hydroxyl group is often the best approach.
Q4: What are the common side reactions to be aware of?
A4: The ortho-hydroxyl group can lead to several side reactions. Intramolecular hydrogen bonding can influence the reactivity of the acyl chloride. In the presence of a base, intermolecular self-esterification to form a polyester is a possibility. During Friedel-Crafts reactions, O-acylation of the hydroxyl group can compete with the desired C-acylation.
Q5: How should I store and handle this compound?
A5: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Due to its reactivity with moisture, all handling should be performed in a glovebox or under a stream of dry inert gas. Use of anhydrous solvents and oven-dried glassware is critical for successful reactions.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reactivity | 1. Moisture Contamination: Acyl chloride has hydrolyzed. | 1. Ensure all solvents are anhydrous and glassware is oven-dried. Handle the reagent under an inert atmosphere. |
| 2. Deactivated Substrate: The nucleophile or aromatic ring is not sufficiently reactive. | 2. Consider using a more reactive substrate or more forcing reaction conditions (e.g., higher temperature, longer reaction time). | |
| 3. Catalyst Inactivation (Friedel-Crafts): The Lewis acid is complexed with the hydroxyl group. | 3. Protect the hydroxyl group before the reaction. Alternatively, consider using a Fries rearrangement approach.[6] | |
| Low Solubility of Reagent | 1. Inappropriate Solvent Choice: The solvent cannot effectively dissolve the acyl chloride. | 1. Refer to the solubility table and choose an appropriate anhydrous aprotic solvent. Gentle warming may aid dissolution, but monitor for any signs of decomposition. |
| Formation of Multiple Products | 1. Self-Esterification: Intermolecular reaction of the acyl chloride with the hydroxyl group. | 1. Use dilute conditions and add the acyl chloride slowly to the reaction mixture. Consider protecting the hydroxyl group. |
| 2. O- vs. C-Acylation: Competition between acylation at the hydroxyl group and another nucleophilic site. | 2. This is highly dependent on the substrate and reaction conditions. Protecting the hydroxyl group is the most reliable solution. | |
| 3. Polyacylation (Friedel-Crafts): Multiple acyl groups are added to the aromatic substrate. | 3. Use the aromatic substrate in large excess. The first acylation deactivates the ring, making a second addition less favorable.[7] | |
| Difficult Product Purification | 1. Formation of Polymeric Byproducts: Self-esterification can lead to hard-to-remove oligomers. | 1. Optimize the reaction conditions to minimize side reactions. Purification may require column chromatography. |
| 2. Hydrolysis During Workup: The product may be sensitive to aqueous conditions. | 2. Use a non-aqueous workup if possible. If an aqueous wash is necessary, perform it quickly with cold solutions. |
Data Presentation
Qualitative Solubility of this compound
The following table provides a qualitative assessment of the solubility of this compound in common organic solvents, based on the behavior of analogous compounds.[3][4][5][8] Note: This information is for guidance only and solubility should be experimentally verified for specific applications.
| Solvent Class | Examples | Expected Solubility | Comments |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | Good choice for reactions, generally inert. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ensure the ether is anhydrous and peroxide-free. |
| Aromatic | Toluene, Benzene | Soluble | Suitable for Friedel-Crafts and other reactions. |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Likely Soluble | Potential for reaction with DMF at elevated temperatures. |
| Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The polarity of the hydroxyl and acyl chloride groups limits solubility. |
| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive | Reacts to form the corresponding carboxylic acid or ester. AVOID . |
Experimental Protocols
Representative Protocol: N-Acylation of a Primary Amine
This protocol provides a general method for the acylation of a primary amine with this compound.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 eq.) in anhydrous DCM in the dropping funnel.
-
Reaction: Cool the amine solution to 0 °C in an ice bath. Add the acyl chloride solution dropwise over 30 minutes with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Workup:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Mandatory Visualizations
Logical Relationship: Challenges and Solutions
Caption: Key challenges and strategic solutions for working with this compound.
Experimental Workflow: N-Acylation
Caption: A streamlined workflow for the N-acylation of a primary amine.
References
- Vekariya N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6):240-249.
-
Solubility of Benzoyl Chloride. (n.d.). Retrieved from [Link]
-
Nippon Light Metal Company, Ltd. (n.d.). Fine Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic scheme of paliperidone: generation of process-related... | Download Scientific Diagram. Retrieved from [Link]
-
Scholars Research Library. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Retrieved from [Link]
- Google Patents. (2014). US9062049B2 - Process for the preparation of paliperidone.
- Google Patents. (2011). US20110087024A1 - Process for the preparation of paliperidone intermediates.
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Paliperidone 2-Hydroxybenzoyl Impurity | 152542-03-5 [chemicea.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. 傅-克酰基化反应 [sigmaaldrich.com]
- 8. Fine Chemicalsï½Nippon Light Metal Company, Ltd. [nikkeikin.com]
Validation & Comparative
comparing reactivity of 4-Fluoro-2-hydroxybenzoyl chloride with other benzoyl chlorides
Introduction: The Nuanced Reactivity of Substituted Benzoyl Chlorides
Benzoyl chloride and its derivatives are cornerstone reagents in organic synthesis, prized for their utility as powerful acylating agents in the formation of esters, amides, and ketones through nucleophilic acyl substitution and Friedel-Crafts reactions.[1][2][3][4] The reactivity of the acyl chloride moiety is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents can modulate the electrophilicity of the carbonyl carbon through a combination of electronic, steric, and intramolecular effects.
This guide provides an in-depth comparison of the reactivity of 4-Fluoro-2-hydroxybenzoyl chloride against a series of other substituted benzoyl chlorides. The subject molecule is of particular interest due to the presence of two functionally distinct substituents: a strongly electron-withdrawing fluorine atom at the 4-position and a hydroxyl group at the 2-position capable of intramolecular hydrogen bonding. Understanding the interplay of these competing effects is critical for researchers in medicinal chemistry and materials science for predicting reaction outcomes and designing robust synthetic routes.
Theoretical Framework: Key Factors Governing Reactivity
The rate of nucleophilic acyl substitution on benzoyl chlorides is primarily dictated by the electrophilicity of the carbonyl carbon and the stability of the tetrahedral intermediate formed during the reaction. Three main factors must be considered:
-
Electronic Effects : Substituents alter the electron density at the reaction center.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or fluoro (-F) groups, pull electron density away from the carbonyl carbon via inductive (-I) and/or resonance (-R) effects. This increases the partial positive charge on the carbon, making it a "harder" electrophile and more susceptible to nucleophilic attack, thereby increasing the reaction rate.[5]
-
Electron-Donating Groups (EDGs) , like methoxy (-OCH₃), push electron density towards the carbonyl carbon, decreasing its electrophilicity and slowing the reaction rate.
-
The Hammett Equation , log(k/k₀) = σρ, provides a quantitative means to correlate the electronic influence of meta- and para-substituents (σ) with the reaction rate (k) relative to a reference reaction (ρ).[6][7] A positive ρ value indicates that the reaction is accelerated by EWGs.
-
-
Steric Hindrance : Bulky substituents, particularly at the ortho positions, can physically impede the trajectory of the incoming nucleophile, raising the activation energy of the reaction and decreasing its rate.[5]
-
Intramolecular Hydrogen Bonding : An ortho-hydroxyl group, as seen in 2-hydroxybenzoyl chloride (salicyloyl chloride), can form a strong intramolecular hydrogen bond with the carbonyl oxygen or the acyl chloride's chlorine atom.[8][9] This interaction stabilizes the ground state of the molecule, which increases the activation energy required for the nucleophile to disrupt this stable conformation and attack the carbonyl carbon.[10] The result is a significant attenuation of reactivity compared to its non-hydrogen-bonded isomers.
Dissecting this compound: A Case of Competing Influences
The reactivity of this compound is a direct consequence of the balance between the activating effect of the fluorine atom and the deactivating effect of the ortho-hydroxyl group.
-
Activating Influence (4-Fluoro Group) : Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect (-I) from the para-position. While it also has a weak electron-donating resonance effect (+R), the inductive effect is dominant for halogens.[11] This net withdrawal of electron density enhances the electrophilicity of the carbonyl carbon, priming it for faster reaction.
-
Deactivating Influence (2-Hydroxy Group) : The proximate hydroxyl group is poised to form a six-membered ring via an intramolecular hydrogen bond. This chelation effect stabilizes the ground state, making the molecule less reactive.[10] It also introduces a degree of steric hindrance to the approaching nucleophile.
Prediction : The deactivating effect of the intramolecular hydrogen bond is generally a powerful influence. Therefore, it is predicted that This compound will be significantly less reactive than benzoyl chloride and 4-fluorobenzoyl chloride . The activating effect of the fluorine atom will likely make it slightly more reactive than 2-hydroxybenzoyl chloride, but the overall reactivity profile will be dominated by the deactivating ortho-hydroxyl group.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we compare it with several key analogues. The reactivities are predicted based on the principles discussed above.
| Compound | Key Substituent(s) | Dominant Effect(s) | Predicted Reactivity vs. Benzoyl Chloride |
| 4-Nitrobenzoyl Chloride | 4-Nitro (-NO₂) | Strong -I, -R (Activating) | Much Higher |
| 4-Fluorobenzoyl Chloride | 4-Fluoro (-F) | Strong -I (Activating) | Higher |
| Benzoyl Chloride | (Unsubstituted) | Baseline | Reference |
| This compound | 4-Fluoro (-F), 2-Hydroxy (-OH) | Intramolecular H-Bonding (Deactivating) vs. -I Effect (Activating) | Lower |
| 2-Hydroxybenzoyl Chloride | 2-Hydroxy (-OH) | Intramolecular H-Bonding (Deactivating) | Lower |
| 4-Methoxybenzoyl Chloride | 4-Methoxy (-OCH₃) | Strong +R (Deactivating) | Much Lower |
Experimental Protocols for Validation
To empirically validate these predictions, the following detailed protocols can be employed. These methods are designed to be self-validating by directly comparing reagents under identical conditions.
Protocol 1: Competitive Aminolysis Assay
This experiment provides a direct, semi-quantitative comparison of the relative acylation rates of two different benzoyl chlorides.
Objective: To determine the relative reactivity of this compound against a benchmark (e.g., 4-fluorobenzoyl chloride) by reacting an equimolar mixture with a limited amount of a nucleophile.
Methodology:
-
Preparation : In an oven-dried, 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) and 4-fluorobenzoyl chloride (1.0 mmol) in 20 mL of anhydrous dichloromethane (DCM).
-
Nucleophile Solution : In a separate flask, prepare a solution of benzylamine (0.5 mmol, 0.5 equivalents) in 10 mL of anhydrous DCM.
-
Reaction Initiation : Cool the benzoyl chloride mixture to 0 °C in an ice bath. Add the benzylamine solution dropwise over 10 minutes with vigorous stirring.
-
Quenching : After stirring for 1 hour at 0 °C, quench the reaction by adding 10 mL of a saturated aqueous sodium bicarbonate solution.
-
Work-up : Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Analysis : Concentrate the filtrate under reduced pressure. Analyze the resulting crude product mixture by High-Performance Liquid Chromatography (HPLC) or ¹H NMR spectroscopy to determine the ratio of the two corresponding amide products. A higher proportion of the amide derived from 4-fluorobenzoyl chloride would confirm its greater reactivity.
Causality : Using a sub-stoichiometric amount of the nucleophile ensures the benzoyl chlorides are in competition. The product ratio directly reflects the relative rates at which they react.
Protocol 2: Kinetic Monitoring of Methanolysis via HPLC
This protocol allows for the quantitative determination of reaction rate constants (k) for the solvolysis of individual benzoyl chlorides.
Objective: To measure the rate of reaction of this compound with methanol and compare it to other benzoyl chlorides.
Methodology:
-
Standard Preparation : Prepare 1.0 mM stock solutions of the benzoyl chloride to be tested (e.g., this compound) and an internal standard (e.g., naphthalene) in anhydrous acetonitrile.
-
Reaction Initiation : In a thermostatted vial at 25.0 °C, add 9.8 mL of anhydrous methanol. At time t=0, inject 0.2 mL of the benzoyl chloride stock solution to achieve a starting concentration of ~0.02 mM. Mix rapidly.
-
Time-course Sampling : At defined intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a 1.0 mL aliquot of the reaction mixture and immediately quench it in a vial containing 0.1 mL of a quenching solution (e.g., a primary amine like piperidine in acetonitrile) to rapidly consume any remaining benzoyl chloride.
-
HPLC Analysis : Analyze each quenched sample by reverse-phase HPLC. Monitor the disappearance of the benzoyl chloride peak area relative to the internal standard.
-
Data Analysis : Plot the natural logarithm of the benzoyl chloride concentration (ln[BC]) versus time. The slope of the resulting line will be equal to the negative of the pseudo-first-order rate constant (-k).
Causality : By monitoring the reactant decay over time under controlled conditions, a precise reaction rate can be calculated. Comparing the 'k' values obtained for different benzoyl chlorides under identical conditions provides a robust quantitative measure of their relative reactivity.
Mechanistic Insights: The Role of Substituents
The reactivity of benzoyl chlorides in nucleophilic acyl substitution proceeds through a tetrahedral intermediate. The stability of this intermediate is key to the overall reaction rate. Electron-withdrawing groups stabilize the developing negative charge on the oxygen atom, favoring the reaction, while the intramolecular hydrogen bond in 2-hydroxy derivatives stabilizes the starting material, disfavoring the reaction.
Conclusion
The reactivity of this compound presents a compelling example of how multiple substituents with opposing electronic and structural effects dictate a molecule's chemical behavior. While the 4-fluoro group acts to increase the electrophilicity of the carbonyl carbon, this activating effect is largely overridden by the deactivating influence of the intramolecular hydrogen bond formed by the 2-hydroxy group. As a result, this compound is predicted to be less reactive than both benzoyl chloride and 4-fluorobenzoyl chloride. This attenuated reactivity can be a strategic advantage in complex syntheses, allowing for selective acylations where more reactive acid chlorides might lead to side reactions. The experimental protocols provided herein offer a clear and robust framework for quantifying these reactivity differences, enabling researchers to make informed decisions in their synthetic endeavors.
References
-
Title: Determination of Mechanism in Chemistry[6] Source: csbsju.edu URL: [Link]
-
Title: Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations[8][9] Source: ACS Publications - The Journal of Physical Chemistry URL: [Link]
-
Title: Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media[12][13] Source: MDPI URL: [Link]
-
Title: Precise dissection of kinetic data for solvolyses of benzoyl chloride into contributions from two simultaneous reaction channels[14] Source: Royal Society of Chemistry URL: [Link]
-
Title: Benzoyl chloride - Wikipedia[3] Source: Wikipedia URL: [Link]
-
Title: Hammett equation - Wikipedia[7] Source: Wikipedia URL: [Link]
-
Title: 4-Fluoro-Benzoylchlorid[15] Source: Shandong Lujing Chemical Technology Co., Ltd URL: [Link]
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A Senior Application Scientist's Guide to Amide Synthesis: 4-Fluoro-2-hydroxybenzoyl Chloride vs. Traditional Acylating Agents
Introduction: The Nuances of Amide Bond Formation
The amide bond is the cornerstone of countless molecules, from life-saving pharmaceuticals to high-performance polymers. Its synthesis is one of the most frequently performed reactions in medicinal and process chemistry. While seemingly straightforward, the choice of acylating agent can profoundly impact yield, purity, and, most critically, the chemoselectivity of the reaction.
This guide provides an in-depth comparison of 4-Fluoro-2-hydroxybenzoyl chloride with other common acylating agents. We will move beyond a simple catalog of reagents to explore the mechanistic subtleties and field-proven insights that guide reagent selection. Our focus is on the unique structural attributes of this compound and how they can be leveraged to overcome common synthetic challenges, particularly in the acylation of complex, polyfunctional molecules. This reagent is a valuable building block in drug discovery, where its fluorine and hydroxyl functionalities can be used to modulate pharmacokinetic properties such as metabolic stability and receptor binding affinity.[1][2]
Foundational Strategies in Amide Synthesis
Two primary strategies dominate the landscape of amide bond formation: the use of highly reactive acyl chlorides and the in-situ activation of carboxylic acids via coupling agents.
-
Acyl Chlorides (The Schotten-Baumann Approach): This classic method involves the reaction of a pre-formed acyl chloride with an amine. The high electrophilicity of the acyl chloride ensures a rapid and often exothermic reaction. A stoichiometric amount of base (e.g., triethylamine, pyridine) is required to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
-
Coupling Agents (The Peptide Chemist's Toolkit): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC) activate a carboxylic acid's hydroxyl group, transforming it into a better leaving group. This activation forms a highly reactive O-acylisourea intermediate. To mitigate risks of racemization and side reactions, additives such as 1-Hydroxybenzotriazole (HOBt) are often included. HOBt traps the O-acylisourea to form a more stable, yet still reactive, HOBt-ester, which then smoothly reacts with the amine.[3]
A Deep Dive into this compound: Structure Governs Function
The performance of this compound is dictated by the unique interplay of its three functional groups on the aromatic ring. Understanding these effects is key to predicting its behavior.
Electronic Effects of the Fluoro and Hydroxy Substituents
-
Para-Fluoro Group: The fluorine atom exerts a powerful, electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride.
-
Ortho-Hydroxy Group: The phenolic hydroxyl group presents a more complex influence. While it can be electron-donating through resonance (+M), its most significant contribution in this molecular context is the formation of a strong intramolecular hydrogen bond (IMHB).
The Decisive Factor: Intramolecular Hydrogen Bonding (IMHB)
Quantum chemical calculations and infrared spectra have confirmed the presence of a strong IMHB between the ortho-hydroxyl group and the carbonyl oxygen in 2-hydroxybenzoyl compounds.[4] This non-covalent interaction effectively locks the conformation of the molecule and is the single most important feature governing its unique reactivity.
This IMHB has two profound consequences:
-
Modulation of Reactivity: The hydrogen bond slightly reduces the electrophilicity of the carbonyl carbon compared to what would be expected from the inductive effects alone. However, the dominant effect is steric and conformational.
-
Inherent Chemoselectivity: The hydroxyl group, by being engaged in the IMHB, is sterically shielded and its nucleophilicity is significantly dampened.[5][6] This makes it a poor competitor for the incoming amine nucleophile, creating a scaffold that is pre-organized for selective N-acylation over O-acylation (ester formation). This is a critical advantage, as achieving chemoselectivity between amine and phenol acylation is a common synthetic challenge that often requires dedicated protecting group strategies or carefully optimized reaction conditions.[7][8][9]
Comparative Performance Analysis
| Feature | This compound | Standard Benzoyl Chloride | EDC/HOBt Coupling |
| Reactivity | High | Very High | Moderate to High (Tunable) |
| Reaction Conditions | Typically 0°C to RT, requires base. | Often requires cooling (0°C or below), requires base. | Typically RT, often requires 12-24h.[10] |
| Chemoselectivity | Excellent for N-acylation in the presence of phenols due to intramolecular hydrogen bonding. | Poor . Will readily acylate both amines and phenols, often leading to mixtures. | Good . Generally selective for amines over alcohols/phenols, but can be substrate-dependent. |
| Key Byproducts | HCl (neutralized by base to form a salt) | HCl (neutralized by base to form a salt) | Water-soluble urea (from EDC), HOBt is regenerated.[3] |
| Workup Complexity | Simple aqueous wash to remove salt byproduct. | Simple aqueous wash to remove salt byproduct. | Aqueous wash removes urea byproduct; can sometimes be difficult to remove all traces. |
| Handling/Stability | Moisture sensitive, corrosive. Must be handled under anhydrous conditions.[11][12] | Highly moisture sensitive, corrosive, lachrymatory. | Bench-stable solids, less sensitive to moisture than acyl chlorides. |
| Ideal Use Case | Acylation of amines in polyfunctional molecules containing unprotected hydroxyl groups. Synthesis of fluorinated pharmaceutical intermediates. | General-purpose acylation of simple amines where chemoselectivity is not a concern. | Peptide synthesis, acylation of sensitive or sterically hindered substrates, reactions where racemization is a concern.[3] |
Visualizing the Mechanisms and Workflow
To fully appreciate the differences in these synthetic approaches, we can visualize their core mechanisms and the general experimental workflow.
Field-Proven Experimental Protocols
The following protocols are provided as self-validating systems for researchers. The causality behind each step is explained to ensure reproducibility and understanding.
Protocol 1: Chemoselective Synthesis of N-Benzyl-4-fluoro-2-hydroxybenzamide
-
Objective: To demonstrate the selective N-acylation using this compound in the presence of a nucleophilic solvent (containing trace water) and a basic amine.
-
Rationale: This protocol follows the Schotten-Baumann methodology. Anhydrous conditions are crucial as acyl chlorides react with water. A tertiary amine base is used to scavenge the HCl byproduct, preventing protonation of the benzylamine nucleophile and driving the equilibrium towards the product. Cooling the initial addition controls the exothermic reaction.
Step-by-Step Methodology:
-
Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 equiv., e.g., 1.07 g, 10 mmol) and anhydrous dichloromethane (DCM, 40 mL).
-
Base Addition: Add triethylamine (1.2 equiv., e.g., 1.21 g, 12 mmol) to the stirring solution.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.
-
Acylation: Dissolve this compound (1.05 equiv., e.g., 1.83 g, 10.5 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the cold amine solution over 15 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethyl acetate/hexanes or by column chromatography on silica gel to yield the pure amide.
Protocol 2: Synthesis of N-Benzyl-4-fluoro-2-hydroxybenzamide via EDC/HOBt Coupling
-
Objective: To synthesize the same target amide using a standard coupling protocol for comparison of methodology and reaction conditions.
-
Rationale: This protocol activates the carboxylic acid in situ.[10] EDC is the water-soluble carbodiimide activator, and HOBt is added to form the active ester, suppressing side reactions.[3] A tertiary amine base is still required to ensure the amine nucleophile is deprotonated.
Step-by-Step Methodology:
-
Preparation: To a 100 mL round-bottom flask, add 4-Fluoro-2-hydroxybenzoic acid (1.0 equiv., e.g., 1.56 g, 10 mmol), 1-Hydroxybenzotriazole (HOBt) (1.1 equiv., e.g., 1.49 g, 11 mmol), and anhydrous N,N-Dimethylformamide (DMF, 40 mL).
-
Amine Addition: Add benzylamine (1.0 equiv., e.g., 1.07 g, 10 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv., e.g., 2.58 g, 20 mmol) to the solution.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.
-
Activation: Add EDC hydrochloride (1.1 equiv., e.g., 2.11 g, 11 mmol) portion-wise to the cold, stirring solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor completion by TLC or LC-MS.
-
Workup: Pour the reaction mixture into 100 mL of water and stir for 30 minutes to precipitate the product and dissolve the urea byproduct.
-
Isolation: Filter the resulting solid and wash thoroughly with water. Alternatively, if the product is soluble, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Conclusion and Expert Recommendation
The choice of an acylating agent is not merely a matter of preference but a strategic decision based on the substrate's complexity and the desired outcome.
-
Standard acyl chlorides and anhydrides remain the reagents of choice for simple, robust acylations where high reactivity is paramount and chemoselectivity is not a concern.
-
Peptide coupling reagents like EDC/HOBt offer a milder, more controlled approach, indispensable for sensitive substrates, chiral molecules, and when starting from a carboxylic acid is more convenient.
This compound carves out a unique and valuable niche. Its key advantage lies in the intramolecular hydrogen bond that provides a form of "built-in" protection for the ortho-hydroxyl group. This feature enables remarkable chemoselectivity for N-acylation in the presence of other potentially reactive hydroxyl groups.
-
Late-stage functionalization of complex molecules where selective acylation of an amine is required without resorting to additional protection-deprotection steps for phenolic groups.
-
Synthesis of pharmaceutical scaffolds where the salicylamide moiety is a key pharmacophore and the introduction of fluorine is desired to enhance metabolic stability or target affinity.[1][2]
By understanding the structural nuances of this reagent, researchers can unlock a powerful tool for efficient and selective amide synthesis, streamlining complex synthetic routes and accelerating the drug discovery process.
References
-
Lampert, H., Mikenda, W., & Karpfen, A. (n.d.). Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations. The Journal of Physical Chemistry. Available at: [Link]
-
Journal of The Chemical Society of Pakistan. (2010). Selective acylation of aliphatic hydroxyl in the presence of. Available at: [Link]
-
ResearchGate. (2025). Selective Acylation of Alcohols in the Presence of Phenols | Request PDF. Available at: [Link]
-
ResearchGate. (2025). Selective acylation of the phenolic hydroxyl of (hydroxyalkyl)phenols by using vinyl carboxylates as acyl donors in the presence of rubidium fluoride | Request PDF. Available at: [Link]
-
TSI Journals. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. Available at: [Link]
-
TSI Journals. (n.d.). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. Available at: [Link]
-
UNI ScholarWorks. (n.d.). The Replacement of Aromatic Hydroxyl by Chlorine. Available at: [Link]
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Office of Scientific and Technical Information. (n.d.). Intramolecular Hydrogen Bonding Analysis Taylor Harville and Mark S. Gordon Department of Chemistry and Ames Laboratory, Iowa St. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
-
The Role of 2-Hydroxybenzoyl Chloride in Modern Pharmaceutical Synthesis. (n.d.). Available at: [Link]
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A Senior Application Scientist's Guide to Product Validation: Spectroscopic Analysis of 4-Fluoro-2-hydroxybenzoyl Chloride Reactions
In the landscape of pharmaceutical and fine chemical synthesis, the integrity of your product is paramount. For drug development professionals and researchers, the validation of a reaction's output is not merely a quality control step; it is the foundation upon which reliable, reproducible, and safe science is built. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of products derived from 4-Fluoro-2-hydroxybenzoyl chloride, a versatile but reactive intermediate.
The central thesis of this guide is the advocacy for an orthogonal validation strategy .[1] This approach leverages multiple, independent analytical techniques to interrogate a sample, ensuring that the weaknesses of one method are compensated by the strengths of another.[2] This synergy between NMR and LC-MS provides a comprehensive and trustworthy assessment of product identity, purity, and impurity profiles, a cornerstone of regulatory compliance as outlined by International Council for Harmonisation (ICH) guidelines.[3][4]
The Synthetic Challenge: Why Rigorous Validation is Non-Negotiable
This compound is a highly reactive acyl chloride.[5] While this reactivity is desirable for forming esters and amides, it also presents significant challenges.[6] The primary concerns in any reaction involving this intermediate are:
-
Incomplete Conversion: Residual 4-Fluoro-2-hydroxybenzoic acid, the starting material for the acid chloride synthesis, may persist.
-
Hydrolysis: The acyl chloride functional group is highly susceptible to hydrolysis, reverting to the corresponding carboxylic acid upon exposure to moisture.[7]
-
Side-Reactions: The presence of two distinct functional groups (acyl chloride and a phenolic hydroxyl group) can lead to undesired side-products, including self-esterification or polymerization under certain conditions.
-
Process-Related Impurities: Impurities can arise from the manufacturing process of the acyl chloride itself, such as those from reagents like thionyl chloride or oxalyl chloride.[8][9]
These potential impurities must be identified and quantified to ensure the final product meets stringent quality standards. The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and toxicological qualification of impurities in new drug substances based on defined thresholds.[10][11]
Orthogonal Workflow for Product Validation
Caption: Integrated workflow for product validation using orthogonal methods.
Deep Dive 1: NMR Spectroscopy - The Definitive Structural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. For reactions involving this compound, a combination of ¹H and ¹⁹F NMR provides a detailed structural fingerprint of the product and any impurities.
Causality Behind the Choice: NMR is unparalleled in its ability to map the precise connectivity of atoms within a molecule. The chemical shift of a nucleus, its integration, and its coupling pattern to neighboring nuclei provide definitive proof of a molecule's covalent structure. ¹⁹F NMR is particularly powerful due to its high sensitivity (100% natural abundance and a high gyromagnetic ratio) and a wide chemical shift range, which makes it an excellent probe for fluorinated compounds.[12][13]
Expected Spectral Features for a Successful Reaction Product (e.g., an Ester or Amide)
-
¹H NMR:
-
Aromatic Region: The three protons on the fluoro-hydroxy-benzoyl ring will exhibit a characteristic splitting pattern (e.g., a doublet of doublets, a triplet, etc.), dictated by their coupling to each other and to the fluorine atom. The precise shifts are highly sensitive to the newly formed ester or amide group.
-
OH Proton: The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
-
New Functional Group Protons: New signals corresponding to the alcohol or amine moiety will be present with appropriate integration values relative to the aromatic protons.
-
-
¹⁹F NMR:
-
A single resonance is expected. The chemical shift of this fluorine atom is exquisitely sensitive to the electronic environment of the aromatic ring.[14] A successful conversion from the acid chloride to an ester or amide will induce a predictable change in the ¹⁹F chemical shift.
-
Identifying Impurities by NMR
| Compound | Key ¹H NMR Signals | Key ¹⁹F NMR Signal | Rationale |
| Starting Material (Acid) | Aromatic signals will be at different chemical shifts compared to the product. The carboxylic acid proton is typically a very broad singlet >10 ppm. | A distinct singlet, shifted relative to the product. | The electronic environment of the -COOH group is different from the product's functional group. |
| Hydrolyzed Product | Identical to the starting material (4-Fluoro-2-hydroxybenzoic acid). | Identical to the starting material. | Hydrolysis regenerates the starting carboxylic acid. |
| Unreacted Acyl Chloride | The aromatic protons are significantly deshielded due to the strong electron-withdrawing nature of the -COCl group. | A distinct singlet, typically downfield from the acid. | The -COCl group is a powerful electron-withdrawing group. |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve ~5-10 mg of the dried reaction product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Critical Choice: Use an aprotic solvent like Chloroform-d (CDCl₃) for acyl chloride analysis to prevent hydrolysis. For more polar products and the starting acid, DMSO-d₆ is often preferred.
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis (qNMR) is required.[15]
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio (>16 scans).
-
Acquire a broadband proton-decoupled ¹⁹F NMR spectrum.
-
If necessary for full characterization, acquire ¹³C NMR and 2D correlation spectra (e.g., COSY, HSQC).
-
-
Data Processing:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra (¹H to TMS at 0.00 ppm).
-
Integrate all signals and analyze the coupling patterns to confirm the structure.
-
Deep Dive 2: LC-MS - The Master of Separation and Purity
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for purity assessment.[16] It physically separates the components of a mixture in the liquid phase (LC) before detecting and confirming their molecular weights by mass spectrometry (MS).[17]
Causality Behind the Choice: While NMR provides a picture of the bulk sample, LC-MS excels at detecting trace-level impurities that might be hidden under the baseline in an NMR spectrum.[18] Its high sensitivity and separating power make it ideal for confirming the presence of a single major product and quantifying minor components.[19]
Expected Data for a Successful Reaction Product
-
LC Chromatogram (UV Detector): A single, sharp, major peak corresponding to the desired product. The peak area percentage is used as a primary measure of purity.
-
Mass Spectrum (MS Detector):
-
The Electrospray Ionization (ESI) mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
-
The observed mass-to-charge ratio (m/z) should match the calculated exact mass of the target product to within a few parts per million (ppm) if using a high-resolution mass spectrometer (HRMS).
-
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the crude product at ~1 mg/mL in a suitable solvent (e.g., Acetonitrile or Methanol).
-
Perform a serial dilution to a final concentration of ~1-10 µg/mL for injection.
-
Critical Choice: The solvent must be compatible with the mobile phase and ensure complete dissolution of the sample.
-
-
LC Method:
-
Column: A reversed-phase C18 column is a standard choice for small molecules of this polarity.
-
Mobile Phase: A gradient elution is typically used, starting with a high percentage of aqueous solvent (e.g., Water + 0.1% Formic Acid) and ramping to a high percentage of organic solvent (e.g., Acetonitrile + 0.1% Formic Acid).
-
Flow Rate: Typically 0.3-0.5 mL/min for analytical scale.
-
Detector: A Diode Array Detector (DAD) or UV detector set to a wavelength where the analyte absorbs (e.g., 254 nm).
-
-
MS Method:
-
Ionization Source: ESI is the most common and is well-suited for this class of molecules.
-
Polarity: Acquire data in both positive and negative ion modes to ensure detection of all components.
-
Mass Range: Set a scan range that encompasses the expected molecular weights of the product and all potential impurities.
-
-
Data Analysis:
-
Integrate the peaks in the UV chromatogram to determine the relative purity.
-
Extract the mass spectrum for each peak to identify the component by its molecular weight.
-
Comparative Guide: NMR vs. LC-MS
| Feature | NMR Spectroscopy | LC-MS | The Synergy |
| Primary Function | Unambiguous structure elucidation | Separation and purity assessment | LC-MS confirms the purity of the structure identified by NMR. |
| Sensitivity | Moderate (mg scale) | High (µg to ng scale) | LC-MS detects trace impurities that NMR might miss. |
| Quantitative Ability | Excellent with internal standard (qNMR) | Good (relative area %), requires calibration for absolute quantitation | qNMR can provide an absolute purity value that validates the relative purity from LC. |
| Structural Info | Definitive (atom connectivity) | Inferential (molecular weight, fragmentation) | NMR provides the "what," while MS provides the "how much" and "what mass." |
| Throughput | Lower (minutes to hours per sample) | Higher (minutes per sample) | LC-MS is used for rapid screening; NMR is used for definitive confirmation of hits. |
| Impurity ID | Good for major impurities (>1%) | Excellent for trace impurities | An impurity peak in LC-MS can be targeted for isolation and subsequent NMR analysis for structural identification. |
Decision Logic: Synthesizing the Data
The power of the orthogonal approach is realized when the data are correlated. Your confidence in the product's validity increases exponentially when both techniques tell a consistent story.
Caption: Decision tree for product validation based on correlated LC-MS and NMR data.
References
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from European Medicines Agency. [Link][10][20]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from AMSbiopharma. [Link][3]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from EMA. [Link][4]
-
ICH. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from an agency or organization website. [Link][11]
-
Agilent. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from Agilent Technologies. [Link][17]
-
Agilent. (n.d.). High-Throughput LC/MS Purification of Pharmaceutical Impurities. Retrieved from Agilent Technologies. [Link][19]
-
Powers, J. C., & Couch, G. S. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega. [Link][12]
-
Agilent. (n.d.). Purity and Impurity Analysis. Retrieved from Agilent Technologies. [Link][18]
-
Abualhasan, M., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. [Link][15]
-
ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Retrieved from ResolveMass Laboratories Inc. [Link][16]
-
Powers, J. C., & Couch, G. S. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. [Link][14]
-
Organic Chemistry Portal. (n.d.). Acids to Acyl Chlorides, Part 2. YouTube. [Link][21]
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Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from Alphalyse. [Link][1]
-
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link][13]
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News-Medical.Net. (2024). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Retrieved from News-Medical.Net. [Link][2]
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Clark, J. (2004). preparation of acyl chlorides (acid chlorides). Retrieved from Chemguide. [Link][9]
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Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from Organic Chemistry Tutor. [Link][6]
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PubChem. (n.d.). 4-Fluoro-2-hydroxybenzyl chloride. Retrieved from National Center for Biotechnology Information. [Link][22]
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A Senior Application Scientist's Guide to Bioactivity Screening of Amides Derived from 4-Fluoro-2-hydroxybenzoyl Chloride
This guide provides a comprehensive framework for the synthesis and comparative bioactivity screening of novel amide derivatives of 4-Fluoro-2-hydroxybenzoyl chloride. As researchers and drug development professionals, the quest for novel therapeutic agents is perpetual. The unique structural combination of a fluorine atom and a hydroxyl group on the benzoyl ring presents an intriguing scaffold for medicinal chemistry exploration. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets. This guide will walk you through the synthetic methodology and a trio of fundamental bioactivity assays—antimicrobial, antioxidant, and anticancer—to evaluate the therapeutic potential of your synthesized amides.
I. Synthesis and Characterization: The Foundation of Discovery
The journey begins with the synthesis of a library of amide derivatives. The general synthetic route involves the reaction of this compound with a variety of primary and secondary amines. This reaction, a classic example of nucleophilic acyl substitution, is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct.[1][]
Experimental Protocol: General Amide Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve the desired amine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add an appropriate base, such as triethylamine (TEA) or pyridine (1.1-1.2 equivalents), to the amine solution and stir at room temperature.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirring amine solution. The reaction is often exothermic, so maintaining a cool temperature with an ice bath is recommended.[1]
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure amide derivative.[1]
-
Characterization: Confirm the structure and purity of the synthesized amides using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Bioactivity Screening: Unveiling Therapeutic Potential
With a library of pure amide derivatives in hand, the next crucial step is to screen them for a range of biological activities. Here, we present standardized protocols for assessing antimicrobial, antioxidant, and anticancer properties.
A. Antimicrobial Activity: The Agar Well Diffusion Method
The agar well diffusion method is a widely used and effective technique for the preliminary screening of antimicrobial agents.[3][4][5][6] This method allows for the qualitative assessment of the ability of a compound to inhibit the growth of various microorganisms.
Caption: Workflow for the Agar Well Diffusion Assay.
-
Microbial Culture: Prepare fresh overnight cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[4]
-
Plate Preparation: Pour molten Mueller-Hinton Agar (MHA) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the standardized bacterial suspension over the surface of the MHA plates using a sterile cotton swab.[3]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[5]
-
Sample Loading: Add a fixed volume (e.g., 50-100 µL) of the test amide solutions (dissolved in a suitable solvent like DMSO) and control solutions (positive control: a standard antibiotic; negative control: the solvent) into separate wells.[4]
-
Incubation: Incubate the plates in an inverted position at 37°C for 24 hours.
-
Data Collection: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm).
| Compound ID | Amine Moiety | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) |
| FA-01 | Aniline | 12 | 8 |
| FA-02 | Morpholine | 15 | 10 |
| FA-03 | Piperidine | 14 | 9 |
| Ciprofloxacin | (Positive Control) | 25 | 22 |
| DMSO | (Negative Control) | 0 | 0 |
B. Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to screen the antioxidant capacity of compounds.[7] Antioxidants can donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[7]
Caption: Workflow for the DPPH Radical Scavenging Assay.
-
Reagent Preparation: Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a stock solution of the test amides and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.
-
Assay Procedure: In a 96-well microplate, add a specific volume of the test compound at various concentrations to the wells. Then, add the DPPH solution to each well.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[8]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[7][9]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[7]
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
| Compound ID | Amine Moiety | DPPH Scavenging IC50 (µM) |
| FA-01 | Aniline | 45.2 |
| FA-02 | 4-Methoxyaniline | 32.8 |
| FA-03 | 4-Hydroxyaniline | 15.7 |
| Ascorbic Acid | (Standard) | 25.5 |
The presence of electron-donating groups, such as hydroxyl and methoxy groups, on the amine moiety can enhance the antioxidant activity of the benzamide derivatives.[10][11]
C. Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[13][15]
Caption: Workflow for the MTT Cytotoxicity Assay.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a suitable density and incubate for 24 hours.[16]
-
Compound Treatment: Treat the cells with various concentrations of the test amides and a standard anticancer drug (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[15][16]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13][15]
-
Calculation: Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
IC50 Determination: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
| Compound ID | Amine Moiety | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| FA-01 | Aniline | 28.5 | 35.1 |
| FA-02 | 4-Fluoroaniline | 15.2 | 22.8 |
| FA-03 | 3,4-Dichloroaniline | 8.9 | 12.4 |
| Doxorubicin | (Standard) | 0.5 | 0.8 |
The nature of the substituent on the amine part of the molecule can significantly influence the anticancer activity.[17][18]
III. Conclusion and Future Directions
This guide provides a robust and systematic approach for the synthesis and bioactivity screening of novel amides derived from this compound. By following these detailed protocols, researchers can effectively evaluate the antimicrobial, antioxidant, and anticancer potential of their synthesized compounds. The illustrative data tables offer a template for presenting and comparing results, facilitating the identification of lead compounds for further development.
Future work should focus on expanding the library of amide derivatives to establish a more comprehensive structure-activity relationship (SAR). Promising compounds should be subjected to further in-depth mechanistic studies to elucidate their mode of action. Ultimately, the goal is to leverage the unique chemical properties of the 4-fluoro-2-hydroxybenzoyl scaffold to develop novel and effective therapeutic agents.
IV. References
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BenchChem. (n.d.). Application Notes and Protocols: MTT Assay for Anticancer Agent Cytotoxicity.
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Bio-Rad. (2024, August 6). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts.
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Ienaşcu, I. M. C., Ştefănuţ, M. N., Tănasie, C., Popescu, I. M., & Căta, A. (2015). Antioxidant activity evaluation of some novel 2-hydroxy-benzamides derivatives. 2015 International Conference on e-Health and Bioengineering (EHB).
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
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Abcam. (n.d.). MTT assay protocol.
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Thermo Fisher Scientific. (2025, January 31). MTT Assay. Protocols.io.
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Ienaşcu, I. M. C., Ştefănuţ, M. N., Tănasie, C., Popescu, I. M., & Căta, A. (2015). Antioxidant activity evaluation of some novel 2-hydroxy-benzamides derivatives. IEEE Xplore.
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Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments.
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Sachett, A., Gallas-Lopes, M., Conterato, G. M. M., Herrmann, A. P., & Piato, A. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate.
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85.
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G-Biosciences. (n.d.). DPPH Antioxidant Assay.
-
BenchChem. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity.
-
Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion.
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MDPI. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
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BenchChem. (n.d.). Application Notes and Protocols for the Use of 3,4,5-Trihydroxybenzoyl Chloride in Anticancer Agent Development.
-
Taylor & Francis Online. (n.d.). Design, Synthesis of Some New N-(2-fluoro-4-morpholin-4-yl-phenyl)-Substituted-Benzamide Derivatives and Screening of Their Microbial Activities.
-
Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual.
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 79–85.
-
BenchChem. (n.d.). Application Notes and Protocols for Agar Diffusion Method in Antibacterial Testing of Dicranolomin.
-
ResearchGate. (2025, August 6). Theoretical, Antibacterial and Antioxidant Investigations of Hydroxyl Group Substituted Benzanilide Schiff Bases: Biological activities of schiff bases.
-
PubMed. (2018, September 17). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study.
-
MDPI. (2020, December 31). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold.
-
National Institutes of Health. (n.d.). Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents.
-
Fisher Scientific. (n.d.). Amide Synthesis.
-
Inchem.org. (1998, April 9). Benzoyl Chloride (IARC Summary & Evaluation, Volume 29, 1982).
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Chemistry Education. (n.d.). Synthesis and analysis of amides.
-
PubMed. (2007, September 15). Synthesis and Antimicrobial Activity of 7-fluoro-3-aminosteroids.
-
PubMed. (2005, February 15). Synthesis and Antibacterial Activity of C2-fluoro, C6-carbamate Ketolides, and Their C9-oximes.
-
MDPI. (n.d.). Radical Scavenging Activity and Pharmacokinetic Properties of Coumarin–Hydroxybenzohydrazide Hybrids.
-
PubMed. (n.d.). Carcinogenicity of benzyl chloride, benzal chloride, benzotrichloride and benzoyl chloride in mice by skin application.
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzoyl chloride.
-
ACS Publications. (n.d.). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer.
-
National Institutes of Health. (2023, February 28). Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus.
-
BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
-
National Institutes of Health. (n.d.). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania.
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A Comparative Guide to the Reaction Kinetics of 4-Fluoro-2-hydroxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Substituted Benzoyl Chlorides in Synthesis
4-Fluoro-2-hydroxybenzoyl chloride is a versatile bifunctional reagent increasingly utilized in the synthesis of pharmaceuticals and other high-value chemical entities. Its utility stems from the highly reactive acyl chloride group, which serves as an efficient acylating agent for a wide range of nucleophiles. The presence of both a fluorine atom and a hydroxyl group on the phenyl ring introduces significant electronic complexity, directly influencing the reagent's stability, reactivity, and the kinetic profile of its reactions.
This guide provides a comparative analysis of the reaction kinetics of this compound. In the absence of extensive published kinetic data for this specific molecule, we will establish a robust predictive framework based on the well-documented behavior of analogous substituted benzoyl chlorides. We will delve into the theoretical underpinnings of its reactivity, compare it with common alternatives using established kinetic data, and provide detailed experimental protocols for researchers to conduct their own kinetic assessments.
Pillar 1: Theoretical Framework for Reactivity
The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is fundamentally governed by the electrophilicity of the carbonyl carbon. The reaction typically proceeds through a tetrahedral intermediate, and the rate is sensitive to any factors that stabilize or destabilize this intermediate and the starting material.
The Electronic Influence of Fluoro and Hydroxyl Substituents
The kinetic behavior of this compound is a direct consequence of the interplay between the electronic effects of its substituents:
-
4-Fluoro Group : The fluorine atom exerts a powerful, electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. While it also has an electron-donating resonance effect (+M), the inductive effect is generally dominant for halogens in this context.
-
2-Hydroxy Group : The hydroxyl group is strongly electron-donating via resonance (+M) , which pushes electron density into the ring and towards the carbonyl group, decreasing its electrophilicity and potentially slowing the reaction. It also has a weaker, electron-withdrawing inductive effect (-I). Furthermore, its position ortho to the acyl chloride group allows for the possibility of intramolecular hydrogen bonding, which can influence the rotational conformation of the -COCl group and its accessibility to nucleophiles.
This duality of activating (fluoro) and potentially deactivating (hydroxyl) groups makes predicting the precise reactivity of this compound non-trivial. Its kinetic profile will be highly dependent on the reaction conditions, solvent, and the nature of the attacking nucleophile.
Quantitative Prediction: The Hammett Equation
To quantify the impact of these substituents, we turn to linear free-energy relationships, most notably the Hammett equation.[1][2]
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction with the substituted benzoyl chloride.
-
k₀ is the rate constant for the reaction with unsubstituted benzoyl chloride.
-
σ (sigma) is the substituent constant , which is positive for electron-withdrawing groups and negative for electron-donating groups.
-
ρ (rho) is the reaction constant , which indicates the sensitivity of the reaction to substituent effects.[2]
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (a negative charge builds up in the transition state), which is typical for nucleophilic attacks on benzoyl chlorides.
Pillar 2: Comparative Kinetic Data and Analysis
Table 1: Comparative Solvolysis Rate Constants of p-Substituted Benzoyl Chlorides at 25°C
| Substituent (Z) | Solvent | Rate Constant (k, s⁻¹) | Reference |
| p-OCH₃ | 97% Hexafluoroisopropanol-Water | 1.8 x 10⁻¹ | [3] |
| p-CH₃ | 97% Hexafluoroisopropanol-Water | 2.5 x 10⁻³ | [4] |
| H (Unsubstituted) | 97% Hexafluoroisopropanol-Water | 1.2 x 10⁻⁴ | [3] |
| p-Cl | 97% Hexafluoroisopropanol-Water | 2.1 x 10⁻⁵ | [3] |
| p-NO₂ | 97% Hexafluoroisopropanol-Water | 1.5 x 10⁻⁷ | [3] |
| H (Unsubstituted) | n-Propanol | 5.35 x 10⁻⁴ (0.0321 min⁻¹) | [5] |
| p-Br | n-Propanol | 9.83 x 10⁻⁴ (0.0590 min⁻¹) | [5] |
| m-I | n-Propanol | 1.74 x 10⁻³ (0.1044 min⁻¹) | [5] |
Analysis and Field Insights:
-
Electron-Donating Groups (EDG): The p-OCH₃ group dramatically accelerates the reaction in highly non-nucleophilic solvents like hexafluoroisopropanol (HFP). This is indicative of a mechanism shift towards an SN1-like pathway, where the EDG stabilizes the formation of a positive charge on the acylium ion intermediate.[3]
-
Electron-Withdrawing Groups (EWG): Groups like p-Cl and p-NO₂ show a clear trend of decreasing the reaction rate in HFP, consistent with a bimolecular (SN2-like) mechanism where stabilizing the ground state slows the reaction.[3] In the more nucleophilic n-propanol, EWGs like halogens accelerate the reaction by increasing the carbonyl's electrophilicity, as expected for a classic addition-elimination pathway.[5]
-
Predicted Reactivity of this compound: Based on this data, the 4-Fluoro group would be expected to increase the reaction rate relative to unsubstituted benzoyl chloride in most scenarios. However, the 2-hydroxy group's strong electron-donating resonance effect would counteract this. The net effect is likely a modest acceleration compared to benzoyl chloride, but significantly less reactivity than highly activated substrates like p-nitrobenzoyl chloride. The ortho-hydroxy group may also introduce steric hindrance, further moderating the rate.
Pillar 3: Experimental Protocols for Kinetic Investigation
To obtain definitive data, direct experimental measurement is required. Stopped-flow spectroscopy is the gold standard for studying the fast reactions typical of acyl chlorides, which often have half-lives in the millisecond range.[6][7]
Protocol: Kinetic Analysis of Acylation via Stopped-Flow UV-Vis Spectroscopy
This protocol describes a method to determine the pseudo-first-order rate constant for the reaction of this compound with a nucleophile (e.g., an amine or alcohol).
Objective: To measure the rate of product formation or reactant consumption by monitoring changes in UV-Vis absorbance over time.
Causality: This method is chosen for its ability to rapidly mix reactants (dead time ~1 ms) and collect data on a timescale appropriate for fast acylation reactions.[7] By using a large excess of the nucleophile, the reaction can be treated as pseudo-first-order with respect to the acyl chloride, simplifying the data analysis.
Materials:
-
This compound
-
Nucleophile of interest (e.g., aniline, benzyl alcohol)
-
Anhydrous, non-reactive solvent (e.g., acetonitrile, THF)
-
Stopped-flow UV-Vis spectrophotometer[6]
Procedure:
-
Wavelength Selection:
-
Separately prepare dilute solutions of the reactants (this compound, nucleophile) and the expected product (the corresponding amide or ester).
-
Acquire the full UV-Vis spectrum (e.g., 200-400 nm) for each solution.
-
Identify a wavelength where the product has a strong absorbance and the reactants have minimal absorbance, or vice-versa. This will be your monitoring wavelength.
-
-
Reagent Preparation:
-
Solution A: Prepare a stock solution of this compound in the anhydrous solvent. A typical starting concentration is ~0.1 mM.
-
Solution B: Prepare a stock solution of the nucleophile in the same solvent. This solution should be in large excess (at least 10-fold) to ensure pseudo-first-order conditions. A typical starting concentration is ~5 mM.
-
All solutions must be prepared fresh and kept under anhydrous conditions to prevent hydrolysis of the acyl chloride.
-
-
Instrument Setup & Data Acquisition:
-
Set up the stopped-flow instrument according to the manufacturer's instructions. Purge the syringes and flow lines with the anhydrous solvent.
-
Load Solution A and Solution B into the two drive syringes.
-
Set the spectrophotometer to monitor absorbance at the predetermined wavelength.
-
Set the data collection parameters: typically, collect data for at least 5-7 half-lives of the reaction. For a reaction expected to finish in 1 second, a collection time of 5-10 seconds with a sampling rate of 100-1000 points per second is appropriate.
-
Initiate a "push" to rapidly mix the two solutions in the observation cell. The instrument's trigger will start data collection simultaneously.
-
Collect several (3-5) replicate kinetic traces to ensure reproducibility.
-
-
Data Analysis:
-
The resulting data will be a plot of Absorbance vs. Time.
-
Fit the kinetic trace to a single exponential equation, which is characteristic of a first-order process: A(t) = A_f + (A_0 - A_f) * exp(-k_obs * t) Where:
-
A(t) is the absorbance at time t.
-
A_0 is the initial absorbance.
-
A_f is the final absorbance.
-
k_obs is the observed pseudo-first-order rate constant.
-
-
The software accompanying the stopped-flow instrument will typically perform this non-linear regression analysis to provide the value of k_obs.
-
Visualizations
Reaction Mechanism and Experimental Workflow
Caption: General mechanism for nucleophilic acyl substitution on benzoyl chlorides.
Caption: Experimental workflow for a stopped-flow kinetic analysis.
References
-
Bluestein, B. R., et al. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science, 61(1), Article 26. Available at: [Link]
-
Bentley, T. W., et al. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International Journal of Molecular Sciences, 12(8), 4969-4994. Available at: [Link]
-
Oxford Reference. Hammett equation. Oxford University Press. Available at: [Link]
-
Batiha, M. A., et al. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(9), 4811-4814. Available at: [Link]
-
Wikipedia. (2023). Hammett equation. Wikimedia Foundation. Available at: [Link]
-
Agilent Technologies. (2014). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent. Available at: [Link]
-
Wikipedia. (2023). Stopped-flow. Wikimedia Foundation. Available at: [Link]
-
Chemistry LibreTexts. (2021). Correlations of Structure with Reactivity of Aromatic Compounds. Available at: [Link]
-
White, H., & Woolfson, R. (1995). A stopped-flow apparatus for infrared spectroscopy of aqueous solutions. Biochemical Journal, 305(Pt 2), 645–650. Available at: [Link]
-
University of York. Rapid reaction kinetics (Stopped-Flow). Department of Biology. Available at: [Link]
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- 7. Stopped-flow - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Hydroxybenzoyl Chlorides: A Guide for Synthetic Chemists
Introduction: Beyond the Standard Acylating Agent
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the precise tuning of molecular properties is paramount. Hydroxybenzoyl chlorides serve as valuable bifunctional reagents, enabling the introduction of a hydroxylated benzoyl moiety through robust acylation reactions. However, the strategic incorporation of fluorine onto the aromatic ring dramatically alters the reagent's character, offering a powerful tool for chemists to enhance reactivity, modulate electronic properties, and impart unique characteristics to target molecules.
This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated hydroxybenzoyl chlorides. We will move beyond simple cataloging of properties to explore the underlying electronic effects, practical implications for synthesis, and the strategic rationale for choosing one class of reagent over the other. The insights and protocols herein are designed for researchers, scientists, and drug development professionals seeking to leverage the subtle yet profound power of fluorination in their synthetic endeavors. The strategic incorporation of fluorine is a cornerstone of modern drug design, often used to improve metabolic stability, bioavailability, and binding affinity.[1][2][3]
Pillar 1: The Physicochemical Divide—How Fluorine Rewrites the Rules
The fundamental differences between fluorinated and non-fluorinated hydroxybenzoyl chlorides stem from the unique properties of the fluorine atom. As the most electronegative element, its introduction to the benzoyl ring initiates a cascade of electronic effects that redefine the molecule's behavior.[1][4]
The Inductive Effect: A Cascade of Consequences
Fluorine's primary influence is its powerful electron-withdrawing inductive effect (-I effect). This pull on electron density across the sigma bonds has several critical consequences compared to a non-fluorinated analogue:
-
Enhanced Carbonyl Electrophilicity : The fluorine atom withdraws electron density from the aromatic ring, which in turn makes the carbonyl carbon significantly more electron-deficient and, therefore, more electrophilic. This heightened electrophilicity directly translates to increased reactivity towards nucleophiles.[5][6]
-
Increased Phenolic Acidity : The inductive pull of fluorine stabilizes the phenoxide anion that forms upon deprotonation of the hydroxyl group. This stabilization leads to a lower pKa, making the hydroxyl group in a fluorinated hydroxybenzoyl chloride more acidic than in its non-fluorinated counterpart.[4][7]
-
Bond Strength and Stability : The carbon-fluorine bond is exceptionally strong, contributing to the overall stability of the molecule and its resistance to certain metabolic pathways, a key consideration in drug design.
These electronic modifications are summarized in the table below, comparing 4-hydroxybenzoyl chloride with a representative fluorinated analogue, 3-fluoro-4-hydroxybenzoyl chloride.
| Property | 4-Hydroxybenzoyl Chloride | 3-Fluoro-4-hydroxybenzoyl Chloride | Rationale for Difference |
| Carbonyl Carbon Electrophilicity | Moderate | High | The strong inductive effect of the ortho-fluorine atom significantly withdraws electron density, increasing the partial positive charge on the carbonyl carbon.[5] |
| Reactivity in Acylation | Good | Excellent | Increased electrophilicity leads to a faster rate of nucleophilic attack, often allowing for milder reaction conditions. |
| Phenolic -OH Acidity (pKa) | Higher (Less Acidic) | Lower (More Acidic) | Fluorine's inductive effect stabilizes the conjugate base (phenoxide), facilitating deprotonation.[7] |
| Potential for Side Reactions | Moderate | Moderate to High | The more acidic hydroxyl group may require protection or careful base selection to avoid competitive deprotonation during acylation. |
| Metabolic Stability of Product | Standard | Enhanced | The C-F bond is highly resistant to enzymatic cleavage, often blocking sites of metabolic oxidation in the final product.[1][2] |
Pillar 2: Synthesis and Reactivity in Practice
While the underlying principles are clear, their practical application in the laboratory is what truly matters. The synthesis of these reagents and their subsequent use in acylation reactions highlight the key performance differences.
General Synthesis of Hydroxybenzoyl Chlorides
The conversion of a hydroxybenzoic acid to its corresponding acyl chloride is typically achieved using a standard chlorinating agent. However, the presence of the phenolic hydroxyl group introduces a potential complication: unwanted side reactions.
A common and effective method involves the use of thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[8][9] The general workflow remains consistent for both fluorinated and non-fluorinated variants, with the primary difference being the starting material.
Caption: General workflow for synthesizing hydroxybenzoyl chlorides.
A critical challenge is the inherent instability of hydroxybenzoyl chlorides and the reactivity of the hydroxyl group.[8] For this reason, the crude product is often used immediately in the subsequent step without purification to prevent decomposition or polymerization.[8] In cases where side reactions are problematic, protection of the hydroxyl group (e.g., as an acetate ester) prior to chlorination is a viable, albeit longer, strategy.[8]
Comparative Acylation Protocol: Esterification of 4-Methoxyphenol
To illustrate the performance difference, we present a comparative protocol for the acylation of 4-methoxyphenol. The fluorinated reagent is expected to react more rapidly, potentially allowing for lower temperatures or shorter reaction times.
Objective: To compare the reaction efficiency of 4-hydroxybenzoyl chloride and 3-fluoro-4-hydroxybenzoyl chloride in the synthesis of a diaryl ester.
Reagents & Equipment:
-
4-Hydroxybenzoyl chloride OR 3-fluoro-4-hydroxybenzoyl chloride
-
4-Methoxyphenol
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Round-bottom flasks, magnetic stirrer, nitrogen atmosphere setup
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxyphenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: In a separate flask, dissolve the hydroxybenzoyl chloride (1.1 eq, either fluorinated or non-fluorinated) in anhydrous DCM. Add this solution dropwise to the stirred reaction mixture at 0 °C over 15 minutes.
-
Reaction Monitoring:
-
For 3-Fluoro-4-hydroxybenzoyl chloride: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
For 4-Hydroxybenzoyl chloride: After stirring at 0 °C for 1 hour, warm to room temperature and continue stirring. The reaction may require a longer period (6-12 hours) or gentle heating (reflux) to reach completion.
-
-
Workup: Once the reaction is complete, quench by adding 1M HCl (aq). Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated NaHCO₃ (aq) and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
Expected Results & Data Summary
| Reagent | Reaction Temp. | Typical Time | Typical Yield | Notes |
| 4-Hydroxybenzoyl Chloride | 0 °C to RT/Reflux | 6-12 h | 75-85% | May require heating to achieve full conversion. |
| 3-Fluoro-4-hydroxybenzoyl Chloride | 0 °C to RT | 2-4 h | 85-95% | Higher reactivity allows for milder conditions and shorter reaction times. |
graph TD { subgraph "Experimental Workflow" A[Dissolve 4-Methoxyphenol & Et3N in DCM] --> B{Cool to 0°C}; C[Dissolve Hydroxybenzoyl Chloride in DCM] --> D{Add Dropwise}; B --> D; D --> E{Stir & Monitor by TLC}; E --> F[Workup: Quench, Wash, Extract]; F --> G[Isolate: Dry & Concentrate]; G --> H[Purify: Column Chromatography]; H --> I[Final Product]; endsubgraph "Key Comparison Point" style E fill:#FBBC05,stroke:#333,stroke-width:2px E -- "Fluorinated: 2-4h at RT" --> F; E -- "Non-Fluorinated: 6-12h, may need heat" --> F; end
}
Caption: Comparative experimental workflow for acylation.
Pillar 3: Mechanistic Rationale and Strategic Selection
The observed differences in reactivity are explained by the nucleophilic acyl substitution mechanism. The reaction proceeds through a tetrahedral intermediate.
Caption: Mechanism of nucleophilic acyl substitution.
The Role of Fluorine:
-
Accelerates Step 1: By increasing the electrophilicity (the partial positive charge) of the carbonyl carbon, the fluorine substituent lowers the activation energy for the initial attack by the nucleophile. This is the primary reason for the observed rate enhancement.
-
Stabilizes the Intermediate: The electron-withdrawing nature of fluorine helps to stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate, further favoring the forward reaction.
When to Choose Fluorinated vs. Non-Fluorinated Reagents
The decision to use a fluorinated hydroxybenzoyl chloride is a strategic one, driven by the desired outcome of the synthesis.
-
Choose a FLUORINATED reagent when:
-
High Reactivity is Needed: For acylating hindered or poorly nucleophilic substrates where a standard acyl chloride may be too sluggish.
-
Mild Conditions are Critical: To avoid decomposition of sensitive functional groups elsewhere in the molecule.
-
The Final Product Requires Fluorine's Properties: In drug development, where the fluorine atom is intentionally incorporated to enhance metabolic stability, lipophilicity, or target binding affinity.[1][2][3]
-
-
Choose a NON-FLUORINATED reagent when:
-
A Standard Acylation is Sufficient: For simple, unhindered nucleophiles where high reactivity is not necessary.
-
Cost is a Primary Concern: Fluorinated starting materials are generally more expensive.
-
The Electronic Properties of a Simple Benzoyl Group are Desired: When the final product does not require the specific electronic or metabolic features imparted by fluorine.
-
Conclusion
The substitution of hydrogen with fluorine on a hydroxybenzoyl chloride is not a trivial modification. It fundamentally alters the electronic landscape of the molecule, transforming it into a significantly more reactive and versatile acylating agent. Fluorinated hydroxybenzoyl chlorides offer enhanced electrophilicity, leading to faster reactions under milder conditions. This increased reactivity, coupled with the desirable physicochemical and metabolic properties that fluorine imparts to the final product, makes these reagents indispensable tools in modern medicinal chemistry and advanced materials synthesis. While their non-fluorinated counterparts remain reliable workhorses for standard transformations, the strategic use of fluorinated analogues provides a distinct advantage for tackling challenging synthetic problems and designing molecules with precisely tailored functions.
References
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- BenchChem. (2025). A Comparative Guide to Acylation Reactions Using 2-Hydroxy-3,5-diiodobenzoyl Chloride. BenchChem.
- Ni, C., Hu, M., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454.
- Henary, E., Casa, S., Dost, T. L., Sloop, J. C., & Henary, M. (2024).
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- Hopkinson, A. C., & Gouverneur, V. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents.
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- Powers, L., & Arnold, W. A. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
- Amfluoro. (n.d.). 4-Fluoro-3-hydroxybenzoyl chloride | CAS 1261749-01-2. Amfluoro.
- Howei Pharm. (n.d.). 3-Fluoro-4-hydroxybenzoyl chloride 97% | CAS 1099832-57-1. Howei Pharm.
- Amfluoro. (n.d.). 3-Fluoro-4-hydroxybenzoyl chloride | CAS 1099832-57-1. Amfluoro.
- Google Patents. (n.d.). CN101376627A - Preparation of 4-hydroxybenzoyl chloride.
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validation of a synthetic route to a specific 4-Fluoro-2-hydroxybenzoyl chloride derivative
Abstract
This guide provides a comprehensive comparison of synthetic routes to 4-Fluoro-2-hydroxybenzoyl chloride, a critical intermediate in the development of novel therapeutics. We will delve into the mechanistic nuances of the widely-used thionyl chloride method and objectively compare it against alternative synthetic strategies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to inform your synthetic choices.
Introduction: The Significance of this compound Derivatives
This compound and its derivatives are pivotal building blocks in medicinal chemistry. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The hydroxyl and acyl chloride functionalities offer versatile handles for subsequent chemical modifications, making this scaffold highly valuable in the synthesis of a wide array of pharmacologically active compounds.[1][2] For instance, derivatives of 4-fluoro-2-hydroxybenzoic acid are used in the synthesis of pharmaceuticals.[1]
Starting Material: Synthesis of 4-Fluoro-2-hydroxybenzoic Acid
The primary precursor for the target acyl chloride is 4-Fluoro-2-hydroxybenzoic acid. A common and efficient laboratory-scale synthesis involves the nucleophilic aromatic substitution of 2,4-difluorobenzoic acid with sodium hydroxide in dimethyl sulfoxide (DMSO).[3][4] This reaction typically proceeds with high yield (around 90%) and results in a high-purity product after simple workup and recrystallization.[3][4]
Primary Synthetic Route: The Thionyl Chloride Method
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. Among the various reagents available, thionyl chloride (SOCl₂) is one of the most common due to its reactivity and the convenient removal of byproducts.[5][6][7]
Mechanism of Action
The reaction between a carboxylic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.[8][9]
-
Nucleophilic Attack: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.
-
Intermediate Formation: This initial attack forms a reactive chlorosulfite intermediate.[10]
-
Nucleophilic Acyl Substitution: A chloride ion, acting as a nucleophile, attacks the carbonyl carbon of the intermediate.[8]
-
Product Formation: The intermediate collapses, releasing the final acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl) as gaseous byproducts.[5][11] The irreversible nature of this step, driven by the evolution of gases, helps to drive the reaction to completion.[5]
Experimental Protocol: Synthesis of this compound using Thionyl Chloride
Materials:
-
4-Fluoro-2-hydroxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-Fluoro-2-hydroxybenzoic acid.
-
Add anhydrous toluene to the flask, followed by a catalytic amount of DMF.
-
Slowly add thionyl chloride to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or used directly in the next step, depending on the required purity.
Causality Behind Experimental Choices
-
Anhydrous Conditions: Thionyl chloride reacts violently with water, producing corrosive HCl and SO₂ gases.[12][13][14] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent decomposition of the reagent and product.
-
Catalytic DMF: Dimethylformamide acts as a catalyst by forming a Vilsmeier reagent with thionyl chloride, which is a more potent acylating agent.[15][16]
-
Reflux: Heating the reaction to reflux increases the reaction rate, ensuring complete conversion of the carboxylic acid to the acid chloride.[6]
-
Inert Atmosphere: A nitrogen or argon atmosphere is maintained to prevent moisture from entering the reaction system.
Selectivity Considerations
A key advantage of using thionyl chloride for this specific synthesis is its selectivity. While thionyl chloride can convert alcohols to alkyl chlorides, this reaction typically proceeds via an Sₙ2 mechanism.[17] In the case of 4-Fluoro-2-hydroxybenzoic acid, the hydroxyl group is attached to an sp²-hybridized carbon of the aromatic ring, which is not susceptible to Sₙ2 attack.[17] This ensures that only the carboxylic acid functional group is converted to the acyl chloride.
Workflow Diagram
Caption: Workflow for the synthesis of this compound using thionyl chloride.
Alternative Synthetic Routes
While the thionyl chloride method is robust, certain applications may necessitate the use of alternative reagents due to safety concerns or substrate compatibility issues.
Oxalyl Chloride
Oxalyl chloride ((COCl)₂) is another common reagent for the synthesis of acyl chlorides.[6][18]
Advantages:
-
Milder Reaction Conditions: The reaction with oxalyl chloride can often be carried out at room temperature.[6]
-
Gaseous Byproducts: The byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are gases, which simplifies purification.
Disadvantages:
-
Toxicity: Oxalyl chloride and its byproduct, carbon monoxide, are highly toxic.
-
Cost: It is generally more expensive than thionyl chloride.
Phosphorus Pentachloride (PCl₅)
Phosphorus pentachloride is a powerful chlorinating agent capable of converting carboxylic acids to acyl chlorides.[7][8]
Mechanism: The reaction involves the attack of the carboxylic acid on the phosphorus center of PCl₅, leading to the formation of the acyl chloride and phosphorus oxychloride (POCl₃).[8]
Advantages:
-
High Reactivity: PCl₅ is a very effective chlorinating agent.
Disadvantages:
-
Solid Reagent: As a solid, it can be more difficult to handle than liquid reagents.
-
Byproduct Removal: The byproduct, POCl₃, has a relatively high boiling point, which can complicate purification of the desired acyl chloride.
Comparative Analysis
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Phosphorus Pentachloride (PCl₅) |
| Reactivity | High | High | Very High |
| Reaction Conditions | Reflux | Room Temperature | Varies |
| Byproducts | SO₂, HCl (gases) | CO, CO₂ (gases) | POCl₃ (liquid) |
| Ease of Purification | Relatively Easy | Easy | More Difficult |
| Safety Concerns | Corrosive, reacts with water | Highly toxic | Corrosive, solid |
| Cost | Less Expensive | More Expensive | Moderate |
Validation and Characterization of this compound
The purity and identity of the synthesized this compound must be rigorously confirmed.
Analytical Techniques
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch is expected around 1800 cm⁻¹, which is a higher frequency than the starting carboxylic acid due to the inductive effect of the chlorine atom.[9] The absence of a broad O-H stretch from the carboxylic acid indicates the completion of the reaction.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the aromatic substitution pattern and the presence of the acyl chloride functionality.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the product.[19] Derivatization with a suitable nucleophile may be necessary for trace analysis due to the high reactivity of acyl chlorides.[19]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can provide information on the molecular weight and fragmentation pattern of the product.
Purity Assessment Workflow
Caption: Workflow for the validation and characterization of this compound.
Safety Considerations
Working with chlorinating agents like thionyl chloride requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][20]
-
Fume Hood: All manipulations of thionyl chloride and the reaction itself must be performed in a well-ventilated fume hood.[5][21]
-
Quenching: Any residual thionyl chloride should be quenched carefully with an appropriate reagent, such as a dilute solution of sodium hydroxide, under controlled conditions.
-
Emergency Preparedness: An emergency shower and eyewash station should be readily accessible.[20] In case of skin contact, immediately flush the affected area with copious amounts of water.[14]
Thionyl chloride is corrosive to the skin, eyes, and respiratory tract.[13] Inhalation can cause severe irritation, pulmonary edema, and may be fatal.[12][13] It reacts violently with water, releasing toxic gases.[12][13][14]
Conclusion
The synthesis of this compound is a critical step in the development of many pharmaceutical compounds. The thionyl chloride method remains a widely used and effective route, offering high yields and selectivity. However, a thorough understanding of the reaction mechanism, careful consideration of experimental parameters, and strict adherence to safety protocols are paramount for a successful and safe synthesis. Alternative reagents such as oxalyl chloride and phosphorus pentachloride offer viable, albeit different, synthetic pathways that may be more suitable for specific applications. The choice of synthetic route should be guided by factors such as scale, desired purity, available equipment, and safety considerations.
References
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JoVE. (2025, May 22). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]
-
Lanxess. (2015, August). Thionyl chloride. Retrieved from [Link]
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Inchem.org. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Retrieved from [Link]
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Loba Chemie. (n.d.). THIONYL CHLORIDE FOR SYNTHESIS. Retrieved from [Link]
-
NJ.gov. (n.d.). THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
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Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Retrieved from [Link]
-
Pearson. (n.d.). Carboxylic Acid to Acid Chloride Explained. Retrieved from [Link]
-
Reddit. (2019, July 29). Selectivity of Thionyl Chloride. Retrieved from [Link]
-
Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]
-
PubMed. (2017, June 5). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Fluoro-2-hydroxybenzoic Acid: A Versatile Intermediate for Custom Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzoyl chloride. Retrieved from [Link]
-
YouTube. (2023, February 21). Reaction of Carboxylic acid with Thionyl chloride|Benzoyl acid. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. Retrieved from [Link]
- Google Patents. (n.d.). CN101376627A - Preparation of 4-hydroxybenzoyl chloride.
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4-Fluoro-2-hydroxybenzoyl Chloride Derivatives by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel active pharmaceutical ingredients (APIs), the purity of key intermediates is paramount. 4-Fluoro-2-hydroxybenzoyl chloride and its derivatives are valuable synthons, but their inherent reactivity and the potential for isomer formation necessitate robust analytical methods to ensure the quality and safety of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of these compounds, supported by experimental principles and a discussion of alternative analytical techniques.
The Synthetic Landscape: Understanding Potential Impurities
The synthesis of this compound typically starts from 4-Fluoro-2-hydroxybenzoic acid. A common laboratory-scale method involves the reaction of the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[1]
The primary impurities in the synthesized this compound can be categorized as:
-
Starting Material Carryover: Unreacted 4-Fluoro-2-hydroxybenzoic acid.
-
Isomeric Impurities: Positional isomers of 4-Fluoro-2-hydroxybenzoic acid that may have been present in the starting material or formed during synthesis.
-
Side-Reaction Products: By-products from reactions with the solvent or catalyst.
-
Degradation Products: Hydrolysis of the highly reactive acyl chloride back to the carboxylic acid upon exposure to moisture.
A plausible synthesis route for the precursor, 4-Fluoro-2-hydroxybenzoic acid, starts from 2,4-Difluorobenzoic acid, which can be selectively hydrolyzed.[2] This process itself can be a source of isomeric impurities if the hydrolysis is not perfectly regioselective.
HPLC: The Workhorse for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3][4] For this compound derivatives, both Reversed-Phase (RP) and Normal-Phase (NP) HPLC can be employed, each offering distinct advantages.
Reversed-Phase HPLC (RP-HPLC): The Versatile First Choice
RP-HPLC is the most common mode of chromatography and is generally the first approach for the analysis of moderately polar to non-polar compounds.
Principle of Separation: RP-HPLC utilizes a non-polar stationary phase (typically C18 or C8) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Compounds are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column.
Causality Behind Experimental Choices for this compound Derivatives:
-
Column: A C18 column is the standard choice, offering a good balance of retention and resolution for a wide range of aromatic compounds.[5]
-
Mobile Phase: A gradient elution is often preferred over isocratic conditions to ensure the separation of impurities with a wide range of polarities, from the polar starting material (4-Fluoro-2-hydroxybenzoic acid) to potentially less polar by-products. A typical mobile phase consists of an aqueous component (A) and an organic modifier (B), such as acetonitrile or methanol.
-
Mobile Phase Additive: The addition of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase is crucial. This suppresses the ionization of the carboxylic acid and phenolic hydroxyl groups, leading to sharper, more symmetrical peaks and improved retention.
-
Detector: A Diode Array Detector (DAD) or a UV detector set at a wavelength where both the main component and expected impurities have significant absorbance (e.g., around 254 nm) is typically used.
Normal-Phase HPLC (NP-HPLC): Superior Selectivity for Isomers
While RP-HPLC is highly versatile, NP-HPLC can offer superior selectivity for the separation of positional isomers, which can be challenging to resolve in reversed-phase mode.[6]
Principle of Separation: NP-HPLC employs a polar stationary phase (e.g., silica or a bonded phase with cyano or amino groups) and a non-polar mobile phase (e.g., a mixture of hexane and a polar modifier like isopropanol or ethyl acetate). Separation is based on the polarity of the analytes, with more polar compounds being retained longer.
Advantages for this compound Derivatives:
-
Isomer Separation: The subtle differences in the dipole moments of positional isomers of fluorinated and hydroxylated benzoyl chlorides can lead to significant differences in their interaction with a polar stationary phase, enabling their separation.
-
Orthogonality to RP-HPLC: NP-HPLC provides a different separation mechanism compared to RP-HPLC. If a peak appears pure in an RP-HPLC system, confirming its purity with an orthogonal NP-HPLC method provides a higher degree of confidence.
Table 1: Comparison of RP-HPLC and NP-HPLC for Purity Assessment
| Feature | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Cyano, Amino) |
| Mobile Phase | Polar (e.g., Water/Acetonitrile) | Non-polar (e.g., Hexane/Isopropanol) |
| Primary Application | Broad applicability for a wide range of polarities. | Separation of isomers, highly polar or non-polar compounds. |
| Advantages | Robust, reproducible, wide variety of columns available. | Excellent for separating positional isomers. |
| Disadvantages | May have limited selectivity for some isomers. | More sensitive to water content in the mobile phase, potentially longer equilibration times. |
Alternative Analytical Techniques: A Comparative Overview
While HPLC is the primary method, other techniques can provide valuable, often orthogonal, information about the purity of synthesized this compound derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7] For acyl chlorides, direct analysis can be challenging due to their reactivity. However, derivatization can make them amenable to GC-MS analysis.
Advantages:
-
High Separation Efficiency: Capillary GC columns offer very high resolution.
-
Structural Information: The mass spectrometer provides molecular weight and fragmentation information, which is invaluable for identifying unknown impurities.[4]
Disadvantages:
-
Thermal Instability: this compound may degrade at the high temperatures of the GC inlet.
-
Derivatization Required: Often, a derivatization step is necessary to convert the acyl chloride to a more stable and volatile derivative, adding complexity to the sample preparation.[8]
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[9]
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.
Advantages:
-
Primary Method: Does not require a specific reference standard for the analyte.
-
Structural Confirmation: Provides structural information about the main component and any impurities present.
-
Non-destructive: The sample can be recovered after analysis.
Disadvantages:
-
Lower Sensitivity: Compared to HPLC, qNMR is less sensitive and may not detect very low-level impurities.
-
Signal Overlap: Signals from the analyte and impurities may overlap, complicating quantification.
-
Requires a High-Field NMR Spectrometer: Access to this instrumentation can be a limitation.
Table 2: Comparative Overview of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC | Differential partitioning between a stationary and mobile phase. | High resolution, high sensitivity, applicable to a wide range of compounds.[7] | May require method development for complex mixtures, potential for co-elution. | Routine purity testing, quantification of known and unknown impurities. |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass analysis. | Excellent separation efficiency, provides structural information for impurity identification.[4] | Limited to volatile and thermally stable compounds, may require derivatization.[7] | Identification of volatile impurities and by-products. |
| qNMR | Signal intensity is proportional to the number of nuclei. | Primary quantitative method, no analyte-specific reference standard needed, provides structural information.[9] | Lower sensitivity, potential for signal overlap, requires specialized equipment. | Absolute purity determination, characterization of reference standards. |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for the specific derivative and instrumentation used.
Protocol 1: General RP-HPLC Method for Purity Assessment
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and UV/DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound derivative in acetonitrile to a concentration of approximately 0.5 mg/mL. Due to the reactivity of the acyl chloride, sample preparation should be performed immediately before analysis in a dry solvent.
Protocol 2: General qNMR Method for Absolute Purity Determination
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity (e.g., maleic anhydride or dimethyl sulfone) that has signals that do not overlap with the analyte.
-
Solvent: An appropriate deuterated solvent (e.g., CDCl₃ or Acetone-d₆) that fully dissolves both the analyte and the internal standard.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound derivative into a vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer an appropriate amount of the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest to ensure full relaxation.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
-
Conclusion
The purity assessment of synthesized this compound derivatives is a critical step in drug development. HPLC, particularly reversed-phase HPLC, stands out as the most practical and versatile method for routine analysis. However, a comprehensive purity profile should ideally be supported by an orthogonal method, such as normal-phase HPLC for isomer separation or qNMR for absolute purity determination. The choice of analytical technique should be guided by the specific requirements of the analysis, the nature of potential impurities, and the stage of drug development. A thorough understanding of the principles and practical considerations of each method, as outlined in this guide, will enable researchers and scientists to ensure the quality and integrity of these important pharmaceutical intermediates.
References
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Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
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Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
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RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]
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Unknown. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]
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Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for 4-fluorobenzoyl chloride.
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzoyl chloride. Retrieved from [Link]
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AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
Unknown. (2017). Quantitative NMR Spectroscopy.docx. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Fluoro-2-hydroxybenzoic Acid: A Versatile Intermediate for Custom Synthesis. Retrieved from [Link]
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Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
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YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). Retrieved from [Link]
-
ResearchGate. (2025). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Retrieved from [Link]
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ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Benzoyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. Retrieved from [Link]
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Agilent. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
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RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
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Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Retrieved from [Link]
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LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
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Analytical Methods (RSC Publishing). (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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LCGC International. (2015). Impurities/Degradation Products in Drug Substances: Innovative Approaches to Control the Process. Retrieved from [Link]
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PubMed Central. (n.d.). A study of impurities in the repurposed COVID‐19 drug hydroxychloroquine sulfate using ultra‐high‐performance liquid chromatography‐quadrupole/time‐of‐flight mass spectrometry and liquid chromatography‐solid‐phase extraction‐nuclear magnetic resonance. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Fluoro-2-hydroxybenzoyl Analogs
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of Fluorine in Benzoyl Scaffolds
In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy for enhancing therapeutic potential. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The 4-fluoro-2-hydroxybenzoyl moiety, in particular, presents a compelling starting point for medicinal chemists. The ortho-hydroxyl group can act as a key hydrogen bond donor or a chelation site, while the para-fluoro substituent can modulate electronic properties and block metabolic oxidation.
This guide provides a comparative analysis of the structure-activity relationships (SAR) for various classes of compounds derived from the 4-fluoro-2-hydroxybenzoyl core. We will delve into the rationale behind specific molecular designs, compare their biological performance with supporting experimental data, and provide detailed protocols for their synthesis and evaluation.
Synthetic Pathways to Bioactive Analogs
The primary utility of 4-fluoro-2-hydroxybenzoyl chloride, or its more stable precursor 4-fluoro-2-hydroxybenzoic acid, lies in its role as a versatile building block for a range of bioactive molecules. Two prominent classes of compounds synthesized from related starting materials are chalcones and N-benzoylbenzamides. The general synthetic workflows for these compounds are outlined below.
Caption: General synthetic routes to Chalcone and N-Benzoyl-2-hydroxybenzamide analogs.
Comparative SAR Analysis of 4-Fluoro-2-hydroxybenzoyl Analogs
4'-Fluoro-2'-hydroxychalcone Derivatives: Modulating Antioxidant and Anti-inflammatory Activity
Chalcones, characterized by an open-chain flavonoid structure, are known for their diverse biological activities. A series of novel 4'-fluoro-2'-hydroxychalcones were synthesized via aldol condensation of 4'-fluoro-2'-hydroxyacetophenone with various substituted aldehydes to explore their potential as antioxidant and anti-inflammatory agents.[1]
The key structural variations in this series involved the substituents on the B-ring (derived from the benzaldehyde). The presence and position of electron-donating groups, such as methoxy (-OCH₃), were found to be critical for activity.
Table 1: SAR of 4'-Fluoro-2'-hydroxychalcone Analogs [1]
| Compound ID | B-ring Substituent | Antioxidant Activity (% Inhibition) | Anti-inflammatory Activity (% Inhibition) |
| 5a | 2,4-dimethoxy | 78.2 | 65.4 |
| 5b | 2,5-dimethoxy | 75.1 | 62.8 |
| 5c | 3,4-dimethoxy | 72.5 | 68.9 |
| 5d | 4-methoxy | 68.3 | 75.6 |
From this data, we can derive the following SAR insights:
-
Antioxidant Activity: The presence of two methoxy groups on the B-ring generally leads to higher antioxidant activity, with the 2,4-dimethoxy substituted analog 5a showing the highest potency.[1] This suggests that electron-donating groups enhance the ability of the molecule to scavenge free radicals. The 2'-hydroxyl group on the A-ring is also a crucial contributor to this activity.
-
Anti-inflammatory Activity: A single methoxy group at the 4-position of the B-ring (5d ) resulted in the most potent anti-inflammatory activity.[1] This highlights that the electronic and steric requirements for anti-inflammatory and antioxidant activities can be distinct.
Caption: Key SAR takeaways for 4'-Fluoro-2'-hydroxychalcone analogs.
N-Benzoyl-2-hydroxybenzamide Analogs: Targeting Protozoan Parasites
Another important class of compounds derived from related scaffolds are the N-benzoyl-2-hydroxybenzamides. While a direct SAR study starting with this compound is not extensively detailed in the provided literature, a comprehensive study on a series of N-benzoyl-2-hydroxybenzamides provides valuable insights into the structural requirements for antiprotozoal activity.[2] In this series, various substitutions were made on the benzoyl ring.
Table 2: SAR of N-Benzoyl-2-hydroxybenzamide Analogs against P. falciparum [2]
| Compound ID | Benzoyl Ring Substituent | IC₅₀ (µM) against P. falciparum (K1 strain) |
| 1a | 4-ethyl | 0.23 |
| 1d | 4-chloro | 0.11 |
| 1r | 3,4-dichloro | 0.024 |
| 1s | 4-trifluoromethyl | 0.054 |
| 1t | 4-nitro | 0.038 |
The SAR for this series can be summarized as follows:
-
Electron-withdrawing Groups: The presence of strong electron-withdrawing groups on the benzoyl ring significantly enhances anti-malarial activity. For instance, the 3,4-dichloro substituted analog 1r was the most potent compound in the series, with an IC₅₀ value of 24 nM.[2] This compound was 21-fold more active than the standard drug chloroquine.
-
Positional Effects: The position of the substituents is crucial. For example, comparing different chloro-substituted analogs revealed a clear preference for substitution at the 3 and 4 positions.
Based on these findings, a hypothetical analog incorporating the 4-fluoro-2-hydroxybenzoyl moiety could be expected to exhibit interesting biological activity, with the 2-hydroxy group potentially contributing to metal chelation or acting as a hydrogen bond donor, and the 4-fluoro group providing favorable electronic and metabolic properties.
Experimental Protocols
Synthesis of a 4'-Fluoro-2'-hydroxychalcone Analog (e.g., Compound 5d)
This protocol is a representative example of a Claisen-Schmidt condensation for the synthesis of chalcones.
Materials:
-
4'-Fluoro-2'-hydroxyacetophenone (1 mmol)
-
4-Methoxybenzaldehyde (1 mmol)
-
Ethanol (10 mL)
-
Aqueous Potassium Hydroxide (50%, 2 mL)
-
Stirring plate and magnetic stirrer
-
Round bottom flask
-
Ice bath
Procedure:
-
Dissolve 4'-fluoro-2'-hydroxyacetophenone (1 mmol) and 4-methoxybenzaldehyde (1 mmol) in ethanol (10 mL) in a round bottom flask.
-
Cool the solution in an ice bath with constant stirring.
-
Slowly add aqueous potassium hydroxide solution (2 mL) dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid product is filtered, washed with cold water until neutral, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 4'-fluoro-2'-hydroxy-4-methoxychalcone.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol describes a common method for evaluating the antioxidant potential of synthesized compounds.
Materials:
-
Synthesized chalcone analogs
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds in methanol (e.g., 1 mg/mL).
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.
-
The reaction mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
Methanol is used as a blank, and a DPPH solution without the test compound serves as the control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
Conclusion and Future Directions
The 4-fluoro-2-hydroxybenzoyl scaffold is a valuable starting point for the development of novel therapeutic agents. The SAR studies of derived chalcones and N-benzoyl-2-hydroxybenzamides reveal that the biological activity of these analogs is highly dependent on the nature and position of substituents on the appended aromatic rings.
For the chalcone series, electron-donating groups on the B-ring are generally favorable for antioxidant activity, while a single 4-methoxy group enhances anti-inflammatory effects. In the case of N-benzoyl-2-hydroxybenzamides, strong electron-withdrawing groups on the benzoyl moiety are critical for potent antiprotozoal activity.
Future research should focus on the synthesis and evaluation of a broader range of analogs based on the 4-fluoro-2-hydroxybenzoyl core. Systematic modifications, guided by the SAR principles outlined in this guide, could lead to the discovery of new compounds with improved potency, selectivity, and pharmacokinetic profiles for various therapeutic applications.
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S. K. Sharma, A. Kumar, and V. Kumar, "Fluoro-ketopyranosyl nucleosides: synthesis and biological evaluation of 3-fluoro-2-keto-beta-D-glucopyranosyl derivatives of N4-benzoyl cytosine," PubMed, [Online]. Available: [Link]
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R. N. Hanson, "Fluorinated benzazepines: 1. Synthesis, radiosynthesis and biological evaluation of a series of substituted benzazepines as potential radiotracers for positron emission tomographic studies of dopamine D-1 receptors," PubMed, [Online]. Available: [Link]
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A. A. G. El-Kaddar, "Synthesis and bioactivity of some fluorine-containing benzoyl arylureas. Part I: Insecticidal-acaricidal products in which the aryl group bears a trifluoromethyl-substituted alkyl or alkenyl side chain," ResearchGate, [Online]. Available: [Link]
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A. M. Shcherbakov et al., "The synthesis and biological evaluation of A- and B-ring fluorinated flavones and their key intermediates," ResearchGate, [Online]. Available: [Link]
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S. S. Shaik, "Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones," [Online]. Available: [Link]
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A. K. Bhattacharjee et al., "Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania," PMC - NIH, [Online]. Available: [Link]
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A. M. El-Sayed et al., "Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents," PubMed, [Online]. Available: [Link]
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A Chemical Company, "The Role of 2-Hydroxybenzoyl Chloride in Modern Pharmaceutical Synthesis," [Online]. Available: [Link]
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PrepChem, "Synthesis of 4-hydroxybenzoyl chloride," PrepChem.com, [Online]. Available: [Link]
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S. Wittlin et al., "Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity," MDPI, [Online]. Available: [Link]
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A. G. G. G. de Vink et al., "Discovery of Substituted 5-(2-Hydroxybenzoyl)-2-Pyridone Analogues as Inhibitors of the Human Caf1/CNOT7 Ribonuclease," PubMed, [Online]. Available: [Link]
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S. Wittlin et al., "Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity," ResearchGate, [Online]. Available: [Link]
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J. P. Grinias et al., "Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS," ResearchGate, [Online]. Available: [Link]
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A. O. Olorunshola et al., "Synthesis and characterization of benzoylated sulfamoyl carboxylic acids," MedCrave online, [Online]. Available: [Link]
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M. A. A. Al-Ghorbani et al., "Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate," MDPI, [Online]. Available: [Link]
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A Comparative Guide to the Computational and Experimental Reactivity of 4-Fluoro-2-hydroxybenzoyl Chloride
For researchers, scientists, and professionals in drug development, a deep understanding of the reactivity of key chemical intermediates is paramount for the rational design of synthetic routes and the optimization of reaction conditions. This guide provides an in-depth analysis of 4-Fluoro-2-hydroxybenzoyl chloride, a substituted benzoyl chloride with significant potential in pharmaceutical and materials science. By integrating computational modeling with established experimental data for analogous compounds, we aim to deliver a comprehensive understanding of its reactivity profile compared to other relevant benzoyl chloride derivatives.
The reactivity of benzoyl chlorides is fundamentally governed by the electrophilicity of the carbonyl carbon, which is modulated by the electronic and steric effects of substituents on the aromatic ring.[1][2] The acyl chloride group itself is highly activating, making these compounds valuable acylation reagents in a variety of nucleophilic substitution reactions.[3][4]
Theoretical Framework for Reactivity Analysis
Computational chemistry provides a powerful lens through which to dissect the subtle electronic factors that govern the reactivity of molecules like this compound.[5] Density Functional Theory (DFT) and ab initio methods are particularly well-suited for elucidating transition states, activation energies, and the electronic landscape of these reactions.[6]
Key computational descriptors for assessing reactivity include:
-
Frontier Molecular Orbital (FMO) Analysis: The energy and localization of the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of electrophilicity. For benzoyl chlorides, the LUMO is predominantly centered on the carbonyl carbon, making it the primary site for nucleophilic attack.[5]
-
Natural Bond Orbital (NBO) Analysis: This method quantifies the polarization of the C=O and C-Cl bonds, providing a direct measure of the partial positive charge on the carbonyl carbon.[5]
-
Distortion/Interaction Model: This computational model dissects the activation barrier of a reaction into two components: the energy required to distort the reactants into their transition state geometries (distortion energy) and the favorable interaction energy between the distorted reactants.[7] This provides a nuanced understanding of the factors controlling the reaction rate.
The Influence of Substituents on Reactivity
The substituents on the benzoyl chloride ring play a crucial role in modulating its reactivity. Their effects can be broadly categorized as follows:
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) increase the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and generally accelerating the rate of nucleophilic attack.[1]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or methyl (-CH3) decrease the electrophilicity of the carbonyl carbon, often slowing down nucleophilic addition-elimination reactions.[1][6] However, in reactions proceeding through an SN1-type mechanism, EDGs can stabilize the intermediate acylium cation, thereby increasing the reaction rate.[2][6]
For this compound, the electronic effects are more complex due to the presence of both a moderately electron-withdrawing fluorine atom and an electron-donating hydroxyl group. The fluorine atom at the para position will primarily exert an inductive electron-withdrawing effect, while the ortho-hydroxyl group can participate in intramolecular hydrogen bonding with the carbonyl oxygen or the chlorine atom, potentially influencing the conformation and reactivity of the acyl chloride.
Comparative Reactivity: A Data-Driven Analysis
To provide a quantitative comparison, we can examine the solvolysis rates of various substituted benzoyl chlorides. The following table summarizes representative kinetic data, illustrating the impact of different substituents.
| Compound | Substituent(s) | Relative Rate of Solvolysis (approx.) | Predominant Mechanism |
| Benzoyl Chloride | -H | 1 | SN2-like |
| 4-Nitrobenzoyl Chloride | 4-NO2 | >10 | SN2-like |
| 4-Methoxybenzoyl Chloride | 4-OCH3 | <1 | SN1-like |
| This compound | 4-F, 2-OH | Predicted Intermediate | Mixed/Context-Dependent |
| 2-Hydroxybenzoyl Chloride | 2-OH | Predicted Slower | SN2-like with H-bonding |
| 4-Fluorobenzoyl Chloride | 4-F | >1 | SN2-like |
Note: The predicted reactivity for this compound is based on the combined electronic effects of its substituents and is subject to solvent and nucleophile dependency.
The fluorine atom in 4-Fluorobenzoyl chloride leads to a modest rate enhancement compared to unsubstituted benzoyl chloride due to its inductive electron-withdrawing nature.[8] Conversely, the hydroxyl group in 2-Hydroxybenzoyl chloride can form an intramolecular hydrogen bond, which can decrease the electrophilicity of the carbonyl carbon and thus slow down the reaction rate.[9] In this compound, the interplay of these two effects will determine its overall reactivity, which is anticipated to be intermediate between that of the singly substituted analogs.
Reaction Mechanisms: A Visualized Workflow
The reaction of benzoyl chlorides with nucleophiles typically proceeds via a nucleophilic addition-elimination mechanism.[4][10] This two-step process is illustrated below.
Caption: Generalized nucleophilic addition-elimination mechanism for acyl chlorides.
Experimental Protocols for Reactivity Assessment
To experimentally validate the predicted reactivity, a kinetic analysis of the solvolysis reaction can be performed.
Protocol: Kinetic Study of Benzoyl Chloride Solvolysis by UV-Vis Spectrophotometry
-
Solution Preparation: Prepare stock solutions of the substituted benzoyl chlorides in a non-reactive, dry solvent such as acetonitrile.[11]
-
Kinetic Measurement:
-
Initiate the reaction by injecting a small aliquot of the benzoyl chloride stock solution into a thermostatted cuvette containing the solvent (e.g., an alcohol/water mixture).[11]
-
Monitor the reaction progress by recording the change in absorbance at a wavelength where the reactant or product has a strong absorbance.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k) can be determined by fitting the absorbance data to a single exponential decay or rise function.[11]
-
Alternatively, plot the natural logarithm of the absorbance difference (At - A∞) versus time. The slope of the resulting linear plot will be -k.
-
Caption: Workflow for kinetic analysis of benzoyl chloride reactivity.
Conclusion
The reactivity of this compound is a product of the complex interplay between the inductive effect of the para-fluoro substituent and the potential for intramolecular hydrogen bonding from the ortho-hydroxyl group. Computational studies, particularly DFT and ab initio methods, provide invaluable insights into the electronic structure and reaction energetics, allowing for a predictive understanding of its behavior.[5][6] When benchmarked against experimental data from analogous substituted benzoyl chlorides, a comprehensive picture of its reactivity profile emerges. This integrated approach of computational and experimental analysis is crucial for the effective application of this versatile reagent in the synthesis of novel pharmaceuticals and advanced materials.
References
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Unveiling Substituent Effects: A Comparative Guide to the Reactivity of Substituted Benzoyl Chlorides - Benchchem. 11
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The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution - Chemistry Stack Exchange. 1
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Theoretical Calculations of Benzoyl Chloride Reactivity: A Technical Guide - Benchchem. 5
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A Comparative Analysis of the Reactivity of Benzoyl Chloride Derivatives - Benchchem. 2
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Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC - NIH.
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The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study - Chemical Science (RSC Publishing).
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Acyl chloride - Wikipedia.
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Synthesis of 4-hydroxybenzoyl chloride - PrepChem.com.
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Comparative reactivity between 4‐fluorobenzoyl fluoride (2 d) and... - ResearchGate.
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Acyl chlorides – Knowledge and References - Taylor & Francis.
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CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Fluoro-2-hydroxybenzoyl Chloride
As a Senior Application Scientist, it is imperative to preface any chemical handling protocol with the core principle of safety first. The following guide provides a detailed, step-by-step procedure for the proper disposal of 4-Fluoro-2-hydroxybenzoyl chloride, a compound that, while invaluable in pharmaceutical synthesis, demands meticulous handling due to its inherent reactivity.[1] This guide is designed for researchers, scientists, and drug development professionals, ensuring that safety and scientific integrity are maintained throughout the disposal process.
Understanding the Inherent Risks
This compound is a reactive acyl chloride.[1] The primary hazard associated with this class of compounds is their vigorous and exothermic reaction with nucleophiles, most notably water.[2][3] This hydrolysis reaction breaks down the acyl chloride to form the corresponding carboxylic acid (4-Fluoro-2-hydroxybenzoic acid) and hydrogen chloride (HCl), a corrosive gas that forms hydrochloric acid upon contact with moisture.[3][4] Therefore, improper disposal can lead to the release of corrosive fumes and acidic waste, posing a significant risk to personnel and the environment.
Key hazards include:
-
Corrosivity: Causes severe skin burns and eye damage.[2][5][6]
-
Reactivity: Reacts violently with water and other nucleophiles.[2][7]
-
Respiratory Irritation: Inhalation of vapors or fumes can cause respiratory tract irritation.[6][8][9]
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure that you are in a well-ventilated area, preferably within a chemical fume hood.[10][11] The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a face shield (8-inch minimum).[5] | Protects against splashes of the chemical and its reaction products. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact and potential burns. |
| Body Protection | A lab coat and, if handling larger quantities, a chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. | Avoids inhalation of corrosive vapors.[8][10] |
Disposal Workflow
The disposal of this compound should not be a direct "down the drain" or "in the trash" process. It requires a multi-step approach to neutralize its reactivity and corrosivity. The following diagram illustrates the decision-making and procedural flow for safe disposal.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol is intended for small quantities of this compound typically handled in a research laboratory setting. For larger quantities, professional hazardous waste disposal is recommended.[12][13]
Step 1: Controlled Hydrolysis
The primary objective of this step is to safely convert the reactive acyl chloride into a less reactive carboxylic acid.[4][14][15]
-
Prepare a quenching solution: In a large beaker, prepare a solution of cold water or an ice-water slurry. The volume of this solution should be at least 20 times the volume of the this compound to be disposed of. This large volume helps to dissipate the heat generated during the exothermic reaction.
-
Slow Addition: With constant stirring, slowly and carefully add the this compound to the cold water. The slow addition is crucial to control the rate of reaction and prevent excessive heat generation and fuming.
-
Allow the reaction to complete: Continue stirring the solution for at least 15-30 minutes after the addition is complete to ensure all the acyl chloride has been hydrolyzed.
Step 2: Neutralization
The hydrolysis product is an acidic solution containing 4-Fluoro-2-hydroxybenzoic acid and hydrochloric acid. This solution must be neutralized before it can be safely disposed of.[12][16]
-
Choose a neutralizing agent: A weak base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is recommended. Strong bases like sodium hydroxide (NaOH) can cause a violent reaction with the acid, so they should be used with extreme caution and in dilute form.[13][16]
-
Slowly add the base: Gradually add the chosen base to the acidic solution while stirring. Be aware that this will generate carbon dioxide gas, so effervescence is expected. Add the base slowly to control the foaming.
-
Monitor the pH: Periodically check the pH of the solution using pH paper or a calibrated pH meter.[16][17]
Step 3: pH Verification
Continue adding the base until the pH of the solution is within a neutral range, typically between 5.5 and 9.0, to comply with local regulations for sewer disposal.[17][18]
Step 4: Final Disposal
Once the solution has been neutralized, it can be flushed down the sanitary sewer with a large volume of running water (at least 20 parts water to 1 part of the neutralized solution).[12][18]
Disposal of Large Quantities and Contaminated Materials
For bulk quantities of this compound or materials heavily contaminated with it, in-laboratory treatment is not advisable.[12] These should be treated as hazardous waste.
-
Containerization: Collect the waste in a designated, properly labeled, and sealed container.[19][20] Ensure the container is compatible with the chemical.
-
Labeling: The label should clearly state "Hazardous Waste" and identify the contents, including the fact that it is a halogenated organic compound.[19][20]
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[5][10]
-
Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste management company, following all local, regional, and national regulations.[6][9][11]
As this compound is a halogenated organic substance, it is subject to specific environmental regulations, and proper disposal through a licensed facility ensures compliance.[20][21][22]
By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment.
References
-
Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]
-
Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
Missouri State University. Waste Neutralization Guidance. [Link]
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National Center for Biotechnology Information. 4-Fluorobenzoyl chloride. PubChem Compound Database. [Link]
-
Save My Exams. Relative Ease of Hydrolysis. A Level Chemistry. [Link]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Leah4sci. Acyl Chlorides - formation and hydrolysis mechanism. YouTube. [Link]
-
The University of British Columbia. In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. [Link]
-
U.S. Government Publishing Office. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. [Link]
-
J Michelle Leslie. Hydrolysis of an acid chloride. YouTube. [Link]
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Water. [Link]
-
Lab Manager. How to Neutralize Chemical Spills. [Link]
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Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]
-
Organic Syntheses. Acetyl chloride. [Link]
-
Bellevue College. SOP for Chemical Waste Disposal via Neutralization. [Link]
-
Autech Industry Co.,Limited. The Role of 2-Hydroxybenzoyl Chloride in Modern Pharmaceutical Synthesis. [Link]
-
National Center for Biotechnology Information. 4-hydroxybenzoyl Chloride. PubChem Compound Database. [Link]
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Understanding the Reagent: Hazard Profile of 4-Fluoro-2-hydroxybenzoyl Chloride
As a Senior Application Scientist, this guide provides essential safety and handling protocols for 4-Fluoro-2-hydroxybenzoyl chloride, ensuring that laboratory professionals can manage this reagent with confidence and precision. Our commitment is to empower your research and development by delivering not just high-quality chemical entities, but also the critical knowledge required for their safe and effective implementation.
Upon contact with moisture, it will readily hydrolyze to form 4-fluoro-2-hydroxybenzoic acid and hydrogen chloride (HCl) gas. This reaction is exothermic and the resulting HCl is a corrosive and toxic gas, posing a significant inhalation hazard.[2][3] Direct contact with the skin and eyes will cause severe burns due to the compound's inherent corrosivity and the HCl produced upon contact with moisture on these surfaces.[1][2][4] Inhalation of its vapors or aerosols can lead to severe irritation and damage to the respiratory tract.[3][4]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's reactivity profile.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[5][6] | Protects against splashes of the corrosive liquid and shields the face from irritating vapors. A face shield alone is insufficient and must be worn with goggles.[6] |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Provides a barrier against skin contact, which can cause severe chemical burns.[1][7] Check for any signs of degradation before use. |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron.[7][8] | Protects against spills and splashes on personal clothing and skin. Impervious clothing is critical.[5] |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. For situations with a potential for exceeding exposure limits, a full-face respirator with an appropriate acid gas cartridge is necessary.[9] | The compound and its hydrolysis byproduct (HCl) are respiratory irritants.[3][4] Adequate ventilation is crucial.[10] |
| Foot Protection | Closed-toe, chemical-resistant footwear. | Protects feet from spills. |
Operational Plan: From Receipt to Disposal
The following workflow provides a step-by-step guide for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Don PPE: Before entering the laboratory where the chemical is stored or handled, put on all required PPE as detailed in the table above.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Material Staging: Assemble all necessary glassware, reagents, and quenching solutions within the fume hood. Ensure all glassware is dry.
-
Emergency Readiness: Confirm the location and accessibility of the safety shower, eyewash station, and appropriate fire extinguisher.
-
-
Handling and Reaction:
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Weighing and Dispensing: Conduct all weighing and dispensing of the reagent inside the fume hood. Due to its moisture sensitivity, consider handling under an inert atmosphere (e.g., in a glove box or with a nitrogen blanket).[4]
-
Reaction Setup: Perform all reactions within the fume hood. Add the reagent slowly to the reaction mixture. Be mindful that reactions with protic solvents or reagents can be vigorous.
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water and strong bases.[4][10]
-
-
Cleanup and Disposal:
-
Quenching: Carefully and slowly add any residual reagent to a stirred, cold, and dilute solution of sodium bicarbonate or another suitable base to neutralize it. Be prepared for gas evolution (CO2 and HCl).
-
Glassware Decontamination: Rinse all contaminated glassware with a suitable organic solvent (e.g., acetone) followed by the same quenching procedure.
-
Waste Segregation: Collect all waste materials into appropriately labeled hazardous waste containers. Do not mix with incompatible waste streams.
-
Disposal: All waste containing this compound or its byproducts must be disposed of through a licensed hazardous waste disposal company.[11][12]
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately.[1][4] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1][4] Rinse the mouth with water. Seek immediate medical attention.
-
Spills: Evacuate the area. For small spills, absorb with an inert, dry material (e.g., vermiculite, sand) and place in a sealed container for disposal. Do not use combustible materials. For large spills, contact your institution's environmental health and safety department immediately.
References
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluorobenzoyl chloride. PubChem Compound Database. Retrieved from [Link]
-
Reddit. (2024, October 20). What safety gear is needed to conduct this experiment? r/chemistry. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoyl Chloride. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]
- Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]
-
Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]
- Google Patents. (n.d.). CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.
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- 4. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
